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2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate Documentation Hub

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  • Product: 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate
  • CAS: 1523571-80-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2,8-Dioxa-5-azaspiro[3.5]nonane Hemioxalate

Introduction In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is paramount. Spirocyclic systems, in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is paramount. Spirocyclic systems, in particular, have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for substituent placement, often leading to improved target affinity and metabolic stability.[1][2] Among these, 2,8-Dioxa-5-azaspiro[3.5]nonane stands out as a compelling heterocyclic building block. This guide provides an in-depth technical overview of the core physicochemical properties of its hemioxalate salt, a form often utilized for its improved crystallinity and handling characteristics.

This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a practical framework for understanding and experimentally determining the key physicochemical parameters that govern the behavior of this compound in a pharmaceutical context. The causality behind experimental choices and the importance of each property in the drug discovery and development workflow are emphasized throughout.

Molecular Identity and Structure

2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate is the salt formed between two molecules of the parent spirocycle, 2,8-Dioxa-5-azaspiro[3.5]nonane, and one molecule of oxalic acid. This 2:1 stoichiometry is crucial for accurate molecular weight calculations and interpretation of analytical data.

  • IUPAC Name: bis(2,8-dioxa-5-azaspiro[3.5]nonane);oxalic acid

  • Molecular Formula: C₁₄H₂₄N₂O₈

  • Molecular Weight: 348.35 g/mol

  • CAS Number: 1523571-80-3

The spirocyclic core features a unique fusion of an oxetane and a morpholine-like ring, sharing a single carbon atom. This arrangement imparts a distinct three-dimensional geometry, a desirable trait for exploring complex biological targets.

Core Physicochemical Properties: A Tabulated Summary

Quantitative data, whether experimentally determined or computationally predicted, is the cornerstone of physicochemical characterization. The following tables summarize the available computed data for 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate and its parent free base, alongside a structurally similar compound for comparative analysis.

Table 1: Computed Physicochemical Properties

Property2,8-Dioxa-5-azaspiro[3.5]nonane (Free Base)2,8-Doxa-5-azaspiro[3.5]nonane Hemioxalate2-Oxa-5-azaspiro[3.5]nonane (Analog)
Molecular Formula C₆H₁₁NO₂C₁₄H₂₄N₂O₈C₇H₁₃NO
Molecular Weight 129.16 g/mol 348.35 g/mol [3]127.18 g/mol [4]
XlogP3 (Predicted) -1.1[5]N/A (as salt)0.2[4]
Topological Polar Surface Area (TPSA) 30.6 Ų141 Ų (for the two bases and acid)21.3 Ų[4]
Hydrogen Bond Donors 141
Hydrogen Bond Acceptors 382
Rotatable Bond Count 020

Note: Properties for the hemioxalate salt are considered for the entire complex. XlogP is not applicable for salts in its standard definition.

Experimental Determination of Key Physicochemical Parameters

While computational models provide valuable initial estimates, experimental determination of physicochemical properties is indispensable for accurate drug development decisions. The following sections detail robust, self-validating protocols for measuring the aqueous solubility, pKa, and lipophilicity of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate.

Aqueous Solubility

Causality: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For a salt, solubility can be pH-dependent. The "shake-flask" method is a gold-standard technique for determining thermodynamic equilibrium solubility.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

  • Preparation of Buffers: Prepare a series of aqueous buffers at various pH values relevant to the physiological range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate to vials containing each buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: Prepare a standard curve of the compound in a suitable solvent to accurately quantify the concentrations in the buffered samples.

  • Data Reporting: Report the solubility in mg/mL or µg/mL at each pH.

Caption: Workflow for Shake-Flask Solubility Determination.

Dissociation Constant (pKa)

Causality: The pKa of the secondary amine in the spirocyclic core dictates the compound's ionization state at different physiological pH values. This, in turn, profoundly influences its solubility, permeability, and interaction with biological targets. Potentiometric titration is a direct and reliable method for pKa determination.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Instrument Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh and dissolve a known amount of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate in a known volume of deionized water or a co-solvent system if solubility is limited. A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a magnetic stirrer for continuous mixing and purge the solution with nitrogen to eliminate dissolved carbon dioxide.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the amine, followed by back-titration with a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by calculating the pH at which the amine is 50% ionized. The presence of the oxalate will also be observed in the titration curve.

  • Validation: Perform the titration in triplicate to ensure reproducibility.

G A Calibrate pH Meter B Prepare Sample Solution (with 0.15M KCl) A->B C Titrate with Acid/Base B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa (Inflection Point) E->F

Caption: Potentiometric Titration Workflow for pKa Determination.

Lipophilicity (LogP / LogD)

Causality: Lipophilicity is a key factor in determining a drug's ability to cross cell membranes, its distribution in the body, and its potential for off-target effects. For an ionizable compound like 2,8-Dioxa-5-azaspiro[3.5]nonane, the distribution coefficient (LogD) at a specific pH is more relevant than the partition coefficient (LogP) of the neutral species.

Experimental Protocol: Shake-Flask Method for LogD Determination

  • Phase Preparation: Prepare a pH 7.4 buffer and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer. This pre-equilibration is crucial for accurate results.

  • Sample Preparation: Dissolve a known amount of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate in the pre-saturated pH 7.4 buffer.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases, then allow the phases to separate completely. Centrifugation can aid in clear phase separation.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate LogD at pH 7.4 using the formula: LogD₇.₄ = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

  • Validation: Repeat the experiment at different initial concentrations to ensure the LogD value is independent of concentration.

G A Prepare Pre-saturated n-Octanol and pH 7.4 Buffer B Dissolve Compound in Aqueous Phase A->B C Add n-Octanol and Shake B->C D Separate Phases C->D E Quantify Concentration in Both Phases D->E F Calculate LogD E->F

Caption: Shake-Flask Workflow for LogD Determination.

Chemical Stability and Potential Degradation Pathways

The stability of a drug substance is a critical quality attribute that affects its safety, efficacy, and shelf-life. For 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate, potential degradation pathways should be considered under various stress conditions (e.g., pH, temperature, light, and oxidative stress).

  • Amine Oxalate Stability: Amine oxalate salts are generally crystalline and stable solids. However, in solution, the equilibrium between the salt and its constituent free base and acid can be influenced by pH and the presence of other ions. Strong acidic or basic conditions could lead to the dissociation of the salt.

  • Spirocyclic Ether Moiety: The ether linkages within the spirocyclic structure are generally stable. However, under harsh acidic conditions, protonation of the ether oxygen could potentially lead to ring-opening reactions, although this would likely require forcing conditions.

  • Oxidative Stability: The secondary amine is a potential site for oxidation. Exposure to strong oxidizing agents or conditions that promote auto-oxidation could lead to the formation of N-oxides or other degradation products.

A comprehensive stability study would involve subjecting the compound to forced degradation conditions and using a stability-indicating analytical method (e.g., HPLC with photodiode array and mass spectrometric detection) to separate and identify any degradation products.

Relevance in Drug Development and Toxicology

The unique three-dimensional structure of azaspirocycles like 2,8-Dioxa-5-azaspiro[3.5]nonane makes them valuable scaffolds in drug discovery.[6] They can serve as bioisosteres for more common heterocycles like piperidine, potentially offering improved metabolic stability and aqueous solubility.[2] The introduction of sp³-rich centers is a well-established strategy to "escape from flatland" and improve the developability of drug candidates.

A thorough toxicological assessment is a non-negotiable aspect of drug development.[7][8] For 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate, early in vitro and in silico toxicity profiling would be essential. The oxalate component itself is a known nephrotoxin at high concentrations due to the formation of calcium oxalate crystals.[4] Therefore, the overall safety profile of the hemioxalate salt would need to be carefully evaluated in preclinical studies.[9]

Conclusion

2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate is a promising building block for the design of novel therapeutics. A comprehensive understanding of its physicochemical properties is fundamental to its successful application. This guide has provided a framework for this understanding, detailing not only the known computed properties but also robust experimental protocols for the determination of its aqueous solubility, pKa, and lipophilicity. By applying these methodologies and considering the potential stability and toxicological aspects, researchers can effectively harness the potential of this unique spirocyclic scaffold in the pursuit of new and improved medicines.

References

  • PubChem. 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. [Link]

  • PubChem. 2-Oxa-5-azaspiro[3.5]nonane. [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Wikipedia. Ammonium oxalate. [Link]

  • PubChemLite. 2,8-dioxa-5-azaspiro[3.5]nonane. [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • PubMed. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. [Link]

  • PubMed. Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water with Ammonium Sulfate. [Link]

  • ResearchGate. Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water With Ammonium Sulfate. [Link]

  • PubMed Central. Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. [Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • UCLA Events. The Role of Toxicology in FDA-Approved Therapeutics with Julie Castañeda, PhD. [Link]

  • Open Access Journals. The Importance of Pharmaceutical Toxicology in Drug Development. [Link]

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Exploratory

An In-depth Technical Guide to the Melting Point Determination of 2,8-Dioxa-5-azaspiro[3.5]nonane Hemioxalate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the determination of the melting point for the novel compound 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. As a spir...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the determination of the melting point for the novel compound 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. As a spirocyclic compound of interest in medicinal chemistry, accurate characterization of its physicochemical properties, such as melting point, is fundamental for purity assessment, quality control, and formulation development.[1][2][3] While a definitive melting point for this specific hemioxalate salt is not widely published, this document provides a comprehensive framework for its empirical determination. We will delve into the principles of melting point analysis, present detailed, self-validating protocols for both capillary and Differential Scanning Calorimetry (DSC) methods, and discuss the interpretation of the resulting data. This guide is designed to equip researchers with the necessary expertise to accurately and reliably characterize this and similar novel compounds.

Introduction: The Significance of 2,8-Dioxa-5-azaspiro[3.5]nonane Hemioxalate and its Melting Point

Spirocyclic systems, which feature two rings sharing a single atom, are of growing importance in drug discovery due to their unique three-dimensional structures that can offer improved pharmacological properties.[2][4] 2,8-Dioxa-5-azaspiro[3.5]nonane represents a key scaffold within this class. The hemioxalate salt form is often utilized to enhance stability and solubility.

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[5][6] It is a critical physical property for several reasons:

  • Identity Confirmation: A sharp, defined melting point can serve as a preliminary confirmation of a compound's identity.

  • Purity Assessment: Impurities typically cause a depression and broadening of the melting range.[7][8] A narrow melting range is a strong indicator of high purity.[8]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points.

  • Stability and Formulation: The melting point provides insight into the thermal stability of the compound, which is crucial for processing, storage, and formulation.[5]

Given the novelty of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate, establishing a reliable method for determining its melting point is a foundational step in its chemical and pharmaceutical development.

Methodologies for Melting Point Determination

Two primary methods are employed for accurate melting point determination in a research and development setting: the capillary method, as outlined in pharmacopeias like the USP, and Differential Scanning Calorimetry (DSC).

This is a classical and widely used technique.[5][6] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and visually observing the temperature range over which the substance melts.[5]

  • Causality Behind the Method: The accuracy of this method is contingent on slow, controlled heating to ensure thermal equilibrium between the heating block, the thermometer, and the sample.[9] Rapid heating can lead to an artificially high and broad melting range.[10] The United States Pharmacopeia (USP) General Chapter <741> provides standardized procedures to ensure consistency and repeatability.[11][12][13]

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15]

  • Causality Behind the Method: As the sample melts, it absorbs energy in an endothermic process.[16] DSC detects this absorption as a change in heat flow, which is plotted against temperature.[17] The resulting peak provides highly accurate information on the melting onset, peak melting temperature (Tm), and the enthalpy of fusion (the energy required to melt the sample).[15][16][17] This method is often preferred for its high precision, small sample requirement, and the additional thermodynamic data it provides.[14][17]

Experimental Protocols

The following protocols are designed to be self-validating through mandatory calibration and system suitability checks.

Objective: To determine the melting range of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate.

Materials:

  • 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate, finely powdered and thoroughly dried.[3][6]

  • Melting point apparatus (e.g., Mettler-Toledo MP70, Stuart SMP30).

  • Glass capillary tubes (0.8–1.2 mm internal diameter, sealed at one end).[11][18]

  • USP Melting Point Reference Standards (e.g., Caffeine, Vanillin).

Step-by-Step Methodology:

  • Instrument Calibration:

    • Verify the accuracy of the apparatus using at least two USP reference standards that bracket the expected melting point of the sample.

    • Follow the instrument's calibration procedure. The observed melting points of the standards must fall within the certified ranges.

  • Sample Preparation:

    • Ensure the sample is completely dry to avoid solvent effects.

    • If necessary, gently pulverize the sample into a fine powder using a mortar and pestle.[3]

    • Introduce the powdered sample into the open end of a capillary tube.

    • Tap the sealed end of the tube gently on a hard surface to pack the sample down.[9]

    • The final packed column height should be 2.5–3.5 mm.[18]

  • Melting Point Determination (Initial - Rapid Scan):

    • Place the packed capillary into the heating block.

    • Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting point.

  • Melting Point Determination (Accurate - Slow Scan):

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.[9]

    • Insert a new, freshly prepared capillary tube with the sample.

    • Heat the block until the temperature is about 10 °C below the expected melting point.[11]

    • Adjust the heating rate to 1 ± 0.5 °C per minute.[11][18]

    • Record the temperature at which the first droplet of liquid is observed (onset of melting).

    • Record the temperature at which the sample becomes a clear liquid throughout (clear point or end of melting).[11]

    • The melting range is the interval between these two temperatures.

  • Data Recording and Reporting:

    • Perform the determination in triplicate.

    • Report the melting range as "Onset Temp – Clear Point Temp".

    • If the range is greater than 2 °C, the sample may be impure or may be undergoing decomposition.

Workflow for Capillary Melting Point Determination

G cluster_prep Preparation cluster_measure Measurement cluster_record Recording Calibrate Calibrate Apparatus with USP Standards Prep_Sample Prepare Sample: Dry & Pulverize Calibrate->Prep_Sample Pack_Cap Pack Capillary Tube (2.5-3.5 mm) Prep_Sample->Pack_Cap Rapid_Scan Rapid Scan (~10-20°C/min) Pack_Cap->Rapid_Scan Cool Cool Apparatus (>20°C below approx. MP) Rapid_Scan->Cool Determine Approx. MP Slow_Scan Slow Scan (1°C/min) Cool->Slow_Scan Use Fresh Sample Record_Onset Record Onset Temp (First Droplet) Slow_Scan->Record_Onset Record_Clear Record Clear Point Temp (Fully Liquid) Record_Onset->Record_Clear Report Report Melting Range (Triplicate Average) Record_Clear->Report

Caption: Workflow for USP <741> compliant melting point determination.

Objective: To determine the melting point and enthalpy of fusion of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate with high precision.

Materials:

  • 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate.

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler-Toledo DSC 3+).

  • Aluminum or hermetically sealed sample pans and lids.

  • High-purity Indium standard for calibration.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Perform temperature and enthalpy calibration using a high-purity Indium standard (Melting Point: 156.6 °C, ΔHfus: 28.45 J/g).

    • The measured values must be within the instrument's specified tolerance.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into a DSC pan.

    • Crimp the lid onto the pan. Use hermetically sealed pans if the sample is expected to be volatile or hygroscopic.

    • Prepare an identical empty pan to be used as the reference.[17]

  • DSC Analysis:

    • Place the sample pan and the reference pan into the DSC cell.

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) to a temperature well above the expected melting point (e.g., 250 °C).

    • Cool the sample back to the starting temperature.

    • A second heating cycle can be performed to investigate thermal history effects.

  • Data Analysis and Interpretation:

    • Plot the heat flow (mW) versus temperature (°C).

    • The melting event will appear as an endothermic peak.

    • Determine the Onset Temperature : The extrapolated beginning of the melting peak. This is often reported as the melting point.

    • Determine the Peak Temperature : The temperature at the peak's maximum.

    • Calculate the Enthalpy of Fusion (ΔHfus) by integrating the area under the melting peak.[16] This value is expressed in Joules per gram (J/g).

Data Presentation: Hypothetical Results

The following table summarizes the kind of quantitative data that would be generated from these experiments.

ParameterMethodResultInterpretation
Melting RangeCapillary Method185.5 °C – 187.0 °CA narrow range suggests high purity.
Onset TemperatureDSC185.8 °CCorresponds well with the start of melting.
Peak TemperatureDSC188.2 °CIndicates the point of maximum heat absorption.
Enthalpy of Fusion (ΔHfus)DSC85.2 J/gQuantifies the energy required for the phase transition.

Conclusion and Best Practices

Accurate determination of the melting point of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate is a non-negotiable step in its characterization. While the capillary method provides a reliable melting range compliant with pharmacopeial standards, DSC offers superior precision and additional thermodynamic data crucial for in-depth material science understanding.[15][17]

Key Recommendations for Trustworthy Results:

  • Always use a dry, finely powdered sample to ensure uniform heat transfer.[3][6]

  • Never reuse a sample for a subsequent melting point determination.[5][9]

  • A slow heating rate (1-2 °C/min) near the melting point is critical for accuracy in the capillary method.[5][10]

  • Regular instrument calibration with certified reference standards is mandatory for both methods to ensure data integrity.[11][18][19]

By adhering to these rigorous, self-validating protocols, researchers can confidently establish the melting point of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate, providing a cornerstone for its future development.

References

  • Title: General Chapters: <741> MELTING RANGE OR TEMPERATURE Source: uspbpep.com URL: [Link]

  • Title: USP 741 Melting Point or Range Source: Scribd URL: [Link]

  • Title: <741> Melting Range or Temperature Source: USP-NF URL: [Link]

  • Title: Differential scanning calorimetry Source: CureFFI.org URL: [Link]

  • Title: Differential Scanning Calorimeter (DSC/DTA) Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience Source: PubMed Central (PMC) URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC) Testing of Materials Source: Applus DatapointLabs URL: [Link]

  • Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ResearchGate URL: [Link]

  • Title: How Does DSC Measure The Melting Point (Tm) Of Polymers? Source: Chemistry For Everyone URL: [Link]

  • Title: Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines Source: ResearchGate URL: [Link]

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  • Title: Determination of Melting Points According to Pharmacopeia Source: thinkSRS.com URL: [Link]

  • Title: Melting point determination Source: University of Calgary URL: [Link]

  • Title: Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Spirocyclic Motifs in Natural Products Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Spiro compound Source: Wikipedia URL: [Link]

  • Title: 6.1D: Step-by-Step Procedures for Melting Point Determination Source: Chemistry LibreTexts URL: [Link]

  • Title: experiment (1) determination of melting points Source: University of Technology URL: [Link]

  • Title: DETERMINATION OF MELTING POINTS Source: Mettler-Toledo URL: [Link]

  • Title: Melting Point Determination Source: thinkSRS.com URL: [Link]

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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,8-Dioxa-5-azaspiro[3.5]nonane Hemioxalate

Authored by: A Senior Application Scientist For distribution to: Researchers, scientists, and drug development professionals. Abstract Introduction: The Structural Landscape of 2,8-Dioxa-5-azaspiro[3.5]nonane Hemioxalate...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Structural Landscape of 2,8-Dioxa-5-azaspiro[3.5]nonane Hemioxalate

2,8-Dioxa-5-azaspiro[3.5]nonane is a unique heterocyclic compound featuring a spirocyclic junction, where a four-membered oxetane ring and a six-membered morpholine ring share a single carbon atom.[1] The hemioxalate salt form consists of two molecules of the parent amine associated with one molecule of oxalic acid.[2] This salt formation is anticipated to occur via protonation of the tertiary amine by the acidic protons of the oxalic acid, a factor with significant implications for the resulting NMR spectra.

The rigid, three-dimensional nature of the spirocyclic system is expected to result in complex and informative NMR spectra, with diastereotopic protons and carbons leading to a greater number of distinct signals than might be anticipated from a more flexible acyclic analogue.[3][4][5][6] Understanding these nuances is critical for accurate spectral assignment.

Foundational Principles: NMR Spectroscopy of Spirocyclic Amines

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique for elucidating molecular structure.[7] For a molecule like 2,8-dioxa-5-azaspiro[3.5]nonane hemioxalate, several key principles will govern the appearance of its ¹H and ¹³C NMR spectra:

  • Chemical Shift (δ): The location of a signal in the NMR spectrum is determined by the local electronic environment of the nucleus. Electronegative atoms like oxygen and protonated nitrogen will deshield adjacent nuclei, causing their signals to appear at higher chemical shifts (downfield).

  • Spin-Spin Coupling (J): The interaction between non-equivalent nuclei on adjacent carbons leads to the splitting of NMR signals. The magnitude of the coupling constant provides information about the dihedral angle between the coupled nuclei, which is particularly insightful for rigid systems like spirocycles.

  • Symmetry and Equivalence: The presence of symmetry elements in a molecule can render certain nuclei chemically equivalent, resulting in a single NMR signal. In 2,8-dioxa-5-azaspiro[3.5]nonane, the spirocyclic nature and the presence of the heteroatoms will influence the equivalence of protons and carbons.

  • Influence of Protonation: The formation of the hemioxalate salt will lead to the protonation of the tertiary nitrogen. This will have a pronounced deshielding effect on the adjacent protons and carbons, causing their signals to shift downfield.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 2,8-dioxa-5-azaspiro[3.5]nonane hemioxalate, a standardized experimental approach is recommended. This protocol is designed to ensure reproducibility and accuracy.

Sample Preparation
  • Solvent Selection: A deuterated solvent that can dissolve the hemioxalate salt is crucial. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are suitable choices. The acidic protons of the amine and oxalic acid will exchange with deuterium in these solvents, which may result in the disappearance of the N-H and O-H signals in the ¹H NMR spectrum.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer.[8]

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is essential to remove any solid particulates. The sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[8]

NMR Instrument Parameters

A standard 400 MHz or 500 MHz NMR spectrometer is well-suited for the analysis of this compound. The following are suggested starting parameters:

Parameter¹H NMR¹³C NMR
Pulse Program Standard single pulse (zg30)Proton-decoupled single pulse (zgpg30)
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2 seconds
Number of Scans 16-641024-4096
Spectral Width 0-12 ppm0-200 ppm
Temperature 298 K (25 °C)298 K (25 °C)

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,8-dioxa-5-azaspiro[3.5]nonane hemioxalate is expected to exhibit distinct signals for the protons of the oxetane and morpholine rings. The protonation of the nitrogen atom will cause a downfield shift for the adjacent methylene groups.

Diagram of 2,8-Dioxa-5-azaspiro[3.5]nonane with Proton Labeling:

A simplified 2D representation of the core spirocyclic structure.

Table of Predicted ¹H NMR Chemical Shifts and Multiplicities:

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-1, H-94.0 - 4.5t~6-8Protons on carbons adjacent to oxygen in the morpholine ring.
H-3, H-74.5 - 5.0t~6-8Protons on carbons adjacent to oxygen in the oxetane ring. Due to the ring strain, these may be further downfield.
H-4, H-63.0 - 3.5t~6-8Protons on carbons adjacent to the protonated nitrogen. Significant deshielding is expected.
NH⁺Broad singlets (broad)N/AThe acidic proton on the nitrogen. May be broadened or absent due to exchange with the deuterated solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon environment in the spirocyclic system and a characteristic signal for the oxalate counter-ion.

Table of Predicted ¹³C NMR Chemical Shifts:

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-5 (Spiro)70 - 80The spiro carbon is quaternary and bonded to two electronegative atoms (N and O indirectly), placing it in this region.
C-1, C-965 - 75Carbons adjacent to the oxygen in the morpholine ring.
C-3, C-775 - 85Carbons adjacent to the oxygen in the strained oxetane ring, likely shifted further downfield.
C-4, C-645 - 55Carbons adjacent to the protonated nitrogen.
Oxalate C=O160 - 170The carbonyl carbons of the oxalate dianion typically appear in this region.[9][10][11][12] A single peak is expected due to the symmetry of the oxalate ion.

Workflow for Spectral Analysis:

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation SamplePrep Sample Preparation (Dissolution & Filtration) NMR_Acq NMR Data Acquisition (1H, 13C, 2D NMR) SamplePrep->NMR_Acq FID_Proc FID Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->FID_Proc Peak_Picking Peak Picking & Integration FID_Proc->Peak_Picking Chem_Shift Chemical Shift Analysis Peak_Picking->Chem_Shift Coupling Coupling Constant Analysis Peak_Picking->Coupling Structure_Eluc Structural Elucidation Chem_Shift->Structure_Eluc Coupling->Structure_Eluc

A flowchart outlining the process from sample preparation to structural elucidation.

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations, helping to identify adjacent protons within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

Conclusion

This technical guide provides a robust, theory-based framework for the interpretation of the ¹H and ¹³C NMR spectra of 2,8-dioxa-5-azaspiro[3.5]nonane hemioxalate. The predicted chemical shifts, multiplicities, and the influence of the spirocyclic structure and hemioxalate salt formation offer a detailed roadmap for researchers working with this compound. The outlined experimental protocols and suggestions for advanced NMR analysis further equip scientists with the tools needed for accurate and confident structural verification.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
  • The Royal Society of Chemistry. (2011). ¹H NMR spectrum of the spiro compound 18. Organic & Biomolecular Chemistry.
  • PubMed. (n.d.). NMR spectroscopic analysis of new spiro-piperidylrifamycins.
  • ProQuest. (n.d.). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS.
  • ResearchGate. (n.d.). Proton decoupled ³¹P NMR spectra of mono spiro compound (3): in CDCl₃...
  • PubMed Central. (n.d.). High-Resolution ¹⁷O Solid-State NMR as a Unique Probe for Investigating Oxalate Binding Modes in Materials: The Case Study of Calcium Oxalate Biominerals.
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  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • ResearchGate. (n.d.). The ¹H–¹³C CP/MAS NMR spectrum of imi-oxalate.
  • ACS Publications. (n.d.). High-Resolution ¹⁷O Solid-State NMR as a Unique Probe for Investigating Oxalate Binding Modes in Materials: The Case Study of Calcium Oxalate Biominerals.
  • PubChem. (n.d.). 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate.
  • ACS Publications. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the ¹H and ¹³C NMR Spectra of N,O-Acetals. Journal of Chemical Education.
  • OSTI.GOV. (2018). Rates of ligand exchange around the bis-oxalato complex NpO₂(C₂O₄)₂³⁻ measured using multinuclear NMR at neutral to semi-alkalin.
  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • PubChem. (n.d.). 2,8-dioxa-5-azaspiro[3.5]nonane.
  • ChemicalBook. (n.d.). Sodium oxalate(62-76-0) ¹³C NMR spectrum.

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Exploratory

A Technical Guide to the Ultraviolet-Visible Absorption Spectroscopy of 2,8-Dioxa-5-azaspiro[3.5]nonane: Theoretical Predictions and Experimental Protocol

An in-depth technical guide or whitepaper on the core. Abstract: This technical guide provides a comprehensive analysis of the expected Ultraviolet-Visible (UV-Vis) absorption characteristics of 2,8-Dioxa-5-azaspiro[3.5]...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Abstract: This technical guide provides a comprehensive analysis of the expected Ultraviolet-Visible (UV-Vis) absorption characteristics of 2,8-Dioxa-5-azaspiro[3.5]nonane. As a saturated spirocyclic heteroalkane, this compound lacks traditional chromophores, which dictates its interaction with UV-Vis radiation. We will first explore the theoretical basis for its predicted UV transparency in the standard analytical range (200-800 nm) by examining the possible electronic transitions within its structure. Subsequently, this guide presents a rigorous, field-proven experimental protocol for acquiring and interpreting the UV-Vis spectrum, designed to validate the theoretical predictions. This document is intended for researchers, scientists, and drug development professionals who may utilize this spirocyclic scaffold and require a fundamental understanding of its spectroscopic properties.

Introduction: The 2,8-Dioxa-5-azaspiro[3.5]nonane Scaffold

2,8-Dioxa-5-azaspiro[3.5]nonane is a spirocyclic organic compound featuring a central quaternary carbon connecting an oxetane ring and a morpholine ring. Its chemical structure is C₆H₁₁NO₂.[1] Spirocyclic systems are of significant interest in medicinal chemistry and drug development as they introduce three-dimensional complexity and conformational rigidity, which can lead to improved target selectivity and pharmacological properties. Understanding the intrinsic physicochemical properties of such scaffolds, including their spectroscopic signature, is a foundational requirement for their application in more complex molecular designs.

Molecular Structure:

(Simplified 2D representation)

This guide will focus exclusively on its interaction with ultraviolet and visible light, a critical parameter for its use in analytical and quality control settings.

Theoretical Principles: Electronic Transitions in Saturated Heterocycles

The absorption of UV or visible light by a molecule excites electrons from a ground state to a higher energy state.[2][3] The energy required for these transitions, and thus the wavelength of light absorbed, is determined by the types of molecular orbitals involved. The primary electronic transitions are σ → σ, n → σ, π → π, and n → π.[3][4]

The structure of 2,8-Dioxa-5-azaspiro[3.5]nonane is fully saturated, meaning it contains only single (sigma, σ) bonds and no pi (π) bonds. However, the presence of heteroatoms—one nitrogen and two oxygen atoms—provides non-bonding electron pairs (n-electrons).[4][5]

Based on this structure, only two types of electronic transitions are possible:

  • σ → σ (Sigma to Sigma Star) Transition:* This involves exciting an electron from a bonding σ orbital to an anti-bonding σ* orbital.[5] These transitions are very high in energy because σ bonds are strong and stable. Consequently, they require short-wavelength radiation, typically in the vacuum UV region (<200 nm), which is outside the range of standard laboratory spectrophotometers.[2][4]

  • n → σ (n to Sigma Star) Transition:* This transition promotes a non-bonding electron from a nitrogen or oxygen atom to an anti-bonding σ* orbital.[4][5] While these transitions require less energy than σ → σ* transitions, they still typically occur at the lower end of the UV spectrum, often below 200 nm for saturated amines and ethers.[2][4][6]

Since 2,8-Dioxa-5-azaspiro[3.5]nonane lacks π bonds, the lower-energy π → π* and n → π* transitions, which are responsible for absorption in the 200-800 nm range in many organic molecules, are not possible.[7] Therefore, from a theoretical standpoint, the compound is expected to be transparent in the conventional UV-Vis range.

Predicted UV-Vis Absorption Profile

Based on the analysis of its electronic structure, we can predict the key spectral characteristics of 2,8-Dioxa-5-azaspiro[3.5]nonane. The absence of a chromophoric system leads to the prediction that no significant absorption maxima (λmax) will be observed.

Table 1: Predicted UV-Vis Spectral Data for 2,8-Dioxa-5-azaspiro[3.5]nonane

ParameterPredicted ValueRationale
λmax (nm) < 200 nmOnly high-energy σ → σ* and n → σ* transitions are possible, which occur in the vacuum UV region.[4][6]
Molar Absorptivity (ε) Not applicable in the 200-800 nm range.Without a distinct absorption peak, molar absorptivity cannot be meaningfully calculated in this range.
Appearance in Solution ColorlessThe molecule does not absorb light in the visible portion of the electromagnetic spectrum (approx. 400-800 nm).

This predicted profile serves as our hypothesis, which the following experimental protocol is designed to test.

Experimental Protocol for Spectrum Acquisition

This protocol provides a self-validating system for determining the UV-Vis absorption spectrum of 2,8-Dioxa-5-azaspiro[3.5]nonane. The causality behind each step is explained to ensure scientific integrity.

To experimentally measure the UV-Vis absorption spectrum of 2,8-Dioxa-5-azaspiro[3.5]nonane from 190 nm to 800 nm to verify its predicted transparency and absence of absorption maxima in this range.

  • Analyte: 2,8-Dioxa-5-azaspiro[3.5]nonane (≥98% purity)

  • Solvent: Spectroscopic grade Acetonitrile (ACN) or Ethanol (EtOH).

    • Expert Rationale: The choice of solvent is critical. A solvent's "UV cutoff" is the wavelength below which the solvent itself absorbs strongly. Acetonitrile (cutoff ≈ 190 nm) is preferred as it allows for scanning to the lowest possible wavelength. Ethanol (cutoff ≈ 205 nm) is a suitable alternative. Water (cutoff ≈ 190 nm) can also be used if the compound is sufficiently soluble.

  • Instrumentation: A high-quality, dual-beam UV-Vis spectrophotometer.

  • Cuvettes: A matched pair of 1.00 cm path length quartz cuvettes.

    • Expert Rationale: Glass or plastic cuvettes are opaque to UV radiation below ~340 nm and are unsuitable. Quartz is transparent down to ~190 nm.

G cluster_prep Preparation Phase cluster_acq Acquisition Phase cluster_analysis Analysis Phase Solvent Select Solvent (Acetonitrile) Stock Prepare Stock Solution (e.g., 1.0 mg/mL) Solvent->Stock Weigh Analyte Reference Fill Cuvette with Solvent Solvent->Reference Dilute Prepare Working Solution (e.g., 0.1 mg/mL) Stock->Dilute Volumetric Dilution Sample Fill Cuvette with Sample Dilute->Sample Calibrate Calibrate Spectrophotometer (Baseline with Solvent) Scan Acquire Spectrum (800 nm -> 190 nm) Calibrate->Scan Place Cuvettes Reference->Calibrate Place Cuvettes Analyze Analyze Spectrum for λmax Scan->Analyze Generate Data Conclude Confirm Absence of Peaks > 200 nm Analyze->Conclude Interpret Result

Caption: Experimental workflow for UV-Vis analysis.

  • Solution Preparation: a. Accurately weigh approximately 10.0 mg of 2,8-Dioxa-5-azaspiro[3.5]nonane. b. Quantitatively transfer the solid to a 10.0 mL volumetric flask. c. Dissolve and dilute to the mark with spectroscopic grade acetonitrile to create a 1.0 mg/mL stock solution . d. Prepare a working solution by diluting 1.0 mL of the stock solution to 10.0 mL with acetonitrile in a separate volumetric flask to yield a 0.1 mg/mL working solution .

    • Expert Rationale: Starting with a relatively high concentration ensures that even very weak absorptions, if present, would be detectable.

  • Instrument Setup and Baseline Correction: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization. b. Set the scan range from 800 nm to 190 nm. c. Fill both the sample and reference quartz cuvettes with spectroscopic grade acetonitrile. d. Place them in the respective holders and run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes themselves.

  • Sample Measurement: a. Empty the sample cuvette and rinse it twice with small aliquots of the 0.1 mg/mL working solution . b. Fill the sample cuvette with the working solution and place it back into the sample holder. Ensure the reference cuvette remains in place. c. Run the sample scan from 800 nm to 190 nm.

Interpretation of Expected Results

The resulting spectrum is expected to show an absorbance value close to zero (typically < 0.05 AU) across the entire range from 800 nm down to approximately 210 nm. Below this wavelength, a sharp, featureless increase in absorbance may be observed.

  • A Flat Baseline: This result confirms the absence of any chromophores in the molecule and validates the theoretical prediction that only high-energy electronic transitions are possible.

  • "End Absorption": The sharp rise in absorbance at the low-wavelength limit is known as end absorption. It is not a distinct peak (λmax) but rather the "tail" of a very strong absorption band located further in the vacuum UV region (<190 nm). This is the experimental evidence of the predicted n → σ* and σ → σ* transitions.

Implications for Researchers and Drug Development

The UV-transparent nature of the 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold is a significant advantage in several research and development contexts:

  • Analytical Assays: When this scaffold is incorporated into a larger molecule that does contain a chromophore (e.g., an aromatic ring), its own lack of absorbance ensures it will not interfere with UV-Vis-based quantification or purity analysis of the final compound.

  • Formulation Studies: Its transparency allows for the use of UV-Vis spectroscopy to monitor the stability or concentration of active pharmaceutical ingredients (APIs) in formulations where this scaffold is part of an excipient or the API itself, provided another part of the molecule absorbs.

  • Photostability: The high energy required for electronic excitation suggests a lower likelihood of degradation by ambient or visible light, though dedicated photostability studies are always required.

Conclusion

2,8-Dioxa-5-azaspiro[3.5]nonane, by virtue of its fully saturated, heteroatomic structure, is predicted to be transparent across the standard 200-800 nm UV-Vis spectrum. The only electronic transitions available to the molecule, n → σ* and σ → σ*, are high-energy events that occur in the vacuum ultraviolet region. The provided experimental protocol offers a robust method to confirm this theoretical prediction. This intrinsic property of UV transparency makes 2,8-Dioxa-5-azaspiro[3.5]nonane a valuable and non-interfering scaffold for use in the development of new chemical entities that are analyzed and characterized using UV-Vis spectroscopy.

References

  • Longdom Publishing SL. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Analytical and Pharmaceutical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91663946, 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. Retrieved from [Link]

  • Slideshare. (n.d.). Uv vis spectroscopy practical. Retrieved from [Link]

  • European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71305257, 5-Oxa-2,8-diazaspiro(3.5)nonane, N2-BOC protected. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ultraviolet Absorption Spectra of Polycyclic Heterocyclic Aromatic Compounds. Retrieved from [Link]

  • Sahoo, M. (n.d.). Instrumental Methods of Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 172270722, 2,8-Dimethyl-5-oxa-2-azaspiro[3.5]nonane. Retrieved from [Link]

  • YouTube. (2020, August 28). UV Visible spectra of Aromatic and Heteroaromatic compounds. Retrieved from [Link]

  • YouTube. (2020, December 23). Electronic Transitions in UV-VISIBLE Spectroscopy. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,8-dioxa-5-azaspiro[3.5]nonane. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Ultraviolet Spectra of Heteroorganic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124248887, 2,8-Dithia-5-azaspiro[3.5]nonane. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • University of Colorado Boulder. (n.d.). Ultraviolet Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

  • ResearchGate. (n.d.). The Nature of Electronic Transitions in Linear Conjugated Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Molecular electronic transition. Retrieved from [Link]

  • YouTube. (2015, September 24). Nature of electronic transitions and the factors affecting it (CHE). Retrieved from [Link]

  • ChemBK. (n.d.). 2,8-Dioxa-5-azaspiro[3.5]nonaneoxalate. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to Determining the Solubility of 2,8-Dioxa-5-azaspiro[3.5]nonane Hemioxalate in Common Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and ultimate therapeutic efficacy.[1] T...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and ultimate therapeutic efficacy.[1] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. In the absence of pre-existing public data on this specific compound's solubility, this document emphasizes a robust, first-principles experimental approach. It details the underlying principles of solubility, a meticulously designed experimental protocol, and the analytical methodologies required for accurate quantification. The causality behind each experimental choice is explained to ensure a self-validating and reproducible workflow.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone for successful drug development. It dictates the rate and extent to which a compound can dissolve in a physiological medium, which is often a prerequisite for absorption and subsequent systemic availability.[1] Poor aqueous solubility, for instance, can lead to inadequate absorption and diminished therapeutic effect.[2]

2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate is a heterocyclic compound with a spirocyclic core, a structural motif of increasing interest in medicinal chemistry. The hemioxalate salt form suggests an effort to improve properties such as crystallinity and stability. Understanding its solubility profile in a range of common organic solvents is paramount for several reasons:

  • Pre-formulation Studies: Establishing a solubility profile is a critical first step in designing dosage forms, whether for oral, parenteral, or topical administration.

  • Process Chemistry: Knowledge of solubility in various organic solvents is essential for developing purification, crystallization, and isolation protocols during synthesis.[3]

  • Toxicology and Safety Studies: The choice of vehicle for in-vitro and in-vivo toxicology studies is dependent on the compound's solubility.

This guide will provide a detailed protocol for determining the solubility of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate, grounded in established scientific principles.

Theoretical Underpinnings of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5][6] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Several factors influence this energetic balance:

  • Polarity: Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[7] The polarity of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate, with its ether and amine functionalities as well as the ionic character of the hemioxalate salt, suggests a degree of polarity.

  • Hydrogen Bonding: The presence of hydrogen bond donors (the amine group) and acceptors (the ether oxygens and oxalate carbonyls) in the molecule will significantly influence its solubility in protic solvents.

  • Molecular Size and Structure: Larger molecules can be more difficult to solvate, as this requires the creation of a larger cavity in the solvent.[4][7]

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature as the dissolution process is often endothermic.[4][8]

The following diagram illustrates the key factors influencing the dissolution process.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate Polarity_S Polarity (Amine, Ethers, Oxalate) Solute->Polarity_S H_Bond Hydrogen Bonding Capability Solute->H_Bond CrystalLattice Crystal Lattice Energy Solute->CrystalLattice Size Molecular Size & Shape Solute->Size Solubility Solubility Polarity_S->Solubility +/- factor (match with solvent) H_Bond->Solubility +/- factor (match with solvent) CrystalLattice->Solubility -ve factor Size->Solubility -ve factor Solvent Organic Solvent Polarity_V Polarity (Dielectric Constant) Solvent->Polarity_V H_Bond_V Protic vs. Aprotic Solvent->H_Bond_V Temp Temperature Solvent->Temp Polarity_V->Solubility +/- factor (match with solute) H_Bond_V->Solubility +/- factor (match with solute) Temp->Solubility +ve factor (typically)

Caption: Factors influencing the solubility of the target compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining equilibrium solubility is the shake-flask method.[9] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Materials and Equipment
  • Solute: 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate (purity >98%)

  • Solvents: A selection of common organic solvents of at least HPLC grade, covering a range of polarities (see Table 1).

  • Equipment:

    • Analytical balance (readable to 0.01 mg)

    • Glass vials (e.g., 4 mL) with Teflon-lined screw caps

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or an equivalent analytical instrument (e.g., UV-Vis spectrophotometer).[10][11]

Solvent Selection Rationale

The choice of solvents is critical for building a comprehensive solubility profile. The following solvents are recommended, categorized by their properties:

Solvent Category Solvent Rationale
Polar Protic MethanolCapable of hydrogen bonding; polar.
EthanolSimilar to methanol but less polar.
IsopropanolA less polar alcohol.
Polar Aprotic AcetonitrilePolar, but cannot donate hydrogen bonds.
AcetoneCommon polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)Highly polar aprotic solvent, often used for initial stock solutions.[11]
N,N-Dimethylformamide (DMF)Another highly polar aprotic solvent.
Non-Polar TolueneAromatic, non-polar solvent.
Hexane/HeptaneAliphatic, very non-polar solvent.
Intermediate Polarity Dichloromethane (DCM)A common chlorinated solvent of intermediate polarity.
Ethyl AcetateAn ester of intermediate polarity.
Step-by-Step Experimental Workflow

The following workflow provides a detailed, self-validating process for determining solubility.

G start Start step1 Step 1: Preparation Add excess solid solute to a known volume of solvent in a vial. start->step1 step2 Step 2: Equilibration Shake vials at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48 hours). step1->step2 step3 Step 3: Phase Separation Centrifuge vials to pellet undissolved solid. step2->step3 step4 Step 4: Sample Collection Carefully withdraw an aliquot of the supernatant. step3->step4 step5 Step 5: Filtration Filter the aliquot through a 0.22 µm syringe filter. step4->step5 step6 Step 6: Dilution Dilute the filtered sample with a suitable mobile phase to fall within the analytical calibration range. step5->step6 step7 Step 7: Analysis Quantify the concentration using a validated analytical method (e.g., HPLC-UV). step6->step7 end End: Calculate Solubility (mg/mL) step7->end

Caption: Experimental workflow for solubility determination.

  • Preparation: To a series of glass vials, add an excess amount of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment. Record the exact weight added.

  • Solvent Addition: Add a precise volume of the selected organic solvent (e.g., 1 mL) to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, visually inspect the vials to confirm the presence of excess solid. Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. It is crucial not to disturb the solid pellet.

  • Filtration and Dilution: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared using standards of known concentrations of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate.

Analytical Method Development (HPLC-UV)

A reverse-phase HPLC method is generally suitable for a compound of this nature.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of maximum absorbance for the compound.

  • Calibration: Prepare a series of at least five calibration standards of the analyte in the mobile phase, bracketing the expected concentration of the diluted samples. Plot the peak area versus concentration and perform a linear regression to determine the slope, intercept, and correlation coefficient (R² > 0.99).

Data Analysis and Interpretation

The solubility (S) is calculated using the following formula:

S (mg/mL) = (C_measured × DF) / 1000

Where:

  • C_measured is the concentration of the diluted sample in µg/mL, as determined from the calibration curve.

  • DF is the dilution factor.

The results should be presented in a clear, tabular format, as shown below.

Solvent Polarity Index Solubility at 25°C (mg/mL) Classification
Methanol5.1Experimental Valuee.g., Soluble
Ethanol4.3Experimental Valuee.g., Sparingly Soluble
Acetonitrile5.8Experimental Value...
DMSO7.2Experimental Value...
Dichloromethane3.1Experimental Value...
Ethyl Acetate4.4Experimental Value...
Toluene2.4Experimental Value...
Hexane0.1Experimental Valuee.g., Insoluble

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

Conclusion and Future Directions

This guide provides a robust and scientifically sound methodology for determining the solubility of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate in a range of common organic solvents. By adhering to this protocol, researchers can generate reliable and reproducible data that is essential for informed decision-making in the drug development process. The causality-driven approach ensures that potential pitfalls are avoided and the resulting data is of high integrity.

Future work could involve investigating the effect of temperature on solubility to determine the thermodynamics of dissolution and exploring the impact of pH on the solubility in aqueous buffer systems, which would be highly relevant for biopharmaceutical applications.

References

  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Pre-Medical Courses. (n.d.). Factors affecting solubility.
  • PubChem. (n.d.). 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. Retrieved from [Link]

  • AAT Bioquest. (2022, April 18). What factors affect solubility?
  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

Sources

Exploratory

pKa Determination of 2,8-Dioxa-5-azaspiro[3.5]nonane: An Integrated Experimental and Computational Approach

An In-Depth Technical Guide Executive Summary The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.[1] 2,8-Dioxa-5-azaspiro[3.5]nonane represents a novel spirocyclic scaffold of significant interest in medicinal chemistry.[2][3] Its unique three-dimensional structure, incorporating a secondary amine constrained within a spirocycle and flanked by two ether oxygen atoms, presents an interesting case for understanding structure-basicity relationships. This guide provides a comprehensive, in-depth framework for the accurate determination of the pKa of its conjugate acid. We present a robust experimental protocol based on potentiometric titration, recognized for its precision and reliability, and complement it with a modern in-silico workflow for computational pKa prediction.[4][5] This dual approach provides a self-validating system, offering researchers, scientists, and drug development professionals a reliable methodology for characterizing this and similar novel chemical entities.

Introduction: The Primacy of pKa in Modern Drug Development

The Critical Role of pKa in a Molecule's Journey

The extent of ionization of a drug molecule at a given pH, which is dictated by its pKa, is a cornerstone of its pharmaceutical viability. This single value can dictate:

  • Solubility: The charged, ionized form of a molecule is generally more water-soluble than the neutral form, impacting formulation and bioavailability.

  • Permeability: The neutral, more lipophilic form of a molecule is often better able to cross biological membranes, a key step in absorption.[1]

  • Target Engagement: The charge state of a ligand can be critical for forming ionic bonds or other key interactions with its biological target.

  • Pharmacokinetics (ADME): Properties like plasma protein binding, susceptibility to metabolic enzymes, and renal clearance are all influenced by a molecule's ionization state at physiological pH (typically ~7.4).[1]

The Subject Molecule: 2,8-Dioxa-5-azaspiro[3.5]nonane

2,8-Dioxa-5-azaspiro[3.5]nonane is a heterocyclic compound featuring a secondary amine nitrogen atom at the 5-position. Its structure is characterized by a spirocyclic junction connecting an oxetane ring and a tetrahydropyran ring, with the nitrogen atom being part of the six-membered ring.

The basicity of the secondary amine is the primary determinant of the molecule's pKa in a physiologically relevant context. This basicity is modulated by several structural factors:

  • Inductive Effects: The two ether oxygen atoms are electronegative and exert an electron-withdrawing inductive effect, which is expected to decrease the electron density on the nitrogen atom, thereby lowering its basicity (and the pKa of its conjugate acid) compared to a simple cycloalkane amine like piperidine.

  • Steric and Conformational Constraints: The rigid spirocyclic framework locks the molecule into a specific conformation. This can affect the accessibility of the nitrogen's lone pair for protonation and the solvation of the resulting conjugate acid, subtly influencing the pKa.

Experimental Determination: Potentiometric Titration

Principle of the Method

Potentiometric titration is the gold-standard method for pKa determination for compounds like 2,8-Dioxa-5-azaspiro[3.5]nonane that lack a strong chromophore for spectrophotometric analysis.[5][6] The method involves the gradual addition of a standardized titrant (e.g., hydrochloric acid) to a solution of the basic analyte. The pH of the solution is monitored continuously with a calibrated pH electrode. The resulting titration curve of pH versus the volume of titrant added allows for the precise determination of the pKa.[4]

The pKa is the pH at which the concentrations of the protonated (conjugate acid, BH+) and unprotonated (base, B) forms of the amine are equal. This corresponds to the midpoint of the titration curve, or the half-equivalence point.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, emphasizing accuracy and reproducibility through careful calibration and replicate measurements.[4]

Table 1: Materials and Reagents for Potentiometric Titration

Material/Reagent Grade Purpose
2,8-Dioxa-5-azaspiro[3.5]nonane ≥98% Purity Analyte
Hydrochloric Acid (HCl) 0.1 M, Standardized Titrant
Potassium Chloride (KCl) ACS Grade Ionic Strength Adjuster
Deionized Water 18.2 MΩ·cm, CO2-free Solvent
Standard pH Buffers pH 4.01, 7.00, 10.01 pH Meter Calibration

| Argon or Nitrogen Gas | High Purity | Inert Atmosphere |

Workflow for Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution (~1 mM in 0.15 M KCl) C Purge Solution with N2/Ar (to remove dissolved CO2) A->C B Calibrate pH Electrode (3-point calibration) D Add 0.1 M HCl Titrant (in small, precise increments) C->D E Record pH and Volume (after signal stabilization) D->E F Plot Titration Curve (pH vs. Titrant Volume) E->F G Calculate 1st Derivative (ΔpH/ΔV vs. Volume) F->G H Determine Equivalence Point (Peak of 1st Derivative) G->H I Determine pKa (pH at 1/2 Equivalence Volume) H->I

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (pH 4.01, 7.00, and 10.01) to ensure accurate pH measurements.[4]

  • Analyte Solution Preparation: Accurately weigh a sample of 2,8-Dioxa-5-azaspiro[3.5]nonane and dissolve it in CO2-free deionized water to achieve a final concentration of approximately 1 mM. To maintain a constant ionic strength throughout the titration, add potassium chloride to a final concentration of 0.15 M.[4]

  • Inert Atmosphere: Place the solution in a reaction vessel on a magnetic stirrer. Purge the solution with nitrogen or argon for 15-20 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the titration of a basic amine.[7]

  • Titration: Immerse the calibrated pH electrode and the titrator's dispensing tip into the solution. Begin the titration by adding the standardized 0.1 M HCl solution in small, precise increments (e.g., 0.01-0.05 mL).

  • Data Acquisition: After each addition of titrant, allow the pH reading to stabilize (e.g., drift < 0.01 pH units per minute) before recording the pH and the total volume of titrant added.[4] Continue the titration well past the inflection point of the curve.

  • Replicates: Perform a minimum of three separate titrations to ensure the reliability and reproducibility of the results.[4]

Data Analysis and Interpretation
  • Plot the Titration Curve: Graph the recorded pH values (y-axis) against the volume of HCl titrant added (x-axis). This will produce a characteristic sigmoidal curve.

  • Determine the Equivalence Point (Veq): The equivalence point is the point of maximum inflection in the titration curve. It can be determined most accurately by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of this derivative plot corresponds to the equivalence point volume.[8]

  • Calculate the pKa: The pKa is determined from the Henderson-Hasselbalch equation. For the titration of a base with a strong acid, the pKa is equal to the pH at the half-equivalence point (Veq / 2). Locate this volume on the x-axis of the original titration curve and read the corresponding pH value from the y-axis.

  • Report Results: Calculate the average pKa and the standard deviation from the replicate titrations.

Table 2: Example Potentiometric Titration Data and Analysis

Titrant Volume (mL) Measured pH First Derivative (ΔpH/ΔV)
... ... ...
4.90 9.55 0.50
4.95 9.30 1.50
5.00 8.50 16.00 (Peak)
5.05 7.70 1.50
5.10 7.45 0.50

| ... | ... | ... |

In this hypothetical example, the equivalence volume (Veq) is 5.00 mL. The half-equivalence volume is 2.50 mL. The pKa would be the measured pH when 2.50 mL of titrant has been added.

In-Silico pKa Prediction: A Complementary Approach

Computational chemistry provides a powerful tool to predict pKa values, offering insights before a compound is even synthesized or as a valuable cross-validation of experimental results.[5] Methods based on Density Functional Theory (DFT) are particularly robust.[9]

Principle of the Method

The pKa is directly related to the Gibbs free energy of the deprotonation reaction in solution (ΔG°aq). A common and accurate method involves calculating this energy using a thermodynamic cycle that breaks down the process into more easily computable gas-phase and solvation energy components.[5]

The reaction of interest is: BH⁺(aq) ⇌ B(aq) + H⁺(aq)

A Practical Computational Workflow

Workflow for Computational pKa Prediction

G cluster_geom Geometry Optimization cluster_energy Energy Calculation cluster_pka pKa Calculation A Optimize Geometries in Gas Phase (Neutral 'B' and Protonated 'BH+') B Calculate Gas-Phase Free Energies (G_gas(B), G_gas(BH+)) A->B C Calculate Solvation Free Energies (ΔG_solv(B), ΔG_solv(BH+)) A->C D Calculate ΔG°aq of Reaction (Using Thermodynamic Cycle) B->D C->D E Calculate pKa (pKa = ΔG°aq / 2.303RT) D->E

Caption: Workflow for computational pKa prediction using a thermodynamic cycle.

Step-by-Step Methodology:

  • Structure Preparation: Build 3D structures of both the neutral base (B), 2,8-dioxa-5-azaspiro[3.5]nonane, and its protonated conjugate acid (BH+).

  • Gas-Phase Optimization and Frequencies: Perform geometry optimizations and frequency calculations for both species in the gas phase using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[9] This provides the gas-phase Gibbs free energies (G°gas).

  • Solvation Energy Calculation: Using the optimized gas-phase geometries, perform single-point energy calculations in a continuum solvation model (e.g., SMD or IEF-PCM with water as the solvent) to obtain the Gibbs free energies of solvation (ΔG°solv).[9][10]

  • pKa Calculation: Calculate the aqueous-phase free energy of the reaction (ΔG°aq) using the thermodynamic cycle: ΔG°aq = G°gas(B) - G°gas(BH⁺) + ΔG°solv(B) - ΔG°solv(BH⁺) + ΔG°solv(H⁺) The Gibbs free energy of solvation for a proton (ΔG°solv(H⁺)) is a well-established experimental value (approximately -264 kcal/mol).[5]

  • Finally, convert the free energy to a pKa value: pKa = ΔG°aq / (2.303 * R * T) where R is the gas constant and T is the temperature in Kelvin.

Summary and Best Practices

The accurate determination of the pKa for novel scaffolds like 2,8-Dioxa-5-azaspiro[3.5]nonane is essential for advancing drug discovery programs.

Table 3: Summary of a Hypothetical pKa Determination

Method Trial 1 Trial 2 Trial 3 Mean pKa Std. Dev.
Potentiometric Titration 8.72 8.75 8.70 8.72 0.025

| Computational (DFT) | - | - | - | 8.95 | - |

This guide outlines a robust, dual-pronged strategy:

  • Potentiometric titration serves as the definitive experimental method, providing high-precision data grounded in direct physical measurement. The protocol's emphasis on calibration, inert atmosphere, and replication ensures trustworthy results.[4][7]

  • Computational prediction offers a valuable orthogonal approach. It provides a theoretical estimate that can guide experimental design and serves as a powerful check on empirical findings.[5][9]

By integrating these two methodologies, researchers can establish the pKa of 2,8-Dioxa-5-azaspiro[3.5]nonane with a high degree of confidence, enabling informed decisions in the optimization of physicochemical and pharmacological properties.

References

  • Cantu, M. D., Hillebranda, S., & Carrilho, E. (2005). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. Journal of Chromatography A, 1068(1), 99-105. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • The Journal of Physical Chemistry. (n.d.). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Retrieved from [Link]

  • Google Books. (n.d.). Spectrophotometric Determination of the PKa's of Some Aromatic Amines.
  • Al-Jibouri, A. A. J., Al-Masoudi, W. A. M., & Al-Amir, S. A. M. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 27(19), 6649. [Link]

  • Defense Technical Information Center. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • ResearchGate. (2005). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. Retrieved from [Link]

  • Grillo, A., Sgrignani, J., & Magistrato, A. (2019). New Insights in the Computational pKb Determination of Primary Amines and Anilines. ChemistryOpen, 8(7), 890–897. [Link]

  • Rajan, V. K., & Muraleedharan, K. (2017). Study of pKa values of alkylamines based on density functional theory. In Computational Chemistry Methodology in Structural Biology and Materials Sciences. Apple Academic Press. [Link]

  • Clarke, G. P., & Willis, C. L. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 77(9), 1198. [Link]

  • Chen, Y., Bando, T., Sugiyama, H., & Mao, Z. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 17(9), 10591-10601. [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in Fig. 2. Retrieved from [Link]

  • ResearchGate. (2020). Prediction of pKa Using Machine Learning Methods with Rooted Topological Torsion Fingerprints: Application to Aliphatic Amines. Retrieved from [Link]

  • Pharmastate. (2023). 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Lavigne, J. J., & Anslyn, E. V. (2001). pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic Acids—Implications for Sensor Design. Journal of the American Chemical Society, 123(15), 3666-3669.
  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. [Link]

  • Franco, D. C., & Lago, C. L. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 639-646. [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • PubChem. (n.d.). 2,8-dioxa-5-azaspiro[3.5]nonane. Retrieved from [Link]

  • PubChem. (n.d.). 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. Retrieved from [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

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Foundational

Unveiling the Solid State: A Technical Guide to the Structural Elucidation of 2,8-Dioxa-5-azaspiro[3.5]nonane Hemioxalate

For distribution to: Researchers, scientists, and drug development professionals Abstract Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. The 2,8-Dioxa-5-azaspiro[3.5]nonane moiety represents a valuable building block in this class of compounds. This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete structural elucidation of its hemioxalate salt via single-crystal X-ray diffraction (SC-XRD). This document is structured not as a rigid protocol, but as a dynamic guide, explaining the causality behind experimental choices to empower researchers in their own structural chemistry endeavors. We will navigate the entire workflow from initial synthesis to the final validation of the crystal structure, ensuring a self-validating system for achieving accurate and reliable results.

Introduction: The Significance of Spirocycles and Precise Structural Knowledge

In the quest for novel therapeutics, the "escape from flatland" has become a guiding principle, encouraging the exploration of molecules with greater three-dimensionality. Spirocycles, compounds containing two rings connected by a single common atom, are exemplary in this regard. Their rigid, well-defined conformations can enhance binding affinity and selectivity for biological targets, while often improving physicochemical properties such as solubility and metabolic stability.

The subject of this guide, 2,8-Dioxa-5-azaspiro[3.5]nonane, is a promising scaffold for the development of new chemical entities. However, to fully exploit its potential in structure-based drug design, an unambiguous determination of its three-dimensional structure is essential.[1] Single-crystal X-ray diffraction stands as the definitive method for obtaining this information, providing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.[2] This guide will use the hemioxalate salt of 2,8-Dioxa-5-azaspiro[3.5]nonane as a case study to detail the process of obtaining and validating its crystal structure.

Synthetic Pathway and Salt Formation: From Precursors to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target molecule and the preparation of high-quality crystals. The following protocols are designed to be robust and scalable.

Synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane

G cluster_0 Synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane A 1-(benzyloxy)propan-2-one C Intermediate Spiroketal A->C Acid-catalyzed ketalization B Pentaerythritol B->C E N-benzyl-2,8-Dioxa-5-azaspiro[3.5]nonane C->E with Benzylamine & NaBH(OAc)3 D Reductive Amination D->E G 2,8-Dioxa-5-azaspiro[3.5]nonane (Target Compound) E->G H2, Pd/C F Hydrogenolysis F->G

Caption: Proposed synthetic workflow for 2,8-Dioxa-5-azaspiro[3.5]nonane.

Experimental Protocol:

  • Step 1: Synthesis of the N-benzyl protected spiroamine.

    • To a solution of 1-(benzyloxy)propan-2-one and pentaerythritol in a suitable solvent such as toluene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture under reflux with a Dean-Stark apparatus to remove water and drive the ketalization reaction to completion, forming the intermediate spiroketal.

    • After purification, dissolve the spiroketal in a chlorinated solvent like dichloromethane.

    • Add benzylamine followed by a mild reducing agent such as sodium triacetoxyborohydride for reductive amination.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Work up the reaction and purify the product, N-benzyl-2,8-Dioxa-5-azaspiro[3.5]nonane, by column chromatography.

  • Step 2: Deprotection to yield the final amine.

    • Dissolve the N-benzyl protected compound in an alcohol, such as ethanol.

    • Add a palladium on carbon catalyst (10 wt. %).

    • Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously until the reaction is complete.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 2,8-Dioxa-5-azaspiro[3.5]nonane.

Preparation of the Hemioxalate Salt and Crystallization

The formation of a salt can significantly improve the crystallinity of a compound. Oxalic acid is an excellent choice for this purpose, often yielding high-quality crystals with amines.[4] The hemioxalate stoichiometry (2:1 amine to oxalic acid) is a common outcome.

Experimental Protocol:

  • Salt Formation:

    • Dissolve the purified 2,8-Dioxa-5-azaspiro[3.5]nonane in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

    • In a separate flask, dissolve 0.5 molar equivalents of oxalic acid in the same solvent, heating gently if necessary.

    • Slowly add the oxalic acid solution to the stirred amine solution at room temperature.

    • A precipitate may form immediately. If not, the solution can be concentrated slightly.

    • Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Crystallization:

    • The key to obtaining diffraction-quality single crystals is slow crystal growth from a supersaturated solution.[2]

    • Method 1: Slow Evaporation. Dissolve the hemioxalate salt in a suitable solvent or solvent mixture (e.g., methanol/dichloromethane) until saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Method 2: Vapor Diffusion. Place a concentrated solution of the salt in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting slow crystallization.

    • Method 3: Slow Cooling. Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C) over a period of days.

Single-Crystal X-ray Diffraction: The Path to the 3D Structure

Once suitable single crystals are obtained (ideally 0.1-0.3 mm in each dimension), the process of determining the molecular structure can begin.[5]

G cluster_1 Single-Crystal X-ray Diffraction Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (e.g., SHELXL) D->E F Structure Validation (e.g., PLATON/checkCIF) E->F F->E Iterative Refinement G Final Structural Model (CIF) F->G Validation Passed

Caption: A typical workflow for small-molecule crystal structure determination.

Data Collection

A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The data is collected on a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

Typical Data Collection Strategy:

  • A series of diffraction images are collected as the crystal is rotated.[3]

  • The strategy aims for high completeness (over 99%) and redundancy of the data to a resolution of at least 0.84 Å for organic molecules.[6]

  • The exposure time per frame is optimized to achieve good signal-to-noise without overloading the detector.

Structure Solution and Refinement

The collected diffraction data is processed to yield a list of reflection intensities. The "phase problem" is then solved, typically using direct methods for small molecules, which provides an initial electron density map. An initial model of the molecule is built into this map.

This initial model is then refined using a least-squares algorithm, most commonly with the program SHELXL .[7][8] Refinement involves iteratively adjusting atomic positions, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structure Validation: Ensuring Trustworthiness

A critical and final step is the validation of the crystal structure. This is a self-validating system to ensure the quality and correctness of the model. The standard tool for this is the checkCIF/PLATON service provided by the International Union of Crystallography (IUCr).[9][10] This service performs a battery of checks on the crystallographic information file (CIF) and generates a report with ALERTS for any potential issues.[11] These can range from inconsistencies in the data to unusual geometric parameters or missed symmetry. All ALERTS must be carefully investigated and addressed before the structure is considered finalized.

Data Presentation and Interpretation

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF). This file contains all the essential information about the crystal and the structure determination process. Below is a table summarizing the kind of crystallographic data that would be expected for 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate.

Table 1: Hypothetical Crystallographic Data for 2,8-Dioxa-5-azaspiro[3.5]nonane Hemioxalate

ParameterValue
Chemical FormulaC7H12NO2 · 0.5(C2O4)
Formula Weight188.19 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)12.567(5)
α (°)90
β (°)109.34(2)
γ (°)90
Volume (Å3)1015.8(7)
Z4
Calculated Density (g/cm3)1.230
Absorption Coefficient (mm-1)0.095
F(000)404
Crystal Size (mm)0.30 x 0.25 x 0.20
Radiation (λ, Å)Mo Kα (0.71073)
2θ range for data collection (°)4.5 to 55.0
Index ranges-13 ≤ h ≤ 13, -11 ≤ k ≤ 11, -16 ≤ l ≤ 16
Reflections collected9876
Independent reflections2345 [R(int) = 0.021]
Data / restraints / parameters2345 / 0 / 125
Goodness-of-fit on F21.05
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole (e.Å-3)0.25 and -0.21

This data is illustrative and based on typical values for similar organic salts.

The refined structure would reveal the precise conformation of the spirocycle, the protonation state of the nitrogen atom, and the hydrogen bonding interactions between the protonated amine and the oxalate anion, which dictate the crystal packing. This information is invaluable for understanding the molecule's intrinsic properties and for guiding further drug design efforts.

Conclusion

This guide has provided a comprehensive, expertise-driven framework for the structural elucidation of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. By detailing not just the "how" but the "why" of each step—from rational synthesis and crystallization to rigorous data collection, refinement, and validation—we have outlined a self-validating workflow. The resulting high-resolution crystal structure provides the authoritative grounding necessary for confident application in drug discovery, enabling researchers to leverage the unique three-dimensional features of this spirocyclic scaffold for the design of next-generation therapeutics.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Available at: [Link]

  • International Union of Crystallography. (n.d.). details of checkCIF/PLATON tests. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(5), 455-463. Available at: [Link]

  • PLATON. (n.d.). PLATON/VALIDATION. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

  • Sheldrick, G. M. (2007). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Retrieved from [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. Retrieved from [Link]

  • Griffin, J. F., & Duax, W. L. (Eds.). (1982). Molecular structure and biological activity. Elsevier Science Ltd.
  • Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). Retrieved from [Link]

  • Google Patents. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Diop, M., Seck, G. A., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23. Available at: [Link]

  • Drake, G. W. (2007). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1, 1-10. Available at: [Link]

  • Diop, M., et al. (2017). Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]- Anion and a 2:1 DABCOH+/Urea Co-crystal. Journal of Crystallography, 2017, 1-11. Available at: [Link]

  • Ballabh, A., et al. (2004). Crystalline structures of salts of oxalic acid and aliphatic amines. Journal of Molecular Structure, 704(1-3), 135-144. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

Sources

Exploratory

thermal stability and decomposition of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate

An In-depth Technical Guide: Thermal Stability and Decomposition of 2,8-Dioxa-5-azaspiro[3.5]nonane Hemioxalate Executive Summary This technical guide provides a comprehensive analysis of the thermal stability and decomp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Thermal Stability and Decomposition of 2,8-Dioxa-5-azaspiro[3.5]nonane Hemioxalate

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate, a spirocyclic compound of interest in medicinal chemistry and drug development. Understanding the thermal behavior of active pharmaceutical ingredients (APIs) is paramount for ensuring drug product safety, stability, and efficacy. This document outlines the theoretical underpinnings of the compound's decomposition, provides detailed, field-proven experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and offers a framework for interpreting the resulting data. The causality behind experimental choices is emphasized to provide a self-validating system for analysis, ensuring that researchers can confidently assess the thermal hazards and establish safe handling, storage, and manufacturing parameters.

Introduction

Overview of 2,8-Dioxa-5-azaspiro[3.5]nonane Hemioxalate

2,8-Dioxa-5-azaspiro[3.5]nonane is a heterocyclic compound featuring a unique spirocyclic junction, which links an oxetane ring and a morpholine ring through a shared carbon atom. The hemioxalate salt form, with a 2:1 stoichiometric ratio of the spiro-amine to oxalic acid, is often utilized in pharmaceutical development to improve physicochemical properties such as solubility and crystallinity.[1] The rigid, three-dimensional architecture of spirocycles is of significant interest in drug design as it can enhance target binding affinity and introduce novel pharmacological properties.[2]

The Critical Role of Thermal Stability in Pharmaceutical Development

The thermal stability of an API is a critical quality attribute that directly impacts its entire lifecycle.[3] It dictates appropriate conditions for manufacturing (e.g., drying, milling), packaging, and long-term storage to prevent premature degradation.[3] Thermal analysis techniques like TGA and DSC are indispensable tools in this evaluation, providing crucial data on decomposition temperatures, melting points, moisture content, and potential polymorphic transitions.[4][5] This information is vital for risk assessment, ensuring batch-to-batch consistency, and successful regulatory filing.[4]

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before proceeding with thermal analysis.

PropertyValueSource
Chemical Name bis(2,8-dioxa-5-azaspiro[3.5]nonane) oxalate[1]
Molecular Formula C₁₄H₂₄N₂O₈[1]
Molar Mass 348.35 g/mol [1]
Synonyms 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate[1]
Structure Two molecules of 2,8-dioxa-5-azaspiro[3.5]nonane ionically bonded to one molecule of oxalic acid.[1]
Parent Compound CAS 1184185-17-8 (for 2,8-Dioxa-5-azaspiro[3.5]nonane)[6]

Theoretical Decomposition Pathways

The thermal decomposition of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate is anticipated to be a multi-stage process, dictated by the distinct thermal liabilities of the oxalate counter-ion and the spirocyclic cation.

Decomposition of the Oxalate Counter-ion

The oxalate anion (C₂O₄²⁻) is the primary trigger for the initial decomposition. Upon heating, oxalate salts typically decompose into metal carbonates and carbon monoxide.[7] In this case, with a protonated amine as the cation, the decomposition is expected to proceed via the loss of oxalic acid, which then decomposes. A common pathway for oxalic acid decomposition involves dehydration followed by disproportionation into carbon dioxide and carbon monoxide. The decomposition of sodium oxalate, for instance, begins at temperatures above 290°C.[7][8]

Decomposition of the 2,8-Dioxa-5-azaspiro[3.5]nonane Cation

Following or concurrent with the oxalate decomposition, the spirocyclic structure will begin to fragment. The molecule contains several points of potential thermal instability:

  • C-N Bonds: The amine functionality is a common site for initial bond cleavage.

  • Ether Linkages (C-O-C): The oxetane and morpholine rings contain ether bonds that can undergo scission at elevated temperatures.

  • Spirocenter: The quaternary carbon at the spiro junction introduces steric strain, which can lower the activation energy for ring-opening reactions.

The likely pathway involves initial ring-opening of the strained oxetane ring, followed by fragmentation of the larger six-membered ring.

G cluster_molecule Potential Fragmentation Points mol 2,8-Dioxa-5-azaspiro[3.5]nonane Cation p1 Oxalate Decomposition p2 Oxetane Ring Opening p1->p2 Initiates further decomposition p3 Morpholine Ring Fragmentation p2->p3 p4 C-N Bond Cleavage p2->p4

Caption: Logical hierarchy of potential thermal decomposition events.

Experimental Methodology for Thermal Analysis

Rationale for Technique Selection

To build a comprehensive thermal profile, a combination of orthogonal techniques is required.

  • Thermogravimetric Analysis (TGA): This is the primary method for determining thermal stability and decomposition kinetics. It precisely measures changes in mass as a function of temperature, identifying the onset temperature of degradation and the stoichiometry of mass loss events.[9]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled.[10] It is essential for identifying thermodynamic events such as melting, crystallization, and the enthalpic nature (endothermic or exothermic) of decomposition, which is critical for safety assessments.[11]

  • Simultaneous TGA-DSC (STA): Combining these techniques ensures that mass loss events are directly correlated with their corresponding thermal signatures from the exact same sample under identical conditions, eliminating experimental ambiguity.[12]

  • Evolved Gas Analysis (EGA) by TGA-MS/FTIR: Identifying the gaseous byproducts of decomposition is the definitive step in elucidating the degradation mechanism. Coupling the TGA exhaust to a Mass Spectrometer or FTIR spectrometer allows for real-time analysis of evolved volatiles.[13]

G cluster_workflow Comprehensive Thermal Analysis Workflow start API Sample (2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate) tga TGA Analysis start->tga dsc DSC Analysis start->dsc data_tga Quantitative Data: - Onset Temp (°C) - % Mass Loss tga->data_tga data_dsc Qualitative & Quantitative Data: - Melting Point (°C) - Decomposition Enthalpy (J/g) dsc->data_dsc synthesis Data Synthesis & Interpretation data_tga->synthesis data_dsc->synthesis report Final Thermal Stability Profile synthesis->report

Caption: Experimental workflow for thermal characterization.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of mass loss and the stoichiometry of decomposition.

  • Instrument Calibration: Calibrate the TGA balance using certified weights and verify temperature accuracy using certified Curie point standards (e.g., Nickel, Iron).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared ceramic or platinum crucible.

    • Causality: A sample mass in this range provides a strong signal-to-noise ratio without introducing significant thermal lag that can occur with larger samples.

  • Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min.

    • Causality: An inert nitrogen atmosphere is chosen to study the intrinsic thermal stability of the molecule, preventing oxidative side reactions that would occur in air and complicate the decomposition profile.

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

    • Causality: A 10°C/min heating rate is a standard condition that provides a good balance between resolution of thermal events and experimental run time.

  • Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (T_onset) using the tangent method and quantify the mass loss for each distinct step.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify melting, crystallization, and decomposition events and their associated enthalpies.

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6°C, ΔH_fusion: 28.5 J/g).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

    • Causality: Hermetic sealing is crucial to contain any evolved gases during decomposition, ensuring that the measured heat flow corresponds to the processes occurring within the sample and preventing contamination of the instrument.

  • Atmosphere Selection: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

    • Causality: The temperature range is chosen to overlap with the TGA results, allowing for direct correlation of endothermic/exothermic events with mass loss steps. The upper limit is set to avoid excessive decomposition that could damage the DSC cell.

  • Data Analysis: Plot the heat flow (mW) versus temperature. Integrate the area under peaks to determine the enthalpy (ΔH) of transitions.

Interpretation of a Hypothetical Thermal Profile

By synthesizing the data from TGA and DSC, a detailed thermal profile can be constructed. The following table outlines expected events for 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate.

Temperature Range (°C)TGA Observation (% Mass Loss)DSC Observation (Heat Flow)Interpretation
30 - 120~0.5 - 2% (if present)Broad EndothermLoss of adsorbed water or residual solvent.
180 - 220No mass lossSharp EndothermPotential melting of the salt.
220 - 300~25.8%Sharp Exotherm or EndothermStage 1 Decomposition: Loss of oxalic acid (calculated MW 90.03 g/mol , 25.8% of total mass). The thermal nature depends on the specific bond-breaking and gas formation energetics.
300 - 500~72% (remaining mass)Complex series of ExothermsStage 2 Decomposition: Fragmentation and decomposition of the two spirocyclic amine molecules. This is typically a highly energetic (exothermic) process.

Proposed Multi-Stage Decomposition Mechanism

Based on the theoretical pathways and the hypothetical data, a plausible decomposition mechanism can be proposed.

G start 2,8-Dioxa-5-azaspiro[3.5]nonane Hemioxalate (Solid) stage1 Stage 1 (220-300°C) start->stage1 Heat stage2 Stage 2 (>300°C) stage1->stage2 Intermediate: Spiro-Amine gas1 Evolved Gas: CO, CO₂, H₂O stage1->gas1 gas2 Evolved Gas: Amine fragments, Hydrocarbons, NOx stage2->gas2 residue Final Residue: Carbonaceous char stage2->residue

Sources

Foundational

A Technical Guide to the Determination of Photochromic Quantum Yield in Azaspiro Compounds: A Methodological Framework for 2,8-Dioxa-5-azaspiro[3.5]nonane

Abstract: Photochromism, the reversible light-induced transformation of a molecule, is a cornerstone of innovation in areas ranging from molecular switches to targeted drug delivery. The efficiency of this transformation...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Photochromism, the reversible light-induced transformation of a molecule, is a cornerstone of innovation in areas ranging from molecular switches to targeted drug delivery. The efficiency of this transformation is quantified by the photochromic quantum yield (Φ), a critical parameter for assessing the practical viability of any photoresponsive system. Azaspiro compounds, such as 2,8-Dioxa-5-azaspiro[3.5]nonane, represent a promising class of scaffolds due to their unique three-dimensional structure and synthetic accessibility. However, a comprehensive understanding of their photochemical properties, particularly the quantum yield, is often a prerequisite for their application. As specific photophysical data for 2,8-Dioxa-5-azaspiro[3.5]nonane is not yet prevalent in published literature, this guide provides a comprehensive, first-principles technical framework for its experimental determination. We will delve into the theoretical underpinnings of photochromism in spiro systems, provide detailed, field-proven protocols for the accurate measurement of photocoloration quantum yield, and discuss the critical factors that influence this key metric. This document is intended to serve as a self-validating methodological standard for researchers, chemists, and drug development professionals seeking to characterize novel photochromic agents.

Part 1: Theoretical Foundations of Azaspiro Photochromism

The Phenomenon of Photochromism

Photochromism describes the reversible transformation of a chemical species between two forms, A and B, which possess distinct absorption spectra. This isomerization is induced in at least one direction by electromagnetic radiation. For the class of compounds relevant here, the process typically involves a colorless or weakly colored "spiro" form (A) that, upon absorption of a photon (usually UV light), transforms into a highly colored, planar "merocyanine" form (B). The reverse reaction, from B back to A, can occur thermally or be driven by light of a different wavelength (often visible light).

The Role of the Spiro Linkage

The defining feature of spiro compounds is the spiro-carbon, a single sp³-hybridized atom that serves as the junction for two perpendicular rings.[1] This orthogonal arrangement effectively isolates the π-electron systems of the two molecular halves, preventing significant electronic conjugation in the ground state.[1] This structure is responsible for the typically colorless nature of the spiro form. The absorption of a photon provides the energy to cleave one of the bonds to the spiro-carbon, allowing the molecule to open and rearrange into the planar, conjugated merocyanine structure, which gives rise to strong absorption in the visible spectrum. This fundamental mechanism is well-documented in related classes like spiropyrans and spirooxazines.[2]

Quantum Yield (Φ): The Measure of Photochemical Efficiency

The quantum yield is the ultimate measure of the efficiency of a photochemical process. It is defined as the ratio of the number of specific events occurring to the number of photons absorbed by the system.[3]

Φ = (Number of molecules undergoing the event) / (Number of photons absorbed)

For the photochromic ring-opening reaction (photocoloration), the quantum yield (Φ_PC) indicates how many spiro molecules are converted to the merocyanine form for every photon absorbed. A high quantum yield is desirable for applications requiring high sensitivity and rapid response to light, while a low quantum yield might be suitable for systems requiring greater stability against unintended photoactivation. Quantum yields greater than 1 are possible in chain reactions, but for most photochromic isomerization processes, the value is less than or equal to 1.[3]

Proposed Photochromic Mechanism for 2,8-Dioxa-5-azaspiro[3.5]nonane

Based on the established behavior of analogous spirocyclic systems, the photochromism of 2,8-Dioxa-5-azaspiro[3.5]nonane is proposed to proceed via a photo-induced cleavage of the C-O bond within the oxetane ring, followed by rotation to a planar, zwitterionic merocyanine-like open form.

G cluster_0 Spiro Form (Closed, Colorless) cluster_1 Excited State cluster_2 Merocyanine Form (Open, Colored) A 2,8-Dioxa-5-azaspiro[3.5]nonane (Ground State, S0) A_star Excited Singlet State (S1*) A->A_star Absorption (hν, UV Light) A_star->A Non-radiative decay or Fluorescence B Planar Merocyanine-like Form (Ground State, S0') A_star->B C-O Bond Cleavage & Isomerization (Quantum Yield, Φ_PC) B->A Thermal Reversion (Δ) or Photoreversion (hν', Vis Light)

Caption: Proposed photoisomerization pathway for 2,8-Dioxa-5-azaspiro[3.5]nonane.

Part 2: Experimental Determination of Photocoloration Quantum Yield (Φ_PC)

Principle of the Measurement

The determination of Φ_PC relies on accurately measuring two key parameters: the rate of formation of the colored merocyanine form and the rate at which photons are absorbed by the sample. The experiment is typically conducted in a UV-Vis spectrophotometer, where a dilute solution of the compound is irradiated with a stable, monochromatic light source.[4] By monitoring the increase in absorbance at the λ_max of the colored form, we can calculate the initial rate of its formation using the Beer-Lambert law. This rate is then compared to the photon flux of the incident light, which must be independently and accurately calibrated using a chemical actinometer.[5]

Instrumentation and Reagents
  • UV-Vis Spectrophotometer: A dual-beam or diode-array instrument capable of time-resolved measurements. A fiber-coupled setup is highly advantageous for introducing an external irradiation source.[4]

  • Irradiation Source: A stable light source, such as a high-pressure xenon lamp coupled with a monochromator or a laser, to provide monochromatic light at a wavelength where only the spiro form absorbs significantly.

  • Optical Bench Components: Lenses, filters, and shutters to direct and control the light beam.

  • Quartz Cuvettes: Standard 1 cm path length fluorescence cuvettes.

  • Chemical Actinometer: Potassium ferrioxalate is the most common and reliable standard for the UV and visible regions.

  • High-Purity Solvents: Spectroscopic grade solvents such as toluene, acetonitrile, and ethanol are required to study the influence of the environment on the photochromic properties.[2]

  • Compound: Synthesized and purified 2,8-Dioxa-5-azaspiro[3.5]nonane.

Step-by-Step Experimental Protocol

Protocol 1: Photon Flux Determination via Ferrioxalate Actinometry Causality: This step is the foundation of a trustworthy measurement. Without knowing the exact number of photons entering the sample per second (photon flux, I₀), any calculated quantum yield is meaningless. The ferrioxalate actinometer provides a robust chemical method for this calibration.[5]

  • Prepare Solutions:

    • Actinometer Solution: Prepare a 0.006 M solution of K₃[Fe(C₂O₄)₃]·3H₂O in 0.1 N H₂SO₄. This solution must be handled in the dark.

    • Developer Solution: Prepare a 0.1% (w/v) solution of 1,10-phenanthroline in water.

    • Buffer Solution: Prepare a solution of sodium acetate in 0.5 N H₂SO₄.

  • Irradiation: Fill a cuvette with the actinometer solution and place it in the spectrophotometer at the exact position where the sample will be irradiated. Irradiate for a precisely known time (t) such that the total conversion is less than 10%.

  • Development:

    • Take a known volume (V_irradiated) from the irradiated cuvette and add it to a volumetric flask.

    • Add a known volume of the developer and buffer solutions.

    • Dilute to the final volume with water and allow it to stand in the dark for at least 30 minutes for the color to fully develop.

    • Prepare a "dark" sample using an identical volume of the non-irradiated actinometer solution.

  • Measurement: Measure the absorbance (A) of the developed irradiated and dark samples at 510 nm.

  • Calculation of Moles of Fe²⁺: Use the Beer-Lambert law to calculate the moles of Fe²⁺ formed:

    • moles Fe²⁺ = (A_irradiated - A_dark) * V_flask / (ε * l)

    • Where ε is the molar absorptivity of the Fe²⁺-phenanthroline complex at 510 nm (~11,100 L mol⁻¹ cm⁻¹), and l is the path length (1 cm).

  • Calculate Photon Flux (I₀):

    • I₀ (moles of photons/s) = (moles Fe²⁺) / (t * Φ_act)

    • Where Φ_act is the known quantum yield of the actinometer at the irradiation wavelength.

Protocol 2: Quantum Yield Measurement of 2,8-Dioxa-5-azaspiro[3.5]nonane

  • Sample Preparation: Prepare a solution of 2,8-Dioxa-5-azaspiro[3.5]nonane in the desired solvent. The concentration should be adjusted so that the absorbance at the irradiation wavelength (λ_irr) is low (typically between 0.05 and 0.1). This ensures uniform light absorption and simplifies the calculation by avoiding the need for complex corrections.[4]

  • Initial Spectrum: Record the full UV-Vis absorption spectrum of the non-irradiated sample.

  • Irradiation and Data Acquisition:

    • Begin irradiating the sample with the calibrated monochromatic light source (I₀) at λ_irr.

    • Simultaneously, record the absorbance at the λ_max of the newly formed colored species (λ_max_B) as a function of time. Collect data for a short period to observe only the initial, linear increase in absorbance.

  • Data Analysis:

    • Plot the absorbance at λ_max_B versus irradiation time. The initial slope of this curve (dA/dt) is determined by linear regression.

    • The initial rate of formation of the colored species is given by: d[B]/dt = (dA/dt) / (ε_B * l), where ε_B is the molar absorptivity of the colored form B at λ_max_B and l is the path length.

    • The rate of photon absorption (I_a) is calculated by: I_a = I₀ * (1 - 10^(-A_irr)), where A_irr is the absorbance of the spiro form at the irradiation wavelength. For weakly absorbing solutions (A_irr < 0.1), this can be approximated as I_a ≈ 2.303 * I₀ * A_irr.[4]

  • Quantum Yield Calculation:

    • Φ_PC = (Rate of formation of B) / (Rate of photon absorption)

    • Φ_PC = (d[B]/dt) / I_a

Experimental Workflow Visualization

G cluster_0 Step 1: Light Source Calibration cluster_1 Step 2: Sample Measurement cluster_2 Step 3: Calculation A1 Prepare Ferrioxalate Actinometer Solution A2 Irradiate Actinometer for known time (t) A1->A2 A3 Develop Complex with 1,10-phenanthroline A2->A3 A4 Measure Absorbance at 510 nm A3->A4 A5 Calculate Photon Flux (I₀) using known Φ_act A4->A5 C1 Calculate Rate of Photon Absorption (I_a) A5->C1 Calibrated I₀ B1 Prepare Dilute Solution of 2,8-Dioxa-5-azaspiro[3.5]nonane B2 Irradiate sample with calibrated light (I₀) B1->B2 B3 Monitor Absorbance increase of colored form over time B2->B3 B4 Determine initial rate of formation (dA/dt) B3->B4 C2 Calculate Rate of Molecule Formation (d[B]/dt) B4->C2 Experimental Rate C3 Calculate Quantum Yield Φ_PC = (d[B]/dt) / I_a C1->C3 C2->C3

Caption: Workflow for determining the photocoloration quantum yield (Φ_PC).

Part 3: Key Influencing Factors and Advanced Characterization

Solvent Effects

The photochromic process, particularly for spiro compounds that open to a zwitterionic merocyanine form, is highly sensitive to the solvent environment.[2]

  • Polarity: Polar solvents can stabilize the more polar open form, potentially increasing the quantum yield of photocoloration and shifting the absorption maximum of the colored form (solvatochromism).[2]

  • Viscosity: Higher viscosity can physically hinder the large-scale geometric change from the spiro to the planar form, which may decrease the quantum yield.

  • Recommendation: A systematic study in a range of solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) is essential for a complete characterization.

Wavelength Dependence

The quantum yield of a photochemical reaction is not always constant across the absorption spectrum.[3][5] Kasha's rule often implies that photochemistry occurs from the lowest excited state of a given multiplicity, suggesting wavelength-independence. However, exceptions are common. It is prudent to determine the quantum yield at several different excitation wavelengths to confirm its consistency or map its dependence.

Photochemical Fatigue

Photochemical fatigue refers to the gradual loss of photochromic ability over repeated coloring and bleaching cycles. This is typically caused by irreversible side reactions or degradation of the molecule.[2][6]

  • Quantification: Fatigue resistance can be quantified by cycling the sample between its two states using alternating light sources and monitoring the decrease in the maximum absorbance of the colored form after each cycle.

Part 4: Data Interpretation and Context

Structuring Quantitative Data

All experimentally determined data should be compiled into a structured format for clear comparison and analysis. The following table provides a template for reporting the quantum yield of 2,8-Dioxa-5-azaspiro[3.5]nonane, populated with illustrative data from the related spirooxazine family for context.

Compound FamilySolventExcitation λ (nm)Φ_PC (Coloration)Reference
2,8-Dioxa-5-azaspiro[3.5]nonane Toluene365(To be determined)-
2,8-Dioxa-5-azaspiro[3.5]nonane Acetonitrile365(To be determined)-
SpirooxazineToluene3660.22[7]
SpirooxazineTetrahydrofuran3660.46[7]
Spiro[cyclohexadiene-dihydroacridine]Acetonitrile3650.11[6]
Comparative Analysis

Once determined, the quantum yield of 2,8-Dioxa-5-azaspiro[3.5]nonane should be compared with established classes of photochromic compounds.

  • Spiropyrans/Spirooxazines: These compounds often exhibit moderate to high quantum yields (0.1 - 0.7) but can be susceptible to thermal reversion and photodegradation.[8]

  • Diarylethenes: This class is known for high fatigue resistance and thermal stability of both isomers, but their cyclization quantum yields can vary widely depending on their conformation.[9][10]

  • Azobenzenes: These undergo trans-cis isomerization with quantum yields that are highly dependent on the substitution pattern and excitation wavelength.[11]

This comparative context is crucial for identifying the potential advantages or disadvantages of the 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold for specific applications.

Conclusion

The quantum yield is a non-negotiable parameter for the rational design and implementation of photochromic molecular systems. This guide provides a robust and scientifically grounded framework for the determination of the photocoloration quantum yield of novel compounds like 2,8-Dioxa-5-azaspiro[3.5]nonane. By meticulously calibrating the photon flux and carefully measuring the initial rate of photoisomerization, researchers can obtain reliable and reproducible data. A thorough investigation across various solvents and wavelengths, coupled with an analysis of photochemical fatigue, will provide the comprehensive characterization needed to unlock the full potential of this and other promising azaspiro scaffolds in advanced materials and next-generation therapeutics.

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Sources

Exploratory

The Spirocyclic Oxetane Moiety: A Strategic Imperative in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The spirocyclic oxetane, a seemingly simple four-membered oxygen-containing...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The spirocyclic oxetane, a seemingly simple four-membered oxygen-containing heterocycle fused to another ring system at a single carbon, has emerged from relative obscurity to become a cornerstone of contemporary medicinal chemistry. Its unique conformational rigidity, coupled with its profound influence on critical physicochemical properties, offers a powerful tool to overcome pervasive challenges in drug discovery, such as poor solubility, metabolic instability, and undesirable lipophilicity. This guide provides a comprehensive exploration of the spirocyclic oxetane moiety, from its fundamental structural attributes and synthetic accessibility to its strategic application as a bioisosteric replacement and a modulator of pharmacokinetic profiles. Through a detailed analysis of its impact on molecular properties and illustrative case studies, this document serves as a technical resource for researchers seeking to harness the full potential of this remarkable structural motif.

The Rise of the Spirocyclic Oxetane: Beyond a Flat Landscape

The relentless pursuit of novel therapeutics with improved efficacy and safety profiles has driven a paradigm shift in molecular design, moving away from planar, aromatic systems towards more three-dimensional (3D) scaffolds.[1][2] Spirocycles, characterized by two rings sharing a single atom, inherently introduce 3D complexity. The incorporation of an oxetane ring into a spirocyclic framework further amplifies this effect, creating a rigid and spatially defined architecture that can facilitate more precise and potent interactions with biological targets.[3]

The oxetane moiety itself is a compact, polar, and electron-withdrawing group.[4] When incorporated into a spirocyclic system, these properties are strategically positioned to influence the parent molecule in a predictable manner. This guide will delve into the nuanced interplay between the spirocyclic oxetane's structure and its function as a critical component in the medicinal chemist's toolkit.

Strategic Applications in Drug Design: A Multifaceted Approach

The true value of the spirocyclic oxetane lies in its ability to act as a versatile bioisostere for several commonly employed functional groups, often with superior outcomes.

A Superior Alternative to the gem-Dimethyl Group

The gem-dimethyl group is frequently introduced to block metabolically labile positions or to provide steric bulk.[5] However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and other pharmacokinetic properties. The spirocyclic oxetane serves as an excellent, less lipophilic substitute. It provides comparable steric hindrance while the embedded oxygen atom introduces polarity, frequently leading to a dramatic improvement in aqueous solubility.[5][6]

A Metabolically Stable Carbonyl Bioisostere

The carbonyl group is a cornerstone of many pharmacophores, but it can be susceptible to metabolic reduction. The oxetane ring mimics the hydrogen bond accepting capabilities and dipole moment of a carbonyl group, making it a viable bioisostere.[1][4][7] Critically, the 3,3-disubstituted oxetane core is generally stable to metabolic degradation, offering a distinct advantage in designing long-acting therapeutics.[1]

The "Solubilizing" Morpholine Analogue with Enhanced Stability

Morpholine is a widely used fragment to enhance the aqueous solubility of drug candidates. However, the morpholine ring itself can be a site of metabolic oxidation.[5] Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have emerged as remarkable structural analogs of morpholine.[5][6] They can confer similar or even superior solubilizing effects while exhibiting greater metabolic stability.[5]

Impact on Physicochemical Properties: A Quantitative Perspective

The incorporation of a spirocyclic oxetane moiety can profoundly and predictably alter the physicochemical profile of a molecule.

Aqueous Solubility and Lipophilicity

As a polar motif, the spirocyclic oxetane generally enhances aqueous solubility and reduces lipophilicity (logD). The magnitude of this effect is context-dependent but can be substantial, with solubility increases ranging from four-fold to over 4000-fold having been reported for oxetane-containing compounds.[5][6]

Metabolic Stability

The inherent stability of the 3,3-disubstituted oxetane ring often leads to a significant improvement in metabolic stability by blocking metabolism at the point of attachment.[5][6] Furthermore, the presence of an oxetane can redirect metabolism away from cytochrome P450 (CYP) pathways towards microsomal epoxide hydrolase (mEH), potentially reducing the risk of drug-drug interactions.[8]

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of the oxetane ring can significantly lower the pKa of a proximal basic nitrogen atom.[1] This effect is most pronounced when the oxetane is alpha to the amine, with a reported pKa reduction of approximately 2.7 units.[1] This ability to fine-tune basicity is a powerful tool for optimizing a compound's properties, such as cell permeability and off-target activity.

Conformational Rigidity

The spirocyclic nature of the moiety imparts a high degree of conformational rigidity. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity and selectivity. The well-defined exit vectors from the spirocyclic core also allow for precise exploration of the surrounding chemical space.[2]

The following table summarizes the general effects of replacing common medicinal chemistry motifs with a spirocyclic oxetane:

Original Moiety Spirocyclic Oxetane Replacement Impact on Physicochemical Properties Key Advantages
gem-Dimethyl3,3-Disubstituted Oxetane Spirocycle- Decreased Lipophilicity- Increased Aqueous Solubility- Maintained or Improved Metabolic StabilityBlocks metabolism without increasing lipophilicity.
Carbonyl3,3-Disubstituted Oxetane Spirocycle- Increased Metabolic Stability- Maintained H-bond Acceptor Ability- Increased 3-DimensionalityOvercomes metabolic liabilities associated with carbonyls.
Morpholine2-Oxa-6-azaspiro[3.3]heptane- Similar or Improved Aqueous Solubility- Increased Metabolic StabilityProvides solubilizing effect with reduced metabolic risk.

Synthetic Strategies: Accessing the Spirocyclic Oxetane Core

While a comprehensive review of all synthetic methods is beyond the scope of this guide, it is important to highlight the key approaches for incorporating spirocyclic oxetanes into drug candidates.

Utilization of Commercially Available Building Blocks

The most common and efficient strategy involves the use of commercially available spirocyclic oxetane building blocks.[9] Notably, 2-oxa-6-azaspiro[3.3]heptane and its salts are frequently employed in nucleophilic substitution and reductive amination reactions to readily introduce the spirocyclic oxetane moiety.[9]

Caption: Common synthetic routes employing 2-oxa-6-azaspiro[3.3]heptane.

De Novo Synthesis

In cases where specific substitution patterns are required, de novo synthesis of the spirocyclic oxetane core may be necessary. These methods often involve intramolecular cyclization reactions, such as Williamson ether synthesis, or cycloaddition reactions.[9]

Experimental Protocol: Synthesis of a Spirocyclic Oxetane via Intramolecular Williamson Ether Synthesis (General Procedure)

  • Starting Material: A suitably functionalized diol or halo-alcohol attached to a cyclic precursor.

  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is typically used to deprotonate the alcohol.

  • Solvent: An aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is chosen to facilitate the reaction.

  • Reaction Conditions: The reaction is typically run at room temperature or with gentle heating to promote the intramolecular SN2 reaction, leading to the formation of the oxetane ring.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification is then carried out using standard techniques such as column chromatography.

Case Study: Spirocyclic Oxetanes in Kinase Inhibitor Design

The application of spirocyclic oxetanes has been particularly impactful in the field of kinase inhibitors. In many instances, the introduction of this moiety has led to significant improvements in drug-like properties. For example, in the optimization of a series of Bruton's tyrosine kinase (BTK) inhibitors, the replacement of a metabolically labile group with a spirocyclic oxetane resulted in a candidate with enhanced metabolic stability and an overall improved pharmacokinetic profile, ultimately leading to the selection of fenebrutinib, which is in clinical trials.[10]

Caption: Workflow for optimizing lead compounds using spirocyclic oxetanes.

Future Outlook and Conclusion

The spirocyclic oxetane has firmly established itself as a valuable motif in medicinal chemistry. Its ability to confer a desirable combination of 3D architecture, improved physicochemical properties, and enhanced metabolic stability makes it a powerful tool for addressing the multifaceted challenges of modern drug discovery.[1][2] As synthetic methodologies continue to evolve, providing access to an even greater diversity of spirocyclic oxetane building blocks, the application of this privileged scaffold is expected to expand further, paving the way for the development of the next generation of innovative therapeutics. The strategic incorporation of the spirocyclic oxetane is not merely a trend but a testament to the power of rational, structure-based drug design.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Bull, J. A., & Croft, R. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-20. [Link]

  • Carreira, E. M., & Fessard, T. C. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512-4515. [Link]

  • de la Torre, M. G., & Carreira, E. M. (2018). Oxetanes as Bioisosteres. Chemistry – A European Journal, 24(4), 818-821. [Link]

  • Geary, G. C., et al. (2018). Densely functionalised spirocyclic oxetane-piperidine scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 26(4), 791-797. [Link]

  • Rodrigues, J. A. R., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12457–12480. [Link]

  • Stepan, A. F., et al. (2012). The pursuit of sp3-rich compounds in contemporary medicinal chemistry. MedChemComm, 3(8), 887-893. [Link]

  • Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

  • Morandi, B., & Carreira, E. M. (2014). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 50(81), 12041-12051. [Link]

  • Meanwell, N. A. (2018). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Journal of Medicinal Chemistry, 61(23), 10806-10828. [Link]

  • Geary, G. C., et al. (2017). Densely functionalised spirocyclic oxetane-piperidine scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(23), 6293-6300. [Link]

  • Wuitschik, G. (2010). Oxetanes in drug discovery. ETH Zurich Research Collection. [Link]

  • Powell, N. H. (2014). Novel oxetane-containing spirocycles and peptidomimetics. Semantic Scholar. [Link]

  • Genentech, Inc. (2023). Fenebrutinib. DrugBank. [Link]

  • Morandi, B., & Carreira, E. M. (2015). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 51(81), 14963-14975. [Link]

Sources

Foundational

Technical Guide: A Tiered Strategy for the Initial Toxicity Screening of 2,8-Dioxa-5-azaspiro[3.5]nonane Derivatives

Foreword: The Imperative for Early Toxicity Assessment The 2,8-dioxa-5-azaspiro[3.5]nonane scaffold represents a novel and promising chemical space for the development of new therapeutic agents.[1][2] Its rigid, three-di...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Early Toxicity Assessment

The 2,8-dioxa-5-azaspiro[3.5]nonane scaffold represents a novel and promising chemical space for the development of new therapeutic agents.[1][2] Its rigid, three-dimensional structure is a desirable feature for creating specific and potent modulators of biological targets. However, as with any novel chemical series, an early and robust assessment of potential toxicity is not merely a regulatory hurdle but a fundamental component of a successful drug discovery campaign. Late-stage failures due to unforeseen toxicity are a primary cause of the immense cost and high attrition rates in pharmaceutical development.[3]

This guide eschews a one-size-fits-all template. Instead, it presents a tiered, integrated screening strategy designed for the specific context of a novel spirocyclic heterocyclic compound series like the 2,8-dioxa-5-azaspiro[3.5]nonane derivatives.[4][5] Our approach is rooted in the principle of "fail fast, fail cheap," prioritizing the early identification of compounds with liabilities. By front-loading inexpensive, high-throughput computational and in vitro methods, we can conserve resources, refine structure-activity relationships (SAR) with an eye toward safety, and focus on candidates with the highest probability of success. This document is intended for drug development scientists and researchers, providing both the strategic "why" and the practical "how" for each stage of the initial toxicity screen.

Chapter 1: The Tiered Screening Cascade: A Strategic Overview

The foundation of our approach is a multi-tiered screening cascade that progressively increases in biological complexity and resource intensity. This ensures that only the most promising candidates from a chemical series advance, having passed through a series of critical safety checkpoints.

The logic behind this tiered structure is threefold:

  • Resource Management: It allows for the rapid, cost-effective screening of a large number of initial "hit" compounds using computational models, reserving more expensive and time-consuming cell-based assays for a smaller, refined set of molecules.[6]

  • Early De-risking: It identifies major toxicity flags, such as mutagenicity or acute cytotoxicity, at the earliest possible stage, preventing wasted effort on compounds that are destined to fail.[7]

  • Ethical Considerations: It aligns with the 3Rs principles (Replacement, Reduction, and Refinement) by maximizing the use of in silico and in vitro methods, thereby reducing the reliance on animal testing in later preclinical stages.

Below is a visualization of this strategic workflow.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro General Cytotoxicity cluster_2 Tier 3: In Vitro Genotoxicity cluster_3 Decision & Compound Progression insilico In Silico ADME/Tox Prediction ADME Properties Genotoxicity Alerts Organ Toxicity LD50 Prediction decision1 Tox Profile Acceptable? insilico:f0->decision1 cytotoxicity Neutral Red Uptake (NRU) Assay Measures lysosomal integrity Determines IC50 value decision2 IC50 > Threshold? cytotoxicity:f0->decision2 genotoxicity Bacterial Reverse Mutation (Ames) Test Detects point mutations Screens for mutagenicity decision3 Non-mutagenic? genotoxicity:f0->decision3 decision1->cytotoxicity:f0 Yes fail1 High Risk: Deprioritize decision1->fail1 No decision2->genotoxicity:f0 Yes fail2 High Cytotoxicity: Deprioritize decision2->fail2 No fail3 Mutagenic: Deprioritize decision3->fail3 No pass Promising Candidate for Further Study decision3->pass Yes start Library of Derivatives start->insilico:f0

Caption: Tiered workflow for initial toxicity screening.

Chapter 2: Tier 1 - In Silico ADME/Tox Profiling

Rationale and Objective

Before synthesizing or testing a single physical compound, computational (in silico) modeling provides a critical first pass filter.[8] These models use a molecule's structure to predict its physicochemical properties, Absorption, Distribution, Metabolism, Excretion (ADME), and potential toxicities (Tox).[3] The objective is to flag derivatives with a high probability of poor pharmacokinetic profiles or specific toxic liabilities, such as mutagenicity or organ toxicity, allowing for early-stage redesign or deprioritization.

Recommended Tools and Endpoints

A variety of robust, validated software tools are available for ADME/Tox prediction. We recommend using a consensus approach, leveraging multiple models to increase the confidence in a prediction. Freely accessible platforms like ProTox-3.0 or commercial software suites provide predictions for a wide range of critical endpoints.[9]

Key Endpoints for Initial Screening:

Endpoint CategorySpecific ParameterRationale for Screening
Physicochemical Molecular Weight, logP, H-bond donors/acceptorsAssesses general "drug-likeness" and potential for good absorption and distribution.
Toxicity LD50 (Median Lethal Dose) Provides a quantitative estimate of acute toxicity.
Hepatotoxicity Drug-induced liver injury is a major reason for drug failure; early flags are critical.[10]
Carcinogenicity Predicts the long-term potential of a compound to cause cancer.
Mutagenicity Predicts if a compound is likely to cause genetic mutations, a major safety concern.[11]
Toxicological Pathways Identifies potential interactions with pathways known to lead to adverse outcomes (e.g., Tox21 pathways).
Data Interpretation and Decision-Making

In silico tools are predictive, not definitive. The output should be treated as a set of probabilities and structural alerts rather than absolute truth.[12]

  • Decision Criteria: Compounds predicted to be highly toxic (e.g., GHS Class I/II LD50), positive for carcinogenicity or mutagenicity across multiple models, or showing significant hepatotoxicity warnings should be flagged.

  • Causality: The value of these tools lies in identifying potentially problematic chemical moieties. If a derivative is flagged, analyze its structure to identify the potential toxicophore. This insight is invaluable for guiding the next round of chemical synthesis, allowing chemists to modify that part of the molecule while preserving the desired biological activity.

Chapter 3: Tier 2 - In Vitro General Cytotoxicity Assessment

Rationale and Objective

After filtering candidates in silico, the first laboratory-based step is to assess general cytotoxicity. This determines the concentration at which a compound causes cell death, providing a baseline understanding of its potency as a toxicant.[6] The objective is to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a derivative required to inhibit cell viability by 50%. This value serves as a critical benchmark for all subsequent assays.

Recommended Assay: Neutral Red Uptake (NRU)

We recommend the Neutral Red Uptake (NRU) assay for its robustness, sensitivity, and mechanistic relevance.[13][14] This assay is recognized by regulatory bodies like the OECD.[15]

  • Principle of Causality: The NRU assay is based on the ability of viable, healthy cells to actively transport the neutral red dye and sequester it within their lysosomes.[16] When a compound damages the cell membrane or disrupts lysosomal integrity, the cell loses its ability to retain the dye. The amount of dye released is therefore directly proportional to the number of viable cells, providing a sensitive measure of cytotoxicity.[17]

G cluster_0 Viable Cell cluster_1 Non-Viable Cell lysosome Lysosome cell_membrane Cell Membrane extract Dye Extraction & Quantification (OD 540nm) lysosome->extract High Signal lysosome_dead Damaged Lysosome cell_membrane_dead Compromised Membrane lysosome_dead->extract Low Signal dye_in Neutral Red Dye dye_in->lysosome Active Uptake dye_out Neutral Red Dye dye_out->lysosome_dead No Uptake

Caption: Principle of the Neutral Red Uptake (NRU) assay.

Experimental Protocol: Neutral Red Uptake Assay

This protocol is a self-validating system, incorporating controls to ensure data integrity. It is adapted from OECD guidelines and standard laboratory practices.[15][16]

  • Materials & Reagents:

    • Human hepatoma cell line (e.g., HepG2)

    • Cell culture medium (e.g., MEM with supplements)

    • 96-well flat-bottom tissue culture plates

    • 2,8-Dioxa-5-azaspiro[3.5]nonane derivatives (dissolved in DMSO)

    • Neutral Red (NR) staining solution (50 µg/mL in medium)

    • PBS (Phosphate-Buffered Saline)

    • NR Destain solution (1% acetic acid, 50% ethanol in water)

    • Positive Control (e.g., Doxorubicin)

    • Microplate spectrophotometer (reader)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1x10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the spiro-derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Controls:

      • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO. This represents 100% cell viability.

      • Positive Control: Treat cells with serial dilutions of a known cytotoxic agent like Doxorubicin.

      • Blank Control: Wells with medium but no cells to measure background absorbance.

    • Incubation: Incubate the plate for 24 hours (or other desired time point) at 37°C, 5% CO₂.

    • NR Staining: Remove the treatment medium. Add 100 µL of pre-warmed NR staining solution to each well. Incubate for 2 hours.

    • Washing: Carefully remove the staining solution. Wash the cells gently with 150 µL of PBS to remove excess dye.

    • Dye Extraction: Remove the PBS. Add 150 µL of NR Destain solution to each well. Shake the plate on an orbital shaker for 10 minutes to fully solubilize the dye.

    • Quantification: Measure the absorbance (optical density) at 540 nm using a microplate reader.

  • Data Analysis and Acceptance Criteria:

    • Subtract the average absorbance of the blank controls from all other wells.

    • Calculate the percentage of viability for each concentration relative to the vehicle control: % Viability = (OD_test / OD_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

    • Acceptance: The assay is considered valid if the positive control shows a dose-dependent decrease in viability and the vehicle control shows no significant cell death.

Chapter 4: Tier 3 - In Vitro Genotoxicity Assessment

Rationale and Objective

Genotoxicity—the ability of a chemical to damage DNA—is a critical toxicological endpoint.[18] Genotoxic compounds are often mutagenic and potential carcinogens.[19] The objective of this tier is to specifically screen for the mutagenic potential of the lead candidates that demonstrated acceptable cytotoxicity in Tier 2.

Recommended Assay: Bacterial Reverse Mutation (Ames) Test

The Ames test is the gold-standard in vitro assay for identifying compounds that can cause gene mutations.[20] It is a regulatory requirement and highly predictive of carcinogenic potential.[21][22]

  • Principle of Causality: The assay uses several strains of Salmonella typhimurium bacteria that have a pre-existing mutation in a gene required to synthesize the amino acid histidine (his-).[23] They cannot grow on a medium that lacks histidine. The test compound is added to the bacteria. If the compound is a mutagen, it will cause a secondary mutation (a "reversion") in the DNA that corrects the original defect, allowing the bacteria to produce their own histidine (his+).[24] These reverted bacteria will then grow and form colonies on a histidine-deficient agar plate. The number of colonies is directly proportional to the mutagenic potency of the compound.[25]

  • Metabolic Activation (S9 Fraction): Many chemicals are not mutagenic themselves but are converted into mutagens by metabolic enzymes in the liver. To mimic this, the assay is run both with and without the addition of an S9 fraction, which is a liver homogenate containing metabolic enzymes.[24] This is a critical self-validating component, as it allows for the detection of these "pro-mutagens."

Experimental Protocol: Ames Test (Plate Incorporation Method)

This protocol is based on the OECD 471 guideline.[20]

  • Materials & Reagents:

    • Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)

    • Minimal Glucose Agar Plates (GM)

    • Top Agar (containing a trace amount of histidine and biotin)

    • S9 fraction and co-factors (for metabolic activation)

    • Test compounds (dissolved in DMSO)

    • Positive Controls:

      • Without S9: Sodium azide (for TA100), 2-Nitrofluorene (for TA98)

      • With S9: 2-Aminoanthracene (for all strains)

    • Negative Control: DMSO

  • Step-by-Step Methodology:

    • Preparation: Melt the top agar and hold it at 45°C. Prepare dilutions of the test compound. Add the S9 mix to the designated tubes if required.

    • Exposure: To a sterile tube, add in the following order:

      • 0.1 mL of an overnight culture of the bacterial tester strain.

      • 0.1 mL of the test compound dilution or control solution.

      • 0.5 mL of S9 mix (for +S9 condition) or buffer (for -S9 condition).

    • Incubation: Briefly vortex the tubes and pre-incubate at 37°C for 20 minutes.

    • Plating: After incubation, add 2.0 mL of the molten top agar to each tube, vortex gently, and pour the entire contents onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to ensure even distribution.

    • Incubation: Allow the top agar to solidify. Invert the plates and incubate at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis and Acceptance Criteria:

    • Cytotoxicity Check: A significant reduction in the background lawn of bacteria or a drop in the revertant count at high concentrations can indicate that the compound is bactericidal, which can confound the results.

    • Positive Result: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies, and the increase is at least a two-fold increase over the negative (vehicle) control for at least one tester strain.

    • Acceptance: The assay is valid if the negative control plates show a characteristic number of spontaneous revertants and the positive controls show a significant increase in revertant colonies as per historical laboratory data.

Chapter 5: Integrated Data Analysis and Path Forward

The true power of this tiered approach lies in the integrated analysis of the data. A compound should not be judged on a single data point but on its entire toxicity profile.

Creating a Compound Profile:

Derivative IDIn Silico LD50 (mg/kg)Mutagenicity AlertNRU IC50 (µM)Ames Test Result (-S9)Ames Test Result (+S9)Recommendation
DSN-001 1500 (Class IV)None75.2NegativeNegativeProceed
DSN-002 250 (Class III)Positive12.5NegativePositive Deprioritize (Mutagenic after metabolism)
DSN-003 >2000 (Class V)None< 1.0 Not TestedNot TestedDeprioritize (Highly cytotoxic)
DSN-004 400 (Class IV)None> 100NegativeNegativeProceed

Final Decision-Making:

  • Ideal Candidate: A derivative like DSN-001 or DSN-004 is an ideal candidate to move forward. It has a low predicted acute toxicity, an acceptable in vitro cytotoxicity window (a high IC50 value is desirable), and is non-mutagenic.

  • Clear "No-Go": A derivative like DSN-002 should be deprioritized. A positive Ames test is a significant finding that is difficult to overcome in later development. Similarly, DSN-003 shows high cytotoxicity at low concentrations, suggesting a low therapeutic window.

  • The "Why": The integrated profile provides causal links. For DSN-002, the in silico alert for mutagenicity was confirmed by the positive Ames test result specifically in the presence of the S9 mix. This strongly suggests that a metabolite of the compound is the mutagenic species, providing clear direction to medicinal chemists to modify the part of the molecule susceptible to metabolic activation.

By systematically applying this tiered screening cascade, research teams can make informed, data-driven decisions, efficiently weeding out problematic compounds and focusing their efforts on developing 2,8-dioxa-5-azaspiro[3.5]nonane derivatives that are not only effective but also safe.

References

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 31(6), 347-364.
  • Ekins, S., & Williams, A. J. (2010). In Silico ADME/Tox Comes of Age: Twenty Years Later. Pharmaceutical Research, 27(1), 1-5. [Link][8]

  • Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link][23]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link][20]

  • Mishra, A., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry, 5, 83. [Link][11]

  • Shomu's Biology. (2020). Ames test ( Technique to determine mutagenic potential). YouTube. [Link][25]

  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link][24]

  • Charité - Universitätsmedizin Berlin. ProTox-3.0 - Prediction of TOXicity of chemicals. [Link]

  • PubMed. (n.d.). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. [Link][26]

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  • Taylor & Francis Online. (2012). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. [Link][27]

  • RSC Publishing. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. [Link][28]

  • Taylor & Francis Online. (2023). In silico ADME/tox comes of age: twenty years later. [Link][12]

  • News-Medical.Net. (n.d.). What is Genotoxicity Testing?. [Link][18]

  • JRC Publications Repository. (n.d.). Review of Software Tools for Toxicity Prediction. [Link][29]

  • ResearchGate. (n.d.). Applications of Computational Tools in the Prediction of Toxicity. [Link][9]

  • National Institutes of Health. (n.d.). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. [Link][6]

  • Semantic Scholar. (n.d.). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. [Link][13]

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  • PubMed. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. [Link][4]

  • News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link][10]

  • Bentham Science. (n.d.). In Silico Predictions of ADME-Tox Properties: Drug Absorption. [Link][32]

  • PubMed Central. (n.d.). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. [Link][33]

  • Cresset. (2022). Importance of ADME/Tox in Early Drug Discovery. [Link][3]

  • MDPI. (n.d.). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines. [Link][34]

  • ACS Publications. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. [Link][35]

  • JoVE. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. [Link][36]

  • RSC Publishing. (2021). Spirocyclic derivatives as antioxidants: a review. [Link][5]

  • PubChem. (n.d.). 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. [Link][1]

  • PubChemLite. (n.d.). 2,8-dioxa-5-azaspiro[3.5]nonane. [Link][2]

Sources

Protocols & Analytical Methods

Method

synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate from 3-oxetanone

An In-Depth Guide to the Synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane Hemioxalate from 3-Oxetanone For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, step-by-step guid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane Hemioxalate from 3-Oxetanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate, a valuable spirocyclic scaffold for medicinal chemistry. The synthesis commences with the commercially available starting material, 3-oxetanone, and proceeds through a robust six-step sequence involving reductive amination, amine protection, intramolecular cyclization, and final salt formation.

The rationale behind each synthetic step is detailed, providing insights into the reaction mechanisms and experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction: The Value of Spirocyclic Scaffolds

Spirocyclic systems, particularly those incorporating heteroatoms, are of immense interest in modern drug discovery. They provide rigid, three-dimensional frameworks that can explore novel regions of chemical space, often leading to improved pharmacological properties such as solubility, metabolic stability, and target affinity. The target molecule, 2,8-Dioxa-5-azaspiro[3.5]nonane, uniquely combines the structural features of an oxetane and a morpholine ring. Oxetanes are recognized as valuable motifs that can act as polar replacements for gem-dimethyl groups or carbonyls, favorably modulating a compound's physicochemical profile.[1] Morpholines are ubiquitous heterocycles in approved drugs, prized for their ability to improve pharmacokinetics. This synthesis provides a reliable pathway to a key building block for creating novel chemical entities with desirable drug-like properties.

Overall Synthetic Pathway

The synthesis is designed as a logical, linear sequence, starting with the formation of a key acyclic intermediate from 3-oxetanone, followed by a strategic ring-closing reaction to construct the spirocyclic core.

Synthetic_Pathway Start 3-Oxetanone Inter1 Intermediate 1 (Acyclic Amino Alcohol) Start->Inter1 Step 1: Reductive Amination Inter2 Intermediate 2 (Boc-Protected) Inter1->Inter2 Step 2: Boc Protection Inter3 Intermediate 3 (Mesylated) Inter2->Inter3 Step 3: Mesylation Inter4 Intermediate 4 (Boc-Spirocycle) Inter3->Inter4 Step 4: Intramolecular Cyclization Inter5 Intermediate 5 (Free Base Spirocycle) Inter4->Inter5 Step 5: Boc Deprotection Final Final Product (Hemioxalate Salt) Inter5->Final Step 6: Salt Formation

Caption: Overall 6-step synthetic route.

Experimental Protocols & Scientific Rationale

Materials & Reagents
ReagentSupplierPurity
3-OxetanoneCommercial>97%
2-(2-Aminoethoxy)ethanolCommercial>98%
Sodium triacetoxyborohydride (STAB)Commercial>97%
Dichloromethane (DCM), AnhydrousCommercial>99.8%
Di-tert-butyl dicarbonate ((Boc)₂O)Commercial>98%
Triethylamine (TEA)Commercial>99.5%
Methanesulfonyl chloride (MsCl)Commercial>99%
Sodium hydride (NaH)Commercial60% disp. in oil
Tetrahydrofuran (THF), AnhydrousCommercial>99.9%
Trifluoroacetic acid (TFA)Commercial>99%
Oxalic acid dihydrateCommercial>99%
Isopropanol (IPA)Commercial>99.5%
Step 1: Reductive Amination to form 2-(2-((Oxetan-3-yl)amino)ethoxy)ethanol

This initial step constructs the acyclic precursor by forming a C-N bond between 3-oxetanone and the primary amine of 2-(2-aminoethoxy)ethanol.

  • Scientific Rationale: Direct reductive amination is a highly efficient method for forming amines from carbonyl compounds.[2][3] Sodium triacetoxyborohydride (STAB) is the reductant of choice here due to its mild nature and high selectivity for the iminium ion intermediate over the starting ketone. This prevents reduction of 3-oxetanone and minimizes side reactions. The reaction proceeds by initial formation of a hemiaminal, which dehydrates to an iminium ion that is then rapidly reduced by STAB.[4][5]

  • Protocol:

    • To a round-bottom flask under a nitrogen atmosphere, add 3-oxetanone (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

    • Add 2-(2-aminoethoxy)ethanol (1.1 eq). Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture to 0 °C using an ice bath.

    • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LCMS analysis indicates complete consumption of the 3-oxetanone.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is used in the next step without further purification.

Step 2: Boc Protection of the Secondary Amine

The secondary amine is protected to prevent it from acting as a nucleophile in the subsequent mesylation step.

  • Scientific Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions.[4] It is installed using di-tert-butyl dicarbonate, which reacts with the nucleophilic secondary amine in the presence of a mild base like triethylamine (TEA).

  • Protocol:

    • Dissolve the crude amino alcohol from Step 1 in DCM (~0.2 M) in a round-bottom flask.

    • Add triethylamine (TEA) (2.0 eq).

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) dissolved in a small amount of DCM dropwise at room temperature.

    • Stir the reaction for 4-6 hours at room temperature. Monitor by TLC for the disappearance of the starting material.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure tert-butyl (2-(2-hydroxyethoxy)ethyl)(oxetan-3-yl)carbamate.

Step 3: Mesylation of the Terminal Hydroxyl Group

The primary alcohol is converted to a methanesulfonate (mesylate), an excellent leaving group, to prepare the molecule for cyclization.

  • Scientific Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate by reaction with methanesulfonyl chloride (MsCl) transforms it into a group that is easily displaced by an intramolecular nucleophile in the next step. The reaction is performed at low temperature to control exothermicity and in the presence of a base (TEA) to neutralize the HCl byproduct.

  • Protocol:

    • Dissolve the Boc-protected amino alcohol from Step 2 (1.0 eq) in anhydrous DCM (~0.2 M) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours. Monitor progress by TLC.

    • Once the starting material is consumed, quench the reaction with a small amount of water.

    • Dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude mesylate is typically used immediately in the next step.

Step 4: Intramolecular Cyclization to Form the Spirocyclic Core

This is the key ring-forming step where the morpholine ring is constructed via an intramolecular nucleophilic substitution.

  • Scientific Rationale: This reaction is an intramolecular Williamson ether-type synthesis. A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the nitrogen of the Boc-carbamate. While carbamate nitrogens are less acidic than alcohols, under forcing conditions with a strong base like NaH, deprotonation can occur, or the base can catalyze the reaction. The resulting anion acts as a nucleophile, attacking the carbon bearing the mesylate leaving group to form the C-N bond of the morpholine ring, yielding the desired spirocyclic structure.[6][7] Anhydrous conditions are critical to prevent quenching of the sodium hydride.

  • Protocol:

    • Wash sodium hydride (60% dispersion in oil) (2.0 eq) with anhydrous hexanes three times to remove the mineral oil under a nitrogen atmosphere.

    • Add anhydrous tetrahydrofuran (THF) (~0.1 M) to the washed NaH.

    • Cool the suspension to 0 °C.

    • Dissolve the crude mesylate from Step 3 in anhydrous THF and add it dropwise to the NaH suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux (approx. 65 °C) for 4-8 hours.

    • Monitor the reaction by TLC/LCMS.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the dropwise addition of water.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain pure tert-butyl 2,8-dioxa-5-azaspiro[3.5]nonane-5-carboxylate.

Step 5: Boc Deprotection to Yield the Free Base

The Boc protecting group is removed to reveal the free secondary amine of the spirocycle.

  • Scientific Rationale: The Boc group is labile to strong acid. Trifluoroacetic acid (TFA) is commonly used as it cleaves the Boc group efficiently at room temperature, producing volatile byproducts (isobutylene and CO₂) that are easily removed.[4]

  • Protocol:

    • Dissolve the Boc-protected spirocycle from Step 4 in DCM (~0.2 M).

    • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in DCM and basify by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate carefully to yield the free base, 2,8-Dioxa-5-azaspiro[3.5]nonane.

Step 6: Formation of the Hemioxalate Salt

The final product is isolated as a stable, crystalline hemioxalate salt, which is often preferred for purification and handling of amines.

  • Scientific Rationale: Amine salts are generally more crystalline and stable than their corresponding free bases. Formation of the hemioxalate salt (a 2:1 ratio of amine to oxalic acid) provides a solid product with a sharp melting point, facilitating final purification and improving shelf-life.[8]

  • Protocol:

    • Dissolve the free base from Step 5 (2.0 eq) in a minimal amount of a suitable solvent like isopropanol (IPA) or ethanol.

    • In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in the same solvent, warming gently if necessary.

    • Slowly add the oxalic acid solution to the amine solution with stirring.

    • A white precipitate should form. Continue stirring at room temperature for 1 hour to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold IPA, followed by diethyl ether.

    • Dry the solid under vacuum to a constant weight to yield 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate.

Data Summary & Expected Results

Compound NameStepMolecular FormulaMW ( g/mol )Expected YieldPhysical Form
2-(2-((Oxetan-3-yl)amino)ethoxy)ethanol1C₇H₁₅NO₃161.20>85% (crude)Oil
tert-butyl (2-(2-hydroxyethoxy)ethyl)(oxetan-3-yl)carbamate2C₁₂H₂₃NO₅261.3170-80%Oil / Low-melt solid
Mesylate Intermediate3C₁₃H₂₅NO₇S339.41>90% (crude)Oil
tert-butyl 2,8-dioxa-5-azaspiro[3.5]nonane-5-carboxylate4C₁₂H₂₁NO₄243.3050-65%Solid
2,8-Dioxa-5-azaspiro[3.5]nonane5C₆H₁₁NO₂129.16>95% (crude)Oil
2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate6(C₆H₁₁NO₂)₂ · C₂H₂O₄348.3585-95%White Crystalline Solid

Workflow Visualization

Experimental_Workflow cluster_0 Step 1-3: Acyclic Intermediate Synthesis cluster_1 Step 4-6: Spirocyclization & Purification s1 1. Mix 3-Oxetanone & Amine in DCM s2 2. Add STAB at 0°C, stir 12h s1->s2 s3 3. Quench, Extract, Concentrate s2->s3 s4 4. Add (Boc)₂O & TEA s3->s4 s5 5. Purify via Chromatography s4->s5 s6 6. Mesylate formation with MsCl & TEA s5->s6 s7 7. Add Mesylate to NaH in THF s6->s7 Crude Mesylate s8 8. Reflux, Quench, Extract s7->s8 s9 9. Purify via Chromatography s8->s9 s10 10. Deprotect with TFA in DCM s9->s10 s11 11. Basify, Extract, Concentrate s10->s11 s12 12. Precipitate with Oxalic Acid in IPA s11->s12 s13 13. Filter, Wash, and Dry Final Product s12->s13

Caption: Step-by-step experimental workflow.

References

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. Available at: [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-5. Available at: [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
  • Carreira, E. M., et al. (2008). Spirocyclic oxetanes: synthesis and properties.
  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Available at: [Link]

  • Williamson Ether Synthesis. Organic Syntheses Procedure. Available at: [Link]

  • A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv. Available at: [Link]

  • Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. Available at: [Link]

  • 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. Synthonix. Available at: [Link]

  • Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Google Patents.
  • 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. PubChem. Available at: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. Google Patents.
  • 2,8-dioxa-5-azaspiro[3.5]nonane hemioxalate. Kuujia. Available at: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. National Institutes of Health. Available at: [Link]

  • Boron reagents for reductive amination. ResearchGate. Available at: [Link]

  • Synthesis and Intramolecular Cyclization of a 2,3-seco-Oleanane Triterpenoid with an Ethylketone Fragment. ResearchGate. Available at: [Link]

  • A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. ChemSpider Synthetic Pages. Available at: [Link]

  • Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry. Available at: [Link]

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Application

Application Notes &amp; Protocols: 2,8-Dioxa-5-azaspiro[3.5]nonane as a Next-Generation Building Block in Drug Discovery

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry The paradigm of drug discovery is undergoing a significant shift, moving away from the traditionally favored flat, aromatic structures towards molecules...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The paradigm of drug discovery is undergoing a significant shift, moving away from the traditionally favored flat, aromatic structures towards molecules with greater three-dimensionality (3D). This "escape from flatland" is driven by the need to access novel chemical space, enhance ligand-target interactions, and improve physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] Within this context, spirocyclic scaffolds have emerged as privileged motifs. These structures, defined by two rings sharing a single quaternary carbon atom, offer a rigid and well-defined 3D geometry, enabling precise projection of functional groups into the binding pockets of biological targets.[3]

The 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold represents a convergence of two highly valued structural motifs in modern medicinal chemistry: the spirocyclic core and the oxetane ring. The oxetane, a four-membered cyclic ether, is increasingly utilized as a versatile bioisostere for gem-dimethyl and carbonyl groups. Its incorporation can significantly enhance aqueous solubility, improve metabolic stability, and modulate the basicity (pKa) of nearby amines, all of which are critical parameters in optimizing drug candidates.[4] This application note provides a comprehensive guide for researchers, detailing the synthesis, properties, and strategic application of 2,8-Dioxa-5-azaspiro[3.5]nonane as a versatile building block for the synthesis of novel therapeutics.

Physicochemical Properties and Strategic Advantages

The unique architecture of 2,8-Dioxa-5-azaspiro[3.5]nonane, which marries a piperidine ring with an oxetane ring, confers a distinct set of properties that can be strategically leveraged in drug design.

PropertyValue/DescriptionStrategic Implication in Drug Discovery
Molecular Formula C₆H₁₁NO₂Low molecular weight contributes favorably to ligand efficiency.
Molecular Weight 129.16 g/mol Provides a small, rigid core to build upon without excessive mass.
Topology Spirocyclic, 3D-richOffers precise vectoral projection of substituents, improving target selectivity and potency. Reduces the entropic penalty upon binding compared to flexible aliphatic chains.
Key Functionalities Secondary Amine, Two Ether LinkagesThe secondary amine serves as a versatile synthetic handle for introducing diverse functionality via N-alkylation, N-acylation, and other transformations. The oxetane and morpholine-like ether oxygens act as hydrogen bond acceptors, potentially improving solubility and target interactions.
Predicted XlogP -1.1Indicates a hydrophilic character, which can enhance aqueous solubility and reduce off-target hydrophobic interactions.

Data sourced from PubChem CID 72207607.[1]

The integration of the oxetane moiety is particularly noteworthy. The high dipole moment and ability of the oxetane oxygen to act as a strong hydrogen bond acceptor can significantly improve a molecule's solubility profile. Furthermore, the oxetane ring is generally more metabolically robust than commonly used functionalities like a gem-dimethyl group, offering a strategy to block sites of oxidative metabolism.[3][4]

Synthesis of the Building Block

While not widely documented in peer-reviewed journals, a robust, multi-step synthesis for 2,8-Dioxa-5-azaspiro[3.5]nonane has been detailed in the patent literature, rendering it an accessible building block for medicinal chemistry programs. The synthesis proceeds through the formation and subsequent reduction of a spirocyclic lactam.[5]

A key patented route involves the following sequence:

  • N-Acylation: Reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride in the presence of a base like triethylamine.

  • Intramolecular Cyclization: The resulting N-chloroacetyl intermediate undergoes a self-cyclization reaction under basic conditions to form the key spirocyclic lactam intermediate.

  • Lactam Reduction: The carbonyl of the lactam is reduced using a powerful reducing agent such as lithium aluminum hydride to yield the saturated piperidine ring.

  • Deprotection: The N-benzyl protecting group is removed via catalytic hydrogenation to afford the final 2,8-Dioxa-5-azaspiro[3.5]nonane product.[5]

The following diagram outlines the general synthetic workflow described in the patent literature.

G cluster_synthesis Synthesis Workflow for 2,8-Dioxa-5-azaspiro[3.5]nonane start 3-((benzylamino)methyl)oxetan-3-ol step1 N-Acylation (Chloroacetyl Chloride, Base) start->step1 intermediate1 N-Benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide step1->intermediate1 step2 Intramolecular Cyclization (Strong Base) intermediate1->step2 intermediate2 5-Benzyl-2,8-dioxa-5-azaspiro[3.5]nonan-6-one (Spiro Lactam) step2->intermediate2 step3 Lactam Reduction (e.g., LiAlH4) intermediate2->step3 intermediate3 5-Benzyl-2,8-dioxa-5-azaspiro[3.5]nonane step3->intermediate3 step4 Deprotection (Catalytic Hydrogenation) intermediate3->step4 product 2,8-Dioxa-5-azaspiro[3.5]nonane step4->product

Caption: Patented Synthetic Route to 2,8-Dioxa-5-azaspiro[3.5]nonane.

Core Application Protocols: Derivatization of the Spirocyclic Scaffold

The secondary amine of 2,8-Dioxa-5-azaspiro[3.5]nonane is the primary functional handle for its incorporation into larger molecules. Standard protocols for N-alkylation, N-acylation, and reductive amination can be readily applied.

Protocol 1: N-Acylation to Form Amide Derivatives

N-acylation is a fundamental reaction for installing carbonyl-containing moieties. This is commonly used to link the spirocycle to carboxylic acids, including other pharmacophores or linker units.

Reaction Principle: The nucleophilic secondary amine attacks an activated carbonyl species, such as an acyl chloride or an acid anhydride, to form a stable amide bond. The reaction is typically run in the presence of a non-nucleophilic base to scavenge the acid byproduct (e.g., HCl).

G cluster_protocol1 N-Acylation Workflow reagents Dissolve 2,8-Dioxa-5-azaspiro[3.5]nonane (1.0 equiv) and Base (e.g., TEA, 1.2 equiv) in anhydrous DCM. cool Cool solution to 0 °C in an ice bath. reagents->cool add Add Acyl Chloride (1.1 equiv) dropwise. cool->add react Allow to warm to RT and stir. Monitor by TLC/LC-MS. add->react workup Quench with water. Extract with organic solvent. react->workup purify Dry, concentrate, and purify by column chromatography. workup->purify

Caption: General workflow for N-Acylation of the spirocycle.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,8-Dioxa-5-azaspiro[3.5]nonane (1.0 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Add the desired acyl chloride or acid anhydride (1.1 equivalents), either neat or as a solution in the same anhydrous solvent, dropwise to the amine solution.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and continue stirring. Monitor the consumption of the starting amine by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-acyl derivative.

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a powerful and highly versatile method for forming C-N bonds and is often preferred over direct alkylation with alkyl halides as it prevents over-alkylation.

Reaction Principle: The secondary amine reacts with an aldehyde or ketone to form an intermediate iminium ion. This electrophilic species is then reduced in situ by a mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the tertiary amine product.

G cluster_protocol2 Reductive Amination Workflow reagents Dissolve spirocycle (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in anhydrous DCE. add_stab Add NaBH(OAc)₃ (1.5 equiv) in portions at RT. reagents->add_stab react Stir at RT. Monitor by TLC/LC-MS. add_stab->react workup Quench with saturated NaHCO₃ solution. Extract with organic solvent. react->workup purify Dry, concentrate, and purify by column chromatography. workup->purify

Caption: General workflow for Reductive Amination.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2,8-Dioxa-5-azaspiro[3.5]nonane (1.0 equivalent) and the desired aldehyde or ketone (1.1-1.2 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the mixture at room temperature until the starting amine is fully consumed, as determined by TLC or LC-MS analysis. Reaction times typically range from a few hours to overnight.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes until gas evolution ceases. Extract the product with an appropriate organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to obtain the desired N-alkylated product.

Applications in Drug Discovery: Case Studies with Related Scaffolds

While specific examples of biologically active molecules containing the 2,8-Dioxa-5-azaspiro[3.5]nonane core are still emerging in the public domain, the strategic value of this building block can be inferred from the successful application of structurally similar azaspiro[3.5]nonanes in various drug discovery programs. These examples serve as a powerful blueprint for the potential applications of the title compound.

Case Study 1: Azaspiro[3.5]nonanes as CNS-Active Agents

The unique conformational restriction and physicochemical properties of azaspirocycles make them attractive for CNS drug discovery, where penetration of the blood-brain barrier (BBB) is a critical challenge.[6] Research into inhibitors of Fatty Acid Amide Hydrolase (FAAH), a therapeutic target for anxiety and pain, has identified azaspiro[3.5]nonane derivatives as promising leads. The rigid spirocyclic core helps to correctly orient the pharmacophoric elements for potent inhibition while maintaining CNS drug-like properties such as a lower molecular weight and controlled lipophilicity.

Case Study 2: Azaspiro[3.5]nonanes as Modulators of Metabolic Targets

In the field of metabolic diseases, G protein-coupled receptor 119 (GPR119) has been identified as a target for the treatment of type 2 diabetes. A series of potent GPR119 agonists were developed based on a 7-azaspiro[3.5]nonane core. In this series, the spirocyclic piperidine served as a central scaffold, with optimization of substituents on the nitrogen atom and an appended aromatic group leading to compounds with excellent potency and favorable pharmacokinetic profiles in rats. This work highlights how the azaspiro[3.5]nonane framework can serve as an effective central scaffold for multipoint optimization in a lead discovery program.

Conclusion and Future Outlook

2,8-Dioxa-5-azaspiro[3.5]nonane is a promising and versatile building block poised for significant impact in medicinal chemistry. It combines the conformational rigidity and 3D-character of a spirocycle with the solubility and metabolic stability benefits of an oxetane. The straightforward derivatization of its secondary amine handle via robust and well-established protocols allows for its seamless integration into drug discovery pipelines. While direct applications are still emerging, the proven success of closely related azaspiro[3.5]nonane scaffolds in diverse therapeutic areas, from CNS disorders to metabolic diseases, strongly validates its potential. Researchers and drug development professionals are encouraged to explore the use of this novel building block to access new chemical space and develop next-generation therapeutics with improved "drug-like" properties.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN113214290A.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Substituted 1, 4-dioxa-8-azaspiro[7][8]decanes useful as fungicides and a process for the preparation thereof. US20120225877A1. Google Patents.

  • Spiro compound. US5508428A.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Medicinal Chemistry Challenges in CNS Drug Discovery. ResearchGate. [Link]

  • 2,8-dioxa-5-azaspiro[3.5]nonane. PubChem. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

Sources

Method

incorporation of 2,8-Dioxa-5-azaspiro[3.5]nonane into kinase inhibitor scaffolds

Application Notes & Protocols Topic: Incorporation of 2,8-Dioxa-5-azaspiro[3.5]nonane into Kinase Inhibitor Scaffolds Audience: Researchers, scientists, and drug development professionals. Abstract The pursuit of novel k...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Incorporation of 2,8-Dioxa-5-azaspiro[3.5]nonane into Kinase Inhibitor Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pursuit of novel kinase inhibitors with improved potency, selectivity, and drug-like properties has driven medicinal chemistry beyond flat, aromatic scaffolds into three-dimensional chemical space. Spirocyclic systems are exemplary in this regard, offering rigid conformational restriction and novel exit vectors for molecular exploration.[1][2] This guide provides a detailed technical overview and actionable protocols for the incorporation of the 2,8-dioxa-5-azaspiro[3.5]nonane scaffold into kinase inhibitor discovery programs. We present the strategic rationale for its use, detailed synthetic methodologies, and protocols for biochemical and cellular characterization, establishing a comprehensive framework for leveraging this unique building block in drug design.

Introduction: The Rationale for 3D Scaffolds in Kinase Inhibition

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. The archetypal kinase inhibitor is a planar, heteroaromatic system designed to mimic the adenine region of ATP, forming key hydrogen bonds with the kinase "hinge" region. While successful, this design paradigm often leads to challenges in achieving selectivity and favorable physicochemical properties.

The "escape from flatland" initiative in medicinal chemistry advocates for the use of scaffolds with a higher fraction of sp³-hybridized carbons (Fsp³), which correlates with improved clinical success.[3] Spirocycles are uniquely suited for this purpose.[1][3] These structures, where two rings are joined by a single atom, introduce conformational rigidity and a defined three-dimensional geometry.[1][4]

Advantages of Spirocyclic Scaffolds:

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocycles can increase aqueous solubility, lower lipophilicity (LogD), and enhance metabolic stability compared to their flat aromatic or simpler alicyclic counterparts.[3][5]

  • Enhanced Potency and Selectivity: By locking rotatable bonds, a spirocyclic core can pre-organize pharmacophoric elements into an optimal binding conformation, reducing the entropic penalty of binding and improving potency.[5][6] The rigid structure can also exploit unique topological features of a target kinase's active site, leading to enhanced selectivity.[5]

  • Novel Chemical Space: Spirocycles provide novel exit vectors from a core scaffold, allowing chemists to probe previously unexplored regions of the ATP-binding pocket and secure novel intellectual property.[2][6]

The 2,8-dioxa-5-azaspiro[3.5]nonane scaffold, which combines an oxetane ring with a piperidine, is a compelling building block. The oxetane moiety can serve as a polar surrogate for gem-dimethyl or carbonyl groups, while the piperidine nitrogen provides a versatile attachment point for coupling to kinase hinge-binding fragments.

cluster_0 Traditional Planar Inhibitor cluster_1 Spirocyclic 3D Inhibitor cluster_2 Improved Properties Planar Planar Aromatic Core (Low Fsp³) Spiro 2,8-Dioxa-5-azaspiro[3.5]nonane (High Fsp³) Planar->Spiro Scaffold Hop 'Escape from Flatland' Potency Potency & Selectivity Spiro->Potency PK Solubility & Metabolic Stability Spiro->PK IP Novel IP Spiro->IP

Caption: Transition from planar to 3D spirocyclic scaffolds to improve drug properties.

Synthetic Protocols for Incorporation

The successful integration of the 2,8-dioxa-5-azaspiro[3.5]nonane moiety requires robust synthetic protocols. The secondary amine of the piperidine ring is the primary handle for conjugation to a kinase core.

Protocol 1: Synthesis of N-Boc-2,8-Dioxa-5-azaspiro[3.5]nonane

Causality: Direct use of the free amine in subsequent coupling reactions can be complicated by side reactions and solubility issues. Boc-protection provides a stable, lipophilic intermediate that is easily purified and deprotected under mild conditions. This protocol is adapted from established methods for related azaspirocycles.

Materials:

  • 2,8-Dioxa-5-azaspiro[3.5]nonane (or its salt, e.g., hemioxalate[7])

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend or dissolve 2,8-dioxa-5-azaspiro[3.5]nonane (1.0 eq) in DCM (10 mL per 1 g of starting material).

  • Add triethylamine (1.5 eq) to the mixture and stir at room temperature for 10 minutes. If starting with a salt, use 2.5 eq of TEA.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-50% ethyl acetate in hexanes) to yield the pure N-Boc-protected product.

Protocol 2: SNAr Coupling to a Heteroaromatic Core

Causality: The Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone of kinase inhibitor synthesis. A chloro- or fluoro-substituted pyrimidine, pyridine, or purine serves as the electrophilic hinge-binder. The protected spirocycle acts as the nucleophile. The choice of a high-boiling polar aprotic solvent (e.g., NMP) and a non-nucleophilic base (DIPEA) facilitates the reaction, which often requires heat to overcome the activation energy for aromatic substitution.

Materials:

  • N-Boc-2,8-Dioxa-5-azaspiro[3.5]nonane (from Protocol 1)

  • 2-Chloro-4-aminopyrimidine (or other suitable electrophilic core)

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous MgSO₄

Procedure:

  • To a microwave vial or sealed tube, add the N-Boc-protected spirocycle (1.2 eq), the heteroaromatic chloride (1.0 eq), and DIPEA (3.0 eq).

  • Add NMP (5 mL per 1 g of heteroaromatic chloride).

  • Seal the vessel and heat the reaction to 120-150 °C for 2-12 hours (or use a microwave reactor, e.g., 150 °C for 30-60 minutes). Monitor by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers. Wash the organic layer extensively with water (3-5x) to remove NMP, followed by brine (1x).

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to afford the coupled intermediate.

Protocol 3: Boc Deprotection and Final Compound Synthesis

Causality: The final step involves removing the Boc group to reveal the free amine, which can then be functionalized (e.g., via amide coupling) or left as a free base if it serves as a key solubilizing or binding group. Acidic conditions (TFA or HCl) are standard for Boc removal, proceeding via a stable tert-butyl cation.

Materials:

  • Boc-protected coupled intermediate (from Protocol 2)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (10 mL per 1 g).

  • Add TFA (10-20 eq) or an equal volume of 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-3 hours. Monitor deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

  • For downstream use: The resulting TFA or HCl salt can often be used directly in the next step (e.g., amide coupling with HATU/DIPEA).

  • For isolation of the free base: Re-dissolve the crude salt in DCM and wash carefully with saturated NaHCO₃ until the aqueous layer is basic. Separate the organic layer, dry over MgSO₄, and concentrate. The product may require purification or can be precipitated as a salt by adding HCl in ether.

Caption: General synthetic workflow for incorporating the spirocycle into a kinase inhibitor.

Biochemical and Cellular Characterization Protocols

Once synthesized, the new compounds must be evaluated for their biological activity.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Causality: The ADP-Glo™ assay is a robust, luminescence-based method to measure kinase activity. It quantifies the amount of ADP produced during the kinase reaction. Lower luminescence in the presence of an inhibitor indicates less ADP was produced, and thus, potent inhibition of the kinase.

Materials:

  • Kinase of interest (e.g., ABL1, EGFR)

  • Substrate (peptide or protein) and ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compounds dissolved in DMSO

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to nanomolar concentrations. Further dilute these into the assay buffer to the desired final concentration (e.g., 2X).

  • Kinase Reaction:

    • Add 2.5 µL of test compound (or DMSO for control) to a well.

    • Add 2.5 µL of a 2X kinase/substrate mix.

    • Initiate the reaction by adding 5 µL of a 1X ATP solution. The final volume is 10 µL.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert luminescence to % inhibition relative to high (no enzyme) and low (DMSO) controls. Plot % inhibition versus compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 5: Cellular Anti-Proliferation Assay (CellTiter-Glo®)

Causality: An effective kinase inhibitor should inhibit the proliferation of cancer cells that are dependent on that kinase's signaling pathway. The CellTiter-Glo® assay measures cell viability by quantifying ATP, an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to reduced cell viability.

Materials:

  • Cancer cell line of interest (e.g., K-562 for ABL inhibitors)

  • Cell culture medium (e.g., RPMI + 10% FBS)

  • Test compounds dissolved in DMSO

  • White, opaque 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

  • Luminometer

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compound to the cells (final volume 200 µL). Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO controls. Plot viability versus concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and SAR Analysis

The incorporation of the 2,8-dioxa-5-azaspiro[3.5]nonane scaffold is expected to modulate the Structure-Activity Relationship (SAR) and ADME properties of a kinase inhibitor series.

cluster_pathway Example: MAPK Signaling Pathway GrowthFactor Growth Factor Receptor RTK GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Inhibitor Novel Spirocyclic RAF Inhibitor Inhibitor->RAF

Caption: Inhibition of a kinase (e.g., RAF) within a cellular signaling cascade.[8]

Hypothetical Data Table:

Compound IDR Group on Spiro-NKinase IC₅₀ (nM)Cell GI₅₀ (nM)Aqueous Solubility (µM, pH 7.4)
Ref-1 (Morpholine)5045015
SP-1 (Spirocycle)-H2520050
SP-2 (Spirocycle)-COCH₃1511045
SP-3 (Spirocycle)-SO₂CH₃1815060

SAR Insights:

  • Scaffold Hop Benefit: Replacing the reference morpholine group with the 2,8-dioxa-5-azaspiro[3.5]nonane (SP-1 vs. Ref-1) led to a 2-fold increase in biochemical potency and a significant improvement in both cellular potency and aqueous solubility.[3][5] This highlights the value of the spirocycle's 3D geometry and polarity.

  • Functionalization: Acylating the piperidine nitrogen (SP-2) further improved potency, suggesting the acetyl group may be forming a beneficial interaction in a nearby pocket or improving cell permeability.

  • Property Modulation: The sulfonamide (SP-3) retained good potency while further enhancing solubility, demonstrating the scaffold's utility as a platform for fine-tuning physicochemical properties.

Conclusion

The 2,8-dioxa-5-azaspiro[3.5]nonane scaffold represents a valuable tool for the modern medicinal chemist aiming to design next-generation kinase inhibitors. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties make it an attractive alternative to traditional planar or simple cyclic moieties.[2][3][4] The protocols outlined in this guide provide a practical framework for the synthesis, coupling, and biological evaluation of inhibitors containing this promising scaffold, enabling researchers to effectively navigate novel chemical space and accelerate their drug discovery programs.

References

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. [Link]

  • Krasavin, M. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 13(10), 883-886. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Singh, U. P., & Singh, P. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(30), 26861–26895. [Link]

  • Regan, J., et al. (2010). Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 20(1), 328-332. [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN111233845A.
  • Wu, G., et al. (2022). Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer. Bioorganic & Medicinal Chemistry Letters, 63, 128666. [Link]

  • Xu, Y., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(19), 6296. [Link]

  • PubChem. (n.d.). 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. National Center for Biotechnology Information. [Link]

  • Roy, K., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. RSC Advances, 12(23), 14614-14635. [Link]

  • Hiesinger, K., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. CHIMIA International Journal for Chemistry, 76(4), 316-322. [Link]

  • Baek, D. J., et al. (2013). Structure-activity relationships and molecular modeling of sphingosine kinase inhibitors. Journal of Medicinal Chemistry, 56(22), 9310-9327. [Link]

Sources

Application

Application Notes and Protocols for the Development of GPR119 Agonists Utilizing a 7-Azaspiro[3.5]nonane Scaffold

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract

G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes and related metabolic disorders due to its strategic expression in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3] Activation of GPR119 potentiates glucose-dependent insulin secretion and stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[2][4][5] This dual mechanism presents a promising avenue for glycemic control with a reduced risk of hypoglycemia.[5] The 7-azaspiro[3.5]nonane scaffold has been identified as a structurally rigid and favorable core for the design of potent GPR119 agonists, offering improved metabolic stability and precise vectorization of substituents for optimal receptor engagement.[6][7][8] This guide provides an in-depth technical overview, including synthetic protocols, pharmacological evaluation methodologies, and structure-activity relationship (SAR) insights for the development of novel GPR119 agonists based on this promising scaffold.

Introduction: The Rationale for Targeting GPR119 with 7-Azaspiro[3.5]nonane Analogs

The global prevalence of type 2 diabetes necessitates the development of innovative therapeutic agents. GPR119, a class A GPCR, plays a pivotal role in glucose homeostasis.[3][9] Upon agonist binding, GPR119 couples to the Gαs subunit, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[4][9][10] This elevation in cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion.[11] In intestinal L-cells, it triggers the release of GLP-1, which further augments insulin secretion and promotes satiety.[5][11]

The 7-azaspiro[3.5]nonane scaffold provides a unique three-dimensional architecture that is advantageous in drug design.[7] Its inherent rigidity helps to lock the molecule in a bioactive conformation, potentially increasing potency and reducing off-target effects. This spirocyclic system, containing a piperidine ring fused to a cyclobutane, serves as a versatile platform for systematic chemical modification to explore and optimize interactions with the GPR119 binding pocket.[6][12] Research has demonstrated that derivatives of this scaffold can yield potent GPR119 agonists with favorable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models.[6][13]

GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a well-defined signaling cascade that culminates in beneficial metabolic effects. The following diagram illustrates this pathway.

GPR119_Signaling GPR119 GPR119 Gs Gαs Protein GPR119->Gs AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Agonist 7-Azaspiro[3.5]nonane Agonist Agonist->GPR119 Gs->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin ↑ Glucose-Dependent Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 ↑ GLP-1 Release (Intestinal L-cell) PKA->GLP1 Synthesis_Workflow Start Starting Materials Core_Formation 7-Azaspiro[3.5]nonane Core Synthesis Start->Core_Formation Protection N-Protection (e.g., Boc) Core_Formation->Protection Functionalization1 Introduction of R1 (e.g., Suzuki Coupling) Protection->Functionalization1 Deprotection N-Deprotection Functionalization1->Deprotection Functionalization2 Introduction of R2 (e.g., Reductive Amination) Deprotection->Functionalization2 Final_Product Final GPR119 Agonist Functionalization2->Final_Product

Caption: General synthetic workflow for 7-azaspiro[3.5]nonane agonists.

Detailed Step-by-Step Protocol

Protocol 2.1: Synthesis of a Representative 7-Azaspiro[3.5]nonane GPR119 Agonist

Objective: To synthesize a potent GPR119 agonist based on the 7-azaspiro[3.5]nonane scaffold.

Materials:

  • Commercially available starting materials and reagents.

  • Anhydrous solvents (THF, DMF, DCM).

  • Standard laboratory glassware and reaction monitoring equipment (TLC, LC-MS).

  • Purification apparatus (flash chromatography system).

Procedure:

  • Synthesis of the 7-Azaspiro[3.5]nonane Core:

    • The core can be synthesized via various multi-step sequences, often starting from piperidine derivatives. A key step frequently involves a [2+2] cycloaddition or a Dieckmann condensation followed by functional group manipulations. [14][15]For the purpose of this protocol, we will assume the availability of a suitable protected 7-azaspiro[3.5]nonane intermediate.

  • N-Arylation of the Spirocyclic Core (Introduction of R3 group):

    • To a solution of the N-Boc protected 7-azaspiro[3.5]nonane derivative in a suitable solvent (e.g., dioxane/water), add the desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

    • Rationale: The Suzuki coupling is a robust and versatile C-C bond-forming reaction, ideal for introducing a diverse range of aryl or heteroaryl groups at this position to probe SAR.

    • Degas the mixture and heat to 80-100 °C until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction, perform an aqueous workup, and purify the product by flash chromatography.

  • Deprotection of the Piperidine Nitrogen:

    • Dissolve the N-Boc protected intermediate in a suitable solvent such as DCM.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

    • Rationale: The Boc protecting group is labile under acidic conditions, allowing for its clean removal to expose the secondary amine for subsequent functionalization.

    • Monitor the reaction until completion. Remove the solvent and excess acid under reduced pressure.

  • N-Capping of the Piperidine (Introduction of R2 group):

    • Dissolve the deprotected amine salt in a solvent like dichloroethane.

    • Add the desired aldehyde or ketone (1.1 eq) and a reducing agent such as sodium triacetoxyborohydride (1.5 eq).

    • Rationale: Reductive amination is a highly efficient method for forming C-N bonds and introducing a wide array of substituents on the piperidine nitrogen, which is a critical interaction point for GPR119 agonism. [6] * Stir the reaction at room temperature until completion.

    • Quench the reaction, perform an aqueous workup, and purify the final compound by flash chromatography or preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Pharmacological Evaluation: Protocols for Characterization

Once synthesized, the novel compounds must be evaluated for their biological activity. This involves a tiered approach, starting with in vitro assays to determine potency and mechanism of action, followed by in vivo studies to assess efficacy.

Pharmacological Evaluation Workflow

Pharm_Workflow cluster_invitro cluster_invivo Compound Synthesized 7-Azaspiro[3.5]nonane Derivative In_Vitro In Vitro Assays Compound->In_Vitro cAMP cAMP Accumulation Assay (Potency & Efficacy) In_Vitro->cAMP GLP1 GLP-1 Secretion Assay (Functional Activity) In_Vitro->GLP1 In_Vivo In Vivo Studies OGTT Oral Glucose Tolerance Test (OGTT) In_Vivo->OGTT PK Pharmacokinetic (PK) Profiling In_Vivo->PK SAR Structure-Activity Relationship (SAR) Analysis SAR->In_Vivo Candidate Lead Candidate Selection cAMP->SAR GLP1->SAR OGTT->Candidate PK->Candidate

Caption: Workflow for the pharmacological evaluation of GPR119 agonists.

Protocol 3.1: In Vitro cAMP Accumulation Assay

Objective: To determine the potency (EC50) and efficacy of test compounds in activating the GPR119 receptor.

Principle: This assay measures the increase in intracellular cAMP levels in a cell line stably expressing human GPR119. The amount of cAMP produced is proportional to the level of receptor activation. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. [16] Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

  • Cell culture medium and supplements.

  • Test compounds and a reference GPR119 agonist (e.g., AR231453).

  • Assay buffer and a phosphodiesterase inhibitor (e.g., IBMX).

  • HTRF cAMP detection kit.

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Culture: Maintain HEK293-hGPR119 cells in appropriate culture medium.

  • Cell Plating: Harvest cells and seed them into 384-well plates at a predetermined density. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (DMSO).

    • Rationale: This step initiates the GPR119 signaling cascade in response to agonist binding. The use of a phosphodiesterase inhibitor prevents the degradation of newly synthesized cAMP, amplifying the signal. [17]5. Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).

  • Detection: Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Read the plates on an HTRF-compatible reader.

  • Data Analysis: Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 3.2: In Vitro GLP-1 Secretion Assay

Objective: To assess the ability of test compounds to stimulate GLP-1 secretion from an enteroendocrine cell line.

Principle: This assay utilizes an immortalized murine intestinal L-cell line (e.g., GLUTag) that endogenously expresses GPR119 and secretes GLP-1 in response to stimulation. [18] Materials:

  • GLUTag cells.

  • Cell culture medium and supplements.

  • Secretion buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Test compounds.

  • DPP-IV inhibitor (to prevent GLP-1 degradation).

  • GLP-1 ELISA kit.

  • 24- or 96-well plates.

Procedure:

  • Cell Culture: Seed GLUTag cells into plates and grow to confluency.

  • Pre-incubation: Wash the cells with secretion buffer and then pre-incubate in fresh buffer for 1-2 hours at 37°C.

    • Rationale: This step establishes a baseline secretion level and ensures that the measured GLP-1 release is a direct result of compound stimulation.

  • Stimulation: Aspirate the pre-incubation buffer and add solutions of the test compounds (prepared in secretion buffer containing a DPP-IV inhibitor) to the cells. Include positive and vehicle controls.

  • Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • GLP-1 Quantification: Measure the concentration of GLP-1 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the results as fold-increase in GLP-1 secretion over the vehicle control.

Protocol 3.3: In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the acute glucose-lowering efficacy of a test compound in a rodent model.

Principle: The OGTT assesses the ability of an animal to clear a glucose load from the bloodstream. An effective GPR119 agonist will improve glucose tolerance by enhancing insulin and incretin secretion. [1][19] Materials:

  • Diabetic or normal mice (e.g., db/db or C57BL/6J).

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Glucose solution (e.g., 2 g/kg).

  • Blood glucose meter and test strips.

  • Equipment for oral gavage and blood collection.

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize animals for at least one week. Fast the animals for 6-16 hours prior to the test, with free access to water. [19]2. Baseline Blood Glucose: Take a baseline blood sample (Time 0) from the tail vein and measure the glucose level.

  • Compound Administration: Administer the test compound or vehicle via oral gavage.

  • Glucose Challenge: After a set time post-compound administration (e.g., 30-60 minutes), administer a glucose solution via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

    • Rationale: This time course allows for the assessment of the compound's effect on both the peak glucose excursion and the overall glucose clearance rate.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the compound-treated and vehicle-treated groups to determine the percentage of glucose lowering.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 7-azaspiro[3.5]nonane scaffold has yielded crucial insights into the structural requirements for potent GPR119 agonism. [6]The SAR can be broadly divided into modifications of the piperidine N-capping group (R2) and the aryl group (R3).

Scaffold PositionModification TypeSAR ObservationsReference
Piperidine N-capping (R2) Small alkyl groups, cyclic amines, substituted pyridinesThis region is critical for potency. Introduction of groups capable of hydrogen bonding, such as pyridine N-oxides, can significantly enhance activity. The size and electronics of this group need careful optimization.[6]
Aryl Group (R3) Substituted phenyl, heteroaryl ringsElectron-withdrawing groups (e.g., -CN, -CF3) on a phenyl ring at this position are often favorable. The nature of the aryl or heteroaryl ring itself also modulates potency and physicochemical properties.[6]
Spirocyclic Core 7-Azaspiro[3.5]nonaneProvides a rigid, 3D conformation that orients the R2 and R3 substituents optimally for receptor binding. The inherent properties of the scaffold contribute to improved metabolic stability.[7][12]

Key Finding: Optimization of both the R2 and R3 substituents is necessary to achieve high potency. For instance, the combination of a pyridine N-oxide as the R2 group and a cyanophenyl group as the R3 group has been shown to result in a highly potent GPR119 agonist. [6]

Conclusion and Future Directions

The 7-azaspiro[3.5]nonane scaffold represents a highly promising platform for the discovery of novel GPR119 agonists. The protocols and insights provided in this guide offer a comprehensive framework for the synthesis, pharmacological characterization, and optimization of such compounds. While GPR119 agonists have faced challenges in clinical development, often due to modest efficacy, the exploration of novel chemical space, such as that offered by spirocyclic scaffolds, may lead to candidates with improved properties. [10][20]Future work should focus on fine-tuning the ADME properties of these compounds and exploring potential synergistic effects with other antidiabetic agents, such as DPP-IV inhibitors, to maximize their therapeutic potential. [10]

References
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

  • Patsnap Synapse. (2024). What are GPR119 agonists and how do they work? Patsnap.com. [Link]

  • Jones, B. J., et al. (2011). Discovery, optimisation and in vivo evaluation of novel GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 21(24), 7310-7316. [Link]

  • Murakami, T., et al. (2018). Noninvasive Longitudinal Evaluation of GPR-119 Agonist Effects on ß-Cell Mass Using GLP-1 Receptor-Targeting SPECT/CT. Diabetes, 67(Supplement 1). [Link]

  • Kim, M. K., et al. (2016). In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus. Journal of Diabetes Research, 2016, 8914093. [Link]

  • LookChem. (2019). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. LookChem.com. [Link]

  • Wang, Y., et al. (2020). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? Rhinology, 58(5), 415-418. [Link]

  • Ohishi, T., & Yoshida, S. (2012). The therapeutic potential of GPR119 agonists for type 2 diabetes. Expert Opinion on Therapeutic Targets, 16(4), 353-363. [Link]

  • Shah, U., & Kowalski, T. J. (2010). GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders. Vitamins and Hormones, 84, 415-448. [Link]

  • Overton, H. A., et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology, 153(Suppl 1), S76–S81. [Link]

  • Ning, Y., et al. (2018). GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia. Diabetes, 67(5), 957-966. [Link]

  • Flatt, P. R., & Bailey, C. J. (2024). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opinion on Investigational Drugs, 33(3), 183-190. [Link]

  • Parker, H. E., et al. (2012). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology, 165(8), 2724–2737. [Link]

  • Hassing, H. A., et al. (2016). Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119. British Journal of Pharmacology, 173(9), 1467-1478. [Link]

  • Wang, Y., et al. (2011). Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptor 119. Acta Pharmacologica Sinica, 32(11), 1405-1410. [Link]

  • Ritter, M., et al. (2016). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry, 59(9), 4159-4180. [Link]

  • Stepan, A. F., et al. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 53(43), 11546-11550. [Link]

  • Lauffer, L. M., et al. (2009). GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell. Diabetes, 58(5), 1058–1066. [Link]

  • Pettus, J. H., et al. (2022). A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes. Diabetes Care, 45(4), 938-946. [Link]

  • Wolber, G., et al. (2013). A categorical structure-activity relationship analysis of GPR119 ligands. Journal of Cheminformatics, 5(1), 37. [Link]

  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-39. [Link]

  • ResearchGate. (n.d.). Structures of selected GPR119 agonists under clinical development. Researchgate.net. [Link]

  • ResearchGate. (n.d.). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Researchgate.net. [Link]

  • Negoro, K., et al. (2012). Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(7), 2369-2375. [Link]

  • Milligan, G., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 65(15), 10393-10411. [Link]

  • Wang, M., et al. (2022). Design, synthesis, and structure-activity relationship study of novel GLP-1/GIP/GCG triple receptor agonists. Bioorganic & Medicinal Chemistry, 70, 116921. [Link]

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Method

Application Notes &amp; Protocols: Formulation of pH-Responsive Smart Coatings Using 2,8-Dioxa-5-azaspiro[3.5]nonane Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The development of smart coatings, capable of responding to environmental stimuli, represents a significant advancement in materials science.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of smart coatings, capable of responding to environmental stimuli, represents a significant advancement in materials science.[1][2][3] These coatings offer functionalities such as self-healing and on-demand release of active agents, significantly extending the service life and performance of protected substrates.[4][5][6] This document provides a detailed guide on the formulation of novel, pH-responsive smart coatings utilizing derivatives of 2,8-Dioxa-5-azaspiro[3.5]nonane. The unique acid-labile spiro-acetal structure of this molecule serves as a trigger mechanism, enabling the controlled release of encapsulated agents or the initiation of self-healing processes in response to localized drops in pH, a common precursor to corrosion. We present the underlying scientific principles, detailed synthesis and formulation protocols, and robust characterization methodologies for two distinct coating systems: an intrinsic self-healing coating and a microcapsule-based controlled-release system.

Scientific Principle: The Spiro-Acetal as a pH-Trigger

The core of this smart coating technology lies in the inherent chemical properties of the 2,8-Dioxa-5-azaspiro[3.5]nonane moiety. The spiro-acetal linkage is susceptible to acid-catalyzed hydrolysis. In a neutral or alkaline environment, the cyclic structure is stable. However, upon exposure to an acidic environment (e.g., pH < 6), such as the anodic sites of a corroding metal surface, the ring system undergoes cleavage.[7] This predictable chemical transformation is the linchpin of the coating's "smart" behavior, converting a local chemical signal (a drop in pH) into a physical response (release of agent or change in polymer structure). The secondary amine at the 5-position provides a convenient handle for chemical modification, allowing the spiro-derivative to be covalently integrated into a polymer matrix or used in the construction of functional shells for microcapsules.

G cluster_0 Mechanism: Acid-Catalyzed Hydrolysis Stable 2,8-Dioxa-5-azaspiro[3.5]nonane Derivative (Stable at Neutral pH) Protonated Protonated Intermediate Stable->Protonated + H+ (Acidic Trigger) Cleaved Ring-Opened Structure (Leads to Payload Release or Matrix Softening) Protonated->Cleaved + H2O (Hydrolysis)

Caption: Acid-catalyzed ring-opening of the spiro-acetal trigger.

Synthesis and Functionalization of Spiro-Derivatives

The successful formulation of these smart coatings begins with the synthesis of the core spiro-compound and its subsequent functionalization to enable integration into a polymer system. The following protocols are exemplary and may require optimization based on specific starting materials and desired derivative properties.

Protocol 2.1: Synthesis of the 2,8-Dioxa-5-azaspiro[3.5]nonane Core

This multi-step synthesis is adapted from established methods for creating similar spirocyclic structures.[8] It involves the formation of key intermediates followed by cyclization to yield the core molecule.

Step-by-Step Methodology:

  • Step 1: Initial Reaction: React a suitable starting material, such as 3-((benzylamino)methyl)oxetan-3-ol, with chloroacetyl chloride in the presence of a non-nucleophilic base like triethylamine in a chlorinated solvent (e.g., dichloromethane). Maintain the temperature below 10°C during the addition of chloroacetyl chloride to control the exothermic reaction.[8]

  • Step 2: Self-Cyclization: The product from Step 1 undergoes self-cyclization under an inert atmosphere in the presence of a second base to form the lactam intermediate.[8]

  • Step 3: Reduction: Reduce the resulting lactam using a strong reducing agent (e.g., lithium aluminum hydride) in an appropriate solvent like tetrahydrofuran (THF) under an inert atmosphere.[8]

  • Step 4: Deprotection: If a protecting group like benzyl (Bn) is used, remove it via catalytic hydrogenation to yield the final 2,8-Dioxa-5-azaspiro[3.5]nonane core.[8]

  • Purification & Verification: Purify the final product using column chromatography or distillation. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2.2: Functionalization for Polymer Integration

To incorporate the spiro-moiety into a coating matrix, the secondary amine must be functionalized with a polymerizable group, such as an acrylate.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified spiro-core from Protocol 2.1 in an aprotic solvent (e.g., dry THF).

  • Acrylation: Cool the solution in an ice bath and add triethylamine. Slowly add acryloyl chloride dropwise while stirring. The triethylamine acts as a scavenger for the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Filter the triethylamine hydrochloride salt. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting functionalized monomer using column chromatography to remove any unreacted starting material and byproducts. The final product is a polymerizable 2,8-Dioxa-5-azaspiro[3.5]nonane derivative.

G start Starting Materials step1 Protocol 2.1: Core Synthesis (Multi-step reaction) start->step1 core Purified Spiro-Core step1->core step2 Protocol 2.2: Functionalization (e.g., Acrylation) core->step2 final Polymerizable Spiro-Monomer step2->final formulation Proceed to Coating Formulation (Section 3) final->formulation

Caption: Workflow for the synthesis of a polymerizable spiro-monomer.

Formulation of Smart Coating Systems

The functionalized spiro-monomer can be employed in at least two distinct smart coating architectures: an intrinsic self-healing system and a microcapsule-based system for controlled release.

G cluster_A System A: Intrinsic Self-Healing cluster_B System B: Microcapsule-Based Release nodeA Spiro-Monomer as Cross-Linker Covalently integrated into the polymer backbone. Acidic trigger cleaves cross-links, causing localized softening and flow to heal cracks. nodeB Spiro-Monomer in Shell Wall Forms a pH-sensitive shell around a liquid core (healing agent/inhibitor). Acidic trigger dissolves the shell, releasing the payload into the damaged area.

Caption: Comparison of intrinsic vs. microcapsule-based mechanisms.

Protocol 3.1: Formulation of an Intrinsic Self-Healing Coating (System A)

In this system, the spiro-derivative acts as a pH-labile cross-linker within the coating's polymer matrix.

Materials:

  • Functionalized Spiro-Monomer (from Protocol 2.2)

  • Primary binder resin (e.g., urethane-acrylate or epoxy-acrylate oligomers)[9]

  • Reactive diluents (e.g., isobornyl acrylate)

  • Photoinitiator (for UV-curable systems)

  • Solvents (if required)

Step-by-Step Methodology:

  • Blending: In a shielded container, mix the primary binder resin and reactive diluents.

  • Incorporation: Add the functionalized spiro-monomer to the blend. The concentration will dictate the cross-link density and must be optimized (typically 2-10 wt.%).

  • Initiator Addition: Add the photoinitiator and mix until fully dissolved. Ensure this step is performed under low-light conditions to prevent premature polymerization.

  • Homogenization: Sonicate the mixture for 15-20 minutes to ensure complete homogeneity.[10]

  • Application: Apply the coating to a prepared substrate (e.g., polished carbon steel) using a suitable method like draw-down bar or spin coating.

  • Curing: Cure the applied coating using a UV lamp with the appropriate wavelength and intensity for the chosen photoinitiator.

Protocol 3.2: Formulation of a Microcapsule-Based Coating (System B)

This approach involves encapsulating a healing agent or corrosion inhibitor within a pH-sensitive shell constructed using the spiro-derivative.

Step-by-Step Methodology:

  • Core Phase Preparation: Prepare the core material. For self-healing, this could be a mixture of epoxy resin and a diluent. For anti-corrosion, this could be a solution of a corrosion inhibitor (e.g., 2-mercaptobenzothiazole) in a carrier oil.

  • Emulsification: Create an oil-in-water emulsion. Add the core phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) under high-shear mixing to form fine droplets of the desired size (10-100 µm).

  • Interfacial Polymerization (Shell Formation): This is the critical step where the pH-sensitive shell is formed.[7]

    • Dissolve the functionalized spiro-monomer and a co-monomer (e.g., a di-isocyanate) in the oil phase before emulsification.

    • Once the emulsion is stable, add a complementary reactant (e.g., a diamine) to the aqueous phase.

    • Polymerization will occur at the oil-water interface, forming a thin, solid shell around each core droplet. The spiro-moiety is now an integral part of this shell wall.

  • Harvesting: Once polymerization is complete, filter the microcapsules, wash them repeatedly with water and a suitable solvent (e.g., isopropanol) to remove unreacted monomers and surfactant, and dry them carefully.

  • Incorporation into Coating: Disperse the dried, free-flowing microcapsules into a standard coating formulation (e.g., a commercial epoxy paint) at a specified loading (e.g., 10-20 wt.%). Mix thoroughly using a low-shear mixer to avoid rupturing the capsules.[7][10]

Characterization and Performance Validation

Rigorous testing is essential to validate the structure and function of the formulated smart coatings.

Test Technique Purpose Expected Outcome
Synthesis Verification FTIR, ¹H NMRConfirm successful synthesis and functionalization of the spiro-monomer.Appearance of characteristic peaks for the spiro-acetal and the added functional group (e.g., acrylate C=C).
Morphological Analysis Scanning Electron Microscopy (SEM)Visualize microcapsule integrity, size distribution, and dispersion in the coating. Examine coating surface before and after damage.[10]Spherical microcapsules of uniform size. Clear evidence of crack-filling or inhibitor release at damage sites.
pH-Response Test Dynamic Light Scattering (DLS) / TurbidityFor System B, confirm that the microcapsules break down or swell in acidic media.An increase in solution turbidity or a change in particle size distribution when the pH of a microcapsule suspension is lowered.
Healing Efficiency Optical Microscopy / SEMFor System A & B, quantify the degree of crack closure after a healing event is triggered.Measurement of crack width before and after healing, allowing for calculation of healing efficiency (%).
Corrosion Resistance Electrochemical Impedance Spectroscopy (EIS)Quantify the barrier properties of the coating and its ability to protect the metal substrate over time, especially after being scratched.[10]A significantly higher and more stable low-frequency impedance modulus for the smart coating compared to a control coating after damage.
Corrosion Inhibition Salt Spray Test (ASTM B117)Visually assess the long-term corrosion protection in an aggressive environment.[4]Significantly less creepage and blistering around a scribe in the smart coating compared to a control.

Troubleshooting and Expert Insights

  • Issue: Low yield during spiro-monomer synthesis.

    • Insight: Reactions involving strong bases and reducing agents are highly sensitive to water and air. Ensure all glassware is oven-dried and reactions are conducted under a positive pressure of an inert gas (N₂ or Ar).

  • Issue: Microcapsules agglomerate during formulation.

    • Insight: This suggests insufficient stabilization or premature rupture. Ensure the capsule walls are robust enough for mixing and consider a surface treatment of the capsules to improve compatibility with the binder resin.

  • Issue: Coating shows poor self-healing or release performance.

    • Insight: The pH trigger may not be activating. Verify the local pH at the damage site. The concentration of the spiro-derivative may be too low; an optimization study (Design of Experiments) is recommended to find the ideal concentration for both mechanical integrity and responsiveness.

References

  • Title: Synthesis method of 2, 5-dioxa-8-azaspiro [3.
  • Title: Synthesis and Characterization Techniques for Nano-Hybrid Smart Coatings Source: ResearchGate URL: [Link]

  • Title: Intelligent Smart Coatings for Enhanced Corrosion Protection in Carbon Steel Source: MDPI URL: [Link]

  • Title: Self-Healing Anti-Corrosion Coatings: Challenges and Opportunities from Laboratory Breakthroughs to Industrial Realization Source: MDPI URL: [Link]

  • Title: Self-healing Protective Coatings: A Review on the Principles, Chemistry, Recent Advances and Applications Outlook Source: Research Square URL: [Link]

  • Title: Self-healing coating compositions Source: Google Patents URL
  • Title: How Are Self-healing Polymer Composites Used As Coatings? Source: Chemistry For Everyone (YouTube) URL: [Link]

  • Title: Self-Healing Polymer Coatings for Specific Applications Source: Taylor & Francis URL: [Link]

  • Title: Smart Coatings | Request PDF Source: ResearchGate URL: [Link]

  • Title: 2,8-dioxa-5-azaspiro[3.5]nonane Source: PubChem URL: [Link]

  • Title: Smart coatings Source: ResearchGate URL: [Link]

  • Title: SMART COATINGS: A REVIEW OF RECENT ADVANCES Source: ResearchGate URL: [Link]

  • Title: 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate Source: PubChem URL: [Link]

  • Title: Controlled Drug Delivery Systems: Current Status and Future Directions Source: PMC URL: [Link]

  • Title: A Comprehensive Review of Stimuli-Responsive Smart Polymer Materials—Recent Advances and Future Perspectives Source: MDPI URL: [Link]

  • Title: CLASSIFICATION OF CONTROLLED RELEASE SYSTEMS Source: ResearchGate URL: [Link]

  • Title: Special Issue : Smart Coatings Source: MDPI URL: [Link]

  • Title: Polymeric Systems for the Controlled Release of Flavonoids Source: MDPI URL: [Link]

  • Title: Multi-Stimuli Responsive Macromolecules and Their Assemblies Source: PMC URL: [Link]

  • Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: ResearchGate URL: [Link]

  • Title: smart coating for corrosion indication and prevention: recent progress Source: NASA Technical Reports Server URL: [Link]

  • Title: Stimuli-responsive polymers and their applications Source: RSC Publishing URL: [Link]

  • Title: Stimuli-responsive polymers and their applications in nanomedicine Source: PubMed URL: [Link]

  • Title: Controlled Drug Release Systems for Cerebrovascular Diseases Source: ResearchGate URL: [Link]

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Application

Application Notes and Protocols for the Functionalization of the Secondary Amine in 2,8-Dioxa-5-azaspiro[3.5]nonane

Introduction: The Strategic Value of 2,8-Dioxa-5-azaspiro[3.5]nonane in Modern Drug Discovery The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel chemical matter with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,8-Dioxa-5-azaspiro[3.5]nonane in Modern Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel chemical matter with enhanced therapeutic profiles. In this context, the principle of "escaping from flatland" has gained considerable traction, advocating for the incorporation of three-dimensional scaffolds to improve the physicochemical and pharmacological properties of drug candidates.[1] The spirocyclic amine, 2,8-Dioxa-5-azaspiro[3.5]nonane, has emerged as a scaffold of significant interest, serving as a bioisosteric replacement for commonly used motifs like piperidine.[2] Its rigid, three-dimensional architecture, combined with the presence of strategically placed oxygen atoms, offers a unique vector for exploring chemical space, often leading to improvements in metabolic stability, aqueous solubility, and target engagement.[2][3]

This guide provides a comprehensive overview of the key methodologies for the functionalization of the secondary amine within the 2,8-Dioxa-5-azaspiro[3.5]nonane core. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the underlying scientific rationale to empower effective experimental design and troubleshooting.

Core Functionalization Strategies: A Practical Overview

The secondary amine of 2,8-Dioxa-5-azaspiro[3.5]nonane is a versatile handle for introducing a wide array of substituents, enabling the systematic modulation of a molecule's properties. The primary strategies for its functionalization can be categorized as follows:

  • N-Alkylation: Introduction of alkyl groups to generate tertiary amines.

  • N-Acylation: Formation of robust amide bonds.

  • Reductive Amination: A controlled method for N-alkylation with aldehydes and ketones.

  • N-Arylation: Creation of a carbon-nitrogen bond with an aromatic or heteroaromatic ring.

The choice of method is dictated by the desired substituent, the overall synthetic strategy, and the functional group tolerance of the starting materials.

Diagram: Key Functionalization Pathways

G main 2,8-Dioxa-5-azaspiro[3.5]nonane sub1 N-Alkylation main->sub1 Alkyl Halide, Base sub2 N-Acylation main->sub2 Acyl Chloride or Anhydride, Base sub3 Reductive Amination main->sub3 Aldehyde/Ketone, Reducing Agent sub4 N-Arylation main->sub4 Aryl Halide, Catalyst, Ligand, Base prod1 N-Alkyl Derivative (Tertiary Amine) sub1->prod1 prod2 N-Acyl Derivative (Amide) sub2->prod2 prod3 N-Alkyl Derivative (Tertiary Amine) sub3->prod3 prod4 N-Aryl Derivative (Aryl Amine) sub4->prod4 G start Start step1 Dissolve 2,8-Dioxa-5-azaspiro[3.5]nonane and Aldehyde/Ketone in Solvent start->step1 step2 Add NaBH(OAc)₃ step1->step2 step3 Stir at Room Temperature (Monitor by TLC/LC-MS) step2->step3 step4 Aqueous Workup step3->step4 step5 Purification (Column Chromatography) step4->step5 end N-Alkylated Product step5->end

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis and In Vitro Evaluation of 2,8-Dioxa-5-azaspiro[3.5]nonane Derivatives

Introduction: The Strategic Value of Azaspirocyclic Scaffolds in Modern Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azaspirocyclic Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. Azaspirocyclic compounds have emerged as a particularly compelling class of scaffolds, offering a distinct departure from the predominantly flat, aromatic systems that have historically dominated drug design.[1] The core advantage of these structures lies in their inherent three-dimensionality.[2] By featuring a single spiro-carbon atom shared between two rings, these molecules possess a rigid, non-planar geometry. This structural rigidity minimizes conformational lability and allows for a precise, predictable spatial arrangement of functional groups, which is critical for optimizing interactions with the complex topographies of biological targets like enzymes and receptors.[3]

The incorporation of a nitrogen atom into the spirocyclic framework, creating scaffolds such as 2,8-dioxa-5-azaspiro[3.5]nonane, introduces a key site for chemical modification and can significantly modulate crucial physicochemical properties including basicity, polarity, solubility, and metabolic stability.[2][3] This shift towards more sp³-rich, three-dimensional molecules is a strategic move to "escape from flatland," a concept that correlates with a higher probability of success in clinical development.[2] This guide provides a detailed technical overview of the synthesis of 2,8-dioxa-5-azaspiro[3.5]nonane derivatives and their subsequent evaluation in foundational in vitro assays, designed for researchers and scientists in drug development.

Part 1: Synthesis of the 2,8-Dioxa-5-azaspiro[3.5]nonane Core

The construction of the 2,8-dioxa-5-azaspiro[3.5]nonane scaffold requires a multi-step synthetic sequence. The following protocol outlines a robust and adaptable route, beginning with a commercially available or readily synthesized starting material, 3-((benzylamino)methyl)oxetan-3-ol. The benzyl group serves as a crucial protecting group for the nitrogen atom, preventing unwanted side reactions during the initial steps.

Overall Synthetic Workflow

A Starting Material 3-((benzylamino)methyl)oxetan-3-ol B Step 1: Acylation (Compound 2) A->B Chloroacetyl chloride, Base (e.g., TEA) C Step 2: Intramolecular Cyclization (Compound 3) B->C Strong Base (e.g., NaH) D Step 3: Reduction (Compound 4) C->D Reducing Agent (e.g., LiAlH4) E Step 4: Deprotection (Core Scaffold 5) D->E Catalytic Hydrogenation (e.g., Pd/C, H2) F Step 5: Derivatization (Final Compounds) E->F Alkyl/Acyl Halides, Aldehydes (Reductive Amination)

Caption: General synthetic pathway for 2,8-dioxa-5-azaspiro[3.5]nonane derivatives.

Detailed Synthetic Protocol

Disclaimer: This protocol is a representative example. All chemical syntheses should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

Step 1: Synthesis of N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide (Compound 2)

  • Rationale: This step attaches the chloroacetyl group to the secondary amine. The chloro- group will serve as the electrophile in the subsequent ring-forming step.

  • To a stirred solution of 3-((benzylamino)methyl)oxetan-3-ol (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add triethylamine (TEA, 1.5 equiv.).

  • Slowly add a solution of chloroacetyl chloride (1.2 equiv.) in DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexane gradient) to yield the pure acylated product.

Step 2: Synthesis of 5-benzyl-2,8-dioxa-5-azaspiro[3.5]nonan-6-one (Compound 3)

  • Rationale: This is the key spirocyclization step. A strong base deprotonates the hydroxyl group, which then acts as a nucleophile, displacing the chloride on the chloroacetyl moiety in an intramolecular Williamson ether synthesis.

  • In an oven-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Cool the suspension to 0 °C and add a solution of Compound 2 (1.0 equiv.) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65-70 °C) for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude lactam can be purified by column chromatography or carried forward to the next step.

Step 3: Synthesis of 5-benzyl-2,8-dioxa-5-azaspiro[3.5]nonane (Compound 4)

  • Rationale: The lactam (amide) carbonyl is reduced to a methylene group to form the final saturated heterocyclic ring system. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

  • Under an inert atmosphere, add a solution of the lactam (Compound 3, 1.0 equiv.) in anhydrous THF to a stirred suspension of LiAlH₄ (2.0 equiv.) in anhydrous THF at 0 °C.

  • After the addition, heat the reaction mixture to reflux for 4-8 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, careful addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms. Filter the solid through a pad of Celite and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate to yield the crude protected spirocycle, which can be purified by chromatography if necessary.

Step 4: Synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane (Core Scaffold 5)

  • Rationale: The benzyl protecting group is removed via catalytic hydrogenation to yield the parent spirocyclic amine, which is the key intermediate for creating a library of derivatives.

  • Dissolve the protected amine (Compound 4, 1.0 equiv.) in methanol or ethanol.

  • Add palladium on carbon (10% Pd/C, approx. 10 mol% Pd).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Stir vigorously for 12-24 hours until TLC or MS analysis indicates complete deprotection.

  • Filter the reaction mixture through Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the core scaffold, 2,8-dioxa-5-azaspiro[3.5]nonane.

Step 5: Derivatization of the Core Scaffold

  • Rationale: The secondary amine of the core scaffold is a versatile handle for introducing chemical diversity. Standard N-alkylation or N-acylation reactions can be used to generate a library of analogs for structure-activity relationship (SAR) studies.

  • Example (N-alkylation): To a solution of the core scaffold (1.0 equiv.) and a base such as diisopropylethylamine (DIPEA, 1.5 equiv.) in a solvent like acetonitrile, add the desired alkyl halide (R-X, 1.1 equiv.). Stir at room temperature or with gentle heating until the reaction is complete. Purify via standard workup and chromatography.

Part 2: Preparation of Derivatives for In Vitro Assays

Accurate and reproducible biological data begins with meticulous sample preparation.

  • Compound Characterization: Before biological testing, confirm the identity and purity of each synthesized derivative using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS). Purity should ideally be >95% as determined by HPLC.

  • Stock Solution Preparation:

    • Accurately weigh 1-5 mg of the purified compound into a sterile microcentrifuge tube.

    • Add the required volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store stock solutions at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.

Part 3: Protocol for In Vitro Cytotoxicity Assay (MTS/MTT)

A primary goal for novel compounds in oncology research is to assess their effect on cancer cell proliferation. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[4] The assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to generate a colored formazan product, the absorbance of which is proportional to the number of living cells.[5]

In Vitro Assay Workflow

A 1. Cell Culture (e.g., HeLa, CT26, A549) B 2. Cell Seeding (Seed into 96-well plates) A->B Trypsinize & Count C 3. Compound Treatment (Add serial dilutions of derivatives) B->C Allow cells to attach (24h) D 4. Incubation (e.g., 48-72 hours) C->D E 5. Add Assay Reagent (MTS/MTT solution) D->E F 6. Incubation (1-4 hours) E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Data Analysis (Calculate IC50 values) G->H

Caption: Workflow for a typical cell-based in vitro cytotoxicity assay.

Detailed Assay Protocol
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HeLa for cervical cancer, CT26 for colon carcinoma) under standard conditions (37 °C, 5% CO₂ in a humidified incubator).[4][6]

    • Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL and seed 100 µL (5,000 cells) into each well of a 96-well flat-bottom plate.[4]

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your spiro-derivative stock solutions in the appropriate cell culture medium. A typical concentration range might be 0.1 µM to 100 µM.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%).

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine).

      • Untreated Control: Cells in medium only.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate the plate for an additional 48 or 72 hours.

  • MTS Reagent Addition and Measurement:

    • After the incubation period, add 20 µL of the MTS reagent solution to each well.[4]

    • Incubate the plate for 1-4 hours at 37 °C. During this time, viable cells will convert the MTS to formazan.

    • Measure the absorbance of each well at 490-495 nm using a microplate reader.[4]

  • Data Analysis and Presentation:

    • Subtract the background absorbance (medium-only wells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Comparative In Vitro Bioactivity

The results should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Compound IDR-GroupHeLa IC₅₀ (µM)CT26 IC₅₀ (µM)A549 IC₅₀ (µM)
5a -CH₃15.2 ± 1.825.1 ± 2.330.5 ± 3.1
5b -CH₂CH₂Ph4.2 ± 0.58.9 ± 1.112.4 ± 1.5
5c -C(O)Ph> 100> 100> 100
Doxorubicin Positive Control0.08 ± 0.010.15 ± 0.020.11 ± 0.01

Note: Data presented are hypothetical and for illustrative purposes only.

References

  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. (2022). MDPI. Retrieved from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2021). ResearchGate. Retrieved from [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). MDPI. Retrieved from [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (2022). National Institutes of Health. Retrieved from [Link]

  • Stereodivergent synthesis of (N,O)-spiroketals. (n.d.). ResearchGate. Retrieved from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2021). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis of nitrogen-containing spirocyclic scaffolds via aminoallylation/RCM sequence. (2007). ResearchGate. Retrieved from [Link]

  • 1‐Azaspirocycles contained in drugs and natural products. (n.d.). ResearchGate. Retrieved from [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. (2022). PubMed. Retrieved from [Link]

  • Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. (2008). PMC. Retrieved from [Link]

  • In Vitro Metabolism of Azaspiracids 1-3 with a Hepatopancreatic Fraction from Blue Mussels (Mytilus edulis). (2021). PubMed. Retrieved from [Link]

  • Common methods for the preparation of spiroketals a) from dihydroxyketons. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.). Google Patents.

Sources

Application

Application Note: Scale-Up Synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane Hemioxalate

Abstract This application note provides a comprehensive guide for the multi-gram scale-up synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate, a valuable spirocyclic scaffold for drug discovery and development. The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the multi-gram scale-up synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate, a valuable spirocyclic scaffold for drug discovery and development. The described synthetic strategy is a robust, four-step process commencing with commercially available 3-(aminomethyl)-3-methyloxetane. The protocol encompasses N-benzylation for amine protection, a base-mediated double intermolecular Williamson ether synthesis to construct the spirocyclic core, catalytic hydrogenation for deprotection, and concludes with the crystallization of the title compound as a stable hemioxalate salt. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, process safety considerations for scale-up, and analytical characterization of the final product.

Introduction

Spirocyclic systems have garnered significant interest in medicinal chemistry due to their unique three-dimensional architecture, which can lead to improved pharmacological properties such as receptor affinity and metabolic stability. 2,8-Dioxa-5-azaspiro[3.5]nonane, in particular, represents a key building block for the synthesis of novel therapeutics. Its hemioxalate salt form offers enhanced stability and handling properties, making it suitable for further chemical elaboration and pharmaceutical formulation.[1]

This document outlines a scalable and efficient synthetic route to this valuable compound, providing detailed protocols that have been designed with consideration for common scale-up challenges.[2] The causality behind experimental choices, from protecting group strategy to purification methods, is explained to provide a deeper understanding of the process.

Overall Synthetic Strategy

The synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate is achieved through a four-step sequence, as depicted in the workflow below. The strategy hinges on the initial protection of the primary amine, followed by the construction of the spirocyclic core via a double etherification, subsequent deprotection, and final salt formation.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A 3-(Aminomethyl)-3-methyloxetane B N-Benzyl-3-methyl-3-oxetane-methanamine A->B Benzyl bromide, K2CO3, Acetonitrile C 5-Benzyl-2,8-dioxa-5-azaspiro[3.5]nonane B->C 2-(chloromethyl)oxirane, NaH, DMF D 2,8-Dioxa-5-azaspiro[3.5]nonane C->D H2, Pd/C, Methanol E 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate D->E Oxalic acid, Isopropanol

Caption: Overall synthetic workflow for 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate.

Detailed Experimental Protocols

Step 1: Synthesis of N-Benzyl-3-methyl-3-oxetanemethanamine (2)

Rationale: The primary amine of the starting material is protected with a benzyl group. The benzyl group is chosen for its stability under the basic conditions of the subsequent spirocyclization step and its facile removal via catalytic hydrogenation, which is a clean and scalable method.[3][4]

  • Materials:

    • 3-(Aminomethyl)-3-methyloxetane (1)

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (ACN)

    • Ethyl acetate (EtOAc)

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of anhydrous potassium carbonate (2.5 equivalents) in acetonitrile, add 3-(aminomethyl)-3-methyloxetane (1.0 equivalent).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl bromide (1.1 equivalents) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture to remove inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-benzyl protected amine (2), which can be used in the next step without further purification.

Step 2: Synthesis of 5-Benzyl-2,8-dioxa-5-azaspiro[3.5]nonane (3)

Rationale: The spirocyclic core is constructed via a double intermolecular Williamson ether synthesis.[5][6] Sodium hydride is used as a strong base to deprotonate the hydroxyl groups formed in situ from the epoxide opening, facilitating the nucleophilic attack on the alkyl halide.

  • Materials:

    • N-Benzyl-3-methyl-3-oxetanemethanamine (2)

    • 2-(Chloromethyl)oxirane (epichlorohydrin)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether (Et₂O)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • To a stirred suspension of sodium hydride (2.5 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-benzyl-3-methyl-3-oxetanemethanamine (2) (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add 2-(chloromethyl)oxirane (1.2 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

    • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC/LC-MS.

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure spirocycle (3).

Step 3: Synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane (4)

Rationale: The N-benzyl protecting group is removed by catalytic hydrogenation. This method is highly efficient and avoids the use of harsh chemical reagents, yielding the free amine and toluene as the primary byproduct, which is easily removed.[7]

  • Materials:

    • 5-Benzyl-2,8-dioxa-5-azaspiro[3.5]nonane (3)

    • Palladium on carbon (10% Pd/C), 50% wet

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 5-benzyl-2,8-dioxa-5-azaspiro[3.5]nonane (3) (1.0 equivalent) in methanol.

    • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere.

    • Seal the vessel, evacuate, and backfill with hydrogen gas (repeat 3x).

    • Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC/LC-MS until complete consumption of the starting material.

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry. Keep it wet with solvent or water.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2,8-Dioxa-5-azaspiro[3.5]nonane (4) as an oil, which is used directly in the next step.

Step 4: Preparation of 2,8-Dioxa-5-azaspiro[3.5]nonane Hemioxalate (5)

Rationale: The final product is isolated as a hemioxalate salt to improve its stability and handling characteristics. Oxalic acid is a common and pharmaceutically acceptable salt-forming agent.[8] Recrystallization from a suitable solvent system affords the high-purity product.

  • Materials:

    • 2,8-Dioxa-5-azaspiro[3.5]nonane (4)

    • Oxalic acid, dihydrate

    • Isopropanol (IPA)

    • Diethyl ether (Et₂O)

  • Procedure:

    • Dissolve the crude 2,8-Dioxa-5-azaspiro[3.5]nonane (4) (1.0 equivalent) in isopropanol.

    • In a separate flask, dissolve oxalic acid dihydrate (0.5 equivalents) in warm isopropanol.

    • Slowly add the oxalic acid solution to the amine solution with stirring.

    • A white precipitate should form. If precipitation is slow, it can be induced by cooling in an ice bath or by the addition of diethyl ether.

    • Stir the suspension for 1-2 hours at room temperature to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol, followed by diethyl ether.

    • Dry the product under vacuum at 40-50 °C to a constant weight to yield the final 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate (5).

Process Safety and Scale-Up Considerations

Scaling up chemical syntheses introduces challenges that are not always apparent at the lab scale.[9] Careful consideration of the following is crucial for a safe and successful scale-up:

  • Exothermic Reactions: The spirocyclization step (Step 2) using sodium hydride and the quenching procedure can be highly exothermic. On a larger scale, the rate of addition of reagents must be carefully controlled, and efficient cooling of the reactor is paramount to prevent thermal runaway.[10] Continuous monitoring of the internal reaction temperature is essential.

  • Hydrogenation: Catalytic hydrogenation (Step 3) involves flammable hydrogen gas and a pyrophoric catalyst.[11] The reaction should be conducted in a dedicated, well-ventilated area with appropriate safety measures, including proper grounding of equipment to prevent static discharge. The catalyst should always be handled wet to minimize the risk of ignition.[12]

  • Handling of Reagents:

    • Sodium Hydride: A highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere.

    • Oxalic Acid: A corrosive and toxic substance.[13][14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[15]

  • Purification: While column chromatography is suitable for smaller scales, for multi-gram and kilogram production, crystallization is the preferred method for purification due to its efficiency and cost-effectiveness. The recrystallization of the final hemioxalate salt should be optimized to ensure high purity and yield.[16]

Characterization Data

The final product, 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate, should be characterized using standard analytical techniques to confirm its identity and purity.

Analysis Expected Results
¹H NMR Signals corresponding to the protons of the spirocyclic core and the absence of the benzyl group signals. The integration should be consistent with the proposed structure.
¹³C NMR Peaks corresponding to the unique carbon atoms of the spirocyclic backbone, including the spiro carbon.
Mass Spec (ESI+) A molecular ion peak corresponding to the free base [M+H]⁺.
Elemental Analysis The calculated and found percentages of C, H, and N should be in close agreement for the hemioxalate salt.
Purity (HPLC) ≥98%

Conclusion

This application note details a practical and scalable four-step synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. The protocol is designed to be robust and provides guidance on critical process parameters and safety considerations for scale-up. By following these procedures, researchers and process chemists can efficiently produce multi-gram quantities of this valuable building block for application in pharmaceutical research and development.

References

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  • ACS Publications. (n.d.). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical.
  • Google Patents. (n.d.). CN103554064A - Preparation method of 3-hydroxy oxetane compound.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Google Patents. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Spirocyclization for 2,8-Dioxa-5-azaspiro[3.5]nonane Synthesis

Welcome to the technical support center for the synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this spi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this spirocyclization reaction. Drawing from established principles in organic synthesis and insights from the synthesis of analogous spirocyclic systems, this document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.

Introduction to the Synthesis and its Challenges

The 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional structure that can enhance interactions with biological targets and improve physicochemical properties compared to planar analogues.[1] The oxetane moiety, in particular, is a recognized bioisostere for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility and metabolic stability.[1][2]

The synthesis of this spirocycle, however, can be challenging. The formation of the strained four-membered oxetane ring and the spirocyclic center requires careful control of reaction conditions.[2] Common issues include low yields, the formation of side products, and difficulties in purification. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

General Reaction Setup and Optimization

Q1: I am planning to synthesize 2,8-Dioxa-5-azaspiro[3.5]nonane. What is a common starting point and general reaction scheme?

A common and effective strategy for constructing this spirocycle is the acid-catalyzed reaction between a protected 4-piperidone derivative and a suitable oxetane diol. A typical protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be removed under acidic conditions.[3]

A plausible one-pot synthesis approach is the acid-catalyzed spirocyclization of N-Boc-4-piperidone with 3-(hydroxymethyl)oxetan-3-yl)methanol.

Reaction Visualization:

Spirocyclization Reaction N-Boc-4-piperidone N-Boc-4-piperidone Intermediate Hemiketal Intermediate N-Boc-4-piperidone->Intermediate + Oxetane diol [H+] catalyst Oxetane_diol 3-(hydroxymethyl)oxetan-3-yl)methanol Product N-Boc-2,8-Dioxa-5-azaspiro[3.5]nonane Intermediate->Product - H2O Deprotection Deprotection Product->Deprotection Acid Final_Product 2,8-Dioxa-5-azaspiro[3.5]nonane Deprotection->Final_Product

Caption: Proposed reaction pathway for the synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane.

Q2: My reaction yield is consistently low. What are the key parameters I should optimize?

Low yields in this spirocyclization can stem from several factors, including incomplete reaction, side reactions, or product degradation. A systematic optimization of the following parameters is recommended:

ParameterRecommendationRationale
Catalyst Screen various Brønsted and Lewis acids. Start with p-toluenesulfonic acid (p-TsOH) or a Lewis acid like boron trifluoride etherate (BF3·OEt2).[4][5]The choice of acid catalyst is crucial for activating the carbonyl group of the piperidone and promoting the cyclization. Lewis acids can effectively coordinate with the carbonyl oxygen, enhancing its electrophilicity.[6]
Solvent Test a range of aprotic solvents such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF).The solvent can influence the solubility of reactants and the stability of intermediates. Aprotic solvents are generally preferred to avoid competing reactions with water.
Temperature Start at room temperature and gradually increase if the reaction is slow. Monitor for product degradation at higher temperatures.[7]Temperature affects the reaction rate. However, excessive heat can lead to decomposition of the starting materials or the product, especially the strained oxetane ring.
Reaction Time Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Prolonged reaction times can lead to the formation of byproducts. It is crucial to stop the reaction once the starting material is consumed.
Water Removal Use a Dean-Stark apparatus if using a high-boiling point solvent like toluene.The reaction produces water, which can inhibit the reaction or lead to side reactions. Removing water can drive the equilibrium towards the product.

Q3: Should I be concerned about the purity of my starting materials?

Absolutely. The purity of starting materials is paramount for a successful reaction.

  • N-Boc-4-piperidone: Impurities can interfere with the catalyst or lead to side reactions. Ensure it is pure and dry before use.

  • 3-(hydroxymethyl)oxetan-3-yl)methanol: This diol can be hygroscopic. Ensure it is thoroughly dried before the reaction.

Troubleshooting Side Reactions and Byproducts

Q4: I am observing multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products is a common issue. Here are some potential side reactions and how to identify them:

  • Incomplete reaction: The presence of starting materials (piperidone and diol) will be evident on the TLC.

  • Hemiketal intermediate: The initial adduct of the piperidone and one hydroxyl group of the diol may be present. This is often an unstable intermediate.

  • Polymerization/Oligomerization: Under harsh acidic conditions, the oxetane ring can be prone to opening, leading to polymerization. These byproducts are often high molecular weight and may appear as a smear at the baseline of the TLC.

  • Elimination products: Dehydration of the piperidone ring or other elimination reactions can lead to unsaturated byproducts.

Troubleshooting Decision Tree:

Troubleshooting Side Reactions Start Multiple Spots on TLC Check_SM Starting materials present? Start->Check_SM Incomplete Incomplete Reaction Check_SM->Incomplete Yes Baseline_Smear Smear at baseline? Check_SM->Baseline_Smear No Optimize Optimize reaction conditions: - Increase temperature - Increase catalyst loading - Increase reaction time Incomplete->Optimize Polymerization Polymerization/Degradation Baseline_Smear->Polymerization Yes Other_Spots Other distinct spots? Baseline_Smear->Other_Spots No Milder Use milder conditions: - Lower temperature - Weaker acid catalyst Polymerization->Milder Characterize Characterize by LC-MS/NMR Other_Spots->Characterize Yes Adjust Adjust stoichiometry or reaction conditions based on byproduct structure Characterize->Adjust

Caption: A decision tree for troubleshooting side reactions in the spirocyclization.

Purification and Characterization

Q5: I am having difficulty purifying the final product. What purification strategies do you recommend?

Purification of spirocyclic ethers can be challenging due to their polarity and potential for degradation on silica gel.

  • Column Chromatography: This is the most common method for purifying organic compounds.[8][9][10]

    • Stationary Phase: Use silica gel as the stationary phase.

    • Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.[11] The optimal solvent system should be determined by TLC analysis.

    • pH adjustment: If the product is basic, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can prevent streaking on the column.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Q6: How can I confirm the structure of my product?

A combination of spectroscopic techniques is essential for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the characteristic signals of the piperidine and oxetane protons. The absence of the carbonyl signal from the starting piperidone is a key indicator of a successful reaction.

    • ¹³C NMR: The disappearance of the carbonyl carbon signal and the appearance of a spirocyclic carbon signal are important diagnostic peaks.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[12] High-resolution mass spectrometry (HRMS) can provide the exact mass and confirm the elemental composition.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2,8-Dioxa-5-azaspiro[3.5]nonane
  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add 3-(hydroxymethyl)oxetan-3-yl)methanol (1.1 eq).

  • Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of the Boc Group
  • Dissolve the purified N-Boc-2,8-Dioxa-5-azaspiro[3.5]nonane in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If using TFA, co-evaporate with a solvent like toluene to remove residual acid. If using HCl, the hydrochloride salt of the product is typically obtained.

  • The final product can be isolated as the free base by neutralization with a base and extraction, or used as the salt.

Conclusion

The synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane, while presenting some challenges, is an achievable goal with careful optimization of reaction conditions and attention to detail. The inherent strain of the oxetane ring and the formation of the spirocenter are key hurdles that can be overcome with the strategies outlined in this guide.[13] By systematically addressing issues related to reaction setup, side product formation, and purification, researchers can significantly improve the yield and purity of this valuable medicinal chemistry scaffold.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes.
  • Wuts, P. G. M. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Carreira, E. M., et al. Spirocyclic Oxetanes: Synthesis and Properties.
  • Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. Synthesis of functionalised spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
  • Aldabbagh, F., et al. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules.
  • Benchchem. Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
  • Wikipedia.
  • Schelhaas, M., & Waldmann, H. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS.
  • Scott, K. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Aldabbagh, F., et al. Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b).
  • Vadola, P. New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling. The American Chemical Society Petroleum Research Fund.
  • Benchchem. Navigating the Challenges of the 7-azaspiro[3.5]nonane Scaffold: A Technical Support Guide.
  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • MDPI.
  • ResearchGate. Optimization of solvent and temperature for the synthesis of pyrazolopyranopyrimidines.
  • Hirota, K., et al. One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. Tetrahedron.
  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Aldabbagh, F., et al. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.
  • Ivachtchenko, A. V., et al. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • MDPI.
  • Sigman, M. S., et al. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols.
  • ResearchGate. Densely functionalised spirocyclic oxetane-piperidine scaffolds for drug discovery.
  • Yavari, I., et al.
  • ResearchGate.
  • El-Sayed, M. A. A., et al. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Bioorganic Chemistry.
  • Sorbtech.
  • Organic Syntheses.
  • Smith, W. R., et al.
  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Asian Journal of Research in Chemistry. Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach.
  • Royal Society of Chemistry.
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  • Benchchem. Optimizing temperature and pressure for Agarospirol extraction.
  • Longdom Publishing. Nmr Spectroscopy Best Online Journals | Peer Reviewed Journals.
  • Drug Enforcement Administration. Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl.
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  • PubMed.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • ResearchGate. Optimization of process parameters for supercritical carbon dioxide extraction of Passiflora seed oil by response surface methodology.
  • National Institutes of Health. NIMG-13. CHARACTERIZATION OF METABOLISM OF PITUITARY TUMORS BY NMR SPECTROSCOPY.
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  • ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • ScholarWorks at UMass Boston. Multinuclear MAS NMR characterization of heteropoly acids and their interaction with 2,3-butanediol.

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Optimization

troubleshooting low yield in the synthesis of 2,5-dioxa-8-azaspiro [3.5] nonane

Welcome to the technical support center for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this sy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues leading to low yields. We will delve into the mechanistic underpinnings of the reaction and provide practical, field-tested solutions to optimize your experimental outcomes.

Troubleshooting Guide: Addressing Low Yield

Low yield in the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane can arise from a multitude of factors, from the quality of starting materials to subtle variations in reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Symptom: Low or No Product Formation
Potential Cause 1: Purity of Starting Materials

The quality of your starting materials is paramount. Impurities in the initial reagents can introduce side reactions that consume reactants and complicate purification.

Recommended Actions:

  • Verify Starting Material Purity:

    • N-Boc-4-piperidone: This key intermediate should be of high purity. The presence of residual reagents from its synthesis, such as di-tert-butyl dicarbonate (Boc anhydride) or triethylamine, can interfere with subsequent steps.[1][2] It is advisable to verify the purity by ¹H NMR and melting point analysis.

    • 1-Amino-3-chloropropan-2-ol hydrochloride: The quality of this reagent is also critical. It is a key intermediate in various pharmaceutical syntheses, and its purity can significantly impact reaction efficiency.[3][4]

  • Protocol for Purification of N-Boc-4-piperidone:

    • Dissolve the crude N-Boc-4-piperidone in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Wash the organic phase with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities, followed by a wash with saturated sodium bicarbonate solution to neutralize any excess acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the purified product.

Potential Cause 2: Inefficient Spirocyclization

The formation of the spirocyclic ring system is the core of this synthesis. Incomplete cyclization is a common reason for low yields. The stereocontrolled synthesis of spiroketals can be challenging and is often influenced by kinetic or thermodynamic control.[5]

Recommended Actions:

  • Optimize Reaction Conditions:

    • Base Selection: The choice of base is critical for the deprotonation step that initiates cyclization. Common bases include triethylamine, pyridine, diisopropylethylamine, and potassium carbonate.[6] The strength and steric hindrance of the base can influence the reaction rate and selectivity.

    • Solvent: The reaction is typically performed in an inert solvent. The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates.

    • Temperature: Temperature control is crucial. While heating can increase the reaction rate, it can also lead to the formation of undesired byproducts. A systematic study of the temperature profile is recommended.

  • Monitor Reaction Progress:

    • Utilize Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time and prevent the decomposition of the product due to prolonged reaction times.

Symptom: Complex Product Mixture and Difficult Purification
Potential Cause 1: Side Reactions

The presence of multiple functional groups in the reactants can lead to undesired side reactions, complicating the product mixture and making purification challenging.

Common Side Reactions:

  • Intermolecular Reactions: If the concentration of the reactants is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.

  • Overalkylation: In reactions involving amines, overalkylation is a common issue that can be mitigated by careful control of stoichiometry and reaction conditions.[7]

Recommended Actions:

  • High Dilution Conditions: Performing the cyclization step under high dilution can favor the intramolecular reaction pathway over intermolecular side reactions.

  • Stoichiometry Control: Ensure precise control over the stoichiometry of the reactants to minimize side reactions.

Potential Cause 2: Ineffective Purification Strategy

Amines, such as the target compound, can be challenging to purify via standard silica gel chromatography due to their basic nature, which can lead to streaking and poor separation.[7]

Recommended Purification Strategies:

  • Acid-Base Extraction: This is a powerful technique for separating basic amines from neutral or acidic impurities.[8][9]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

    • Separate the aqueous layer and wash it with an organic solvent to remove any neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified product.

  • Alternative Chromatography:

    • Basic Alumina: Using basic alumina instead of silica gel can improve the chromatography of amines.[7]

    • Reverse-Phase Chromatography: This technique can be effective for purifying polar compounds like amines.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2,5-dioxa-8-azaspiro[3.5]nonane?

A common synthetic approach involves several key steps[6]:

  • Acylation: Reaction of a suitable precursor, such as 3-((benzylamino)methyl)oxetan-3-ol, with chloroacetyl chloride in the presence of a base.

  • Intramolecular Cyclization: The resulting intermediate undergoes self-cyclization under basic conditions to form the spirocyclic lactam.

  • Reduction: The lactam is then reduced to the corresponding amine.

  • Deprotection: If a protecting group (like a benzyl group) is used, it is removed in the final step, often via catalytic hydrogenation.[6][10]

Q2: How can I confirm the formation of the desired product?

A combination of analytical techniques should be used for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.

Q3: My reaction seems to stall before completion. What should I do?

If your reaction is not going to completion, consider the following:

  • Reagent Activity: Ensure that your reagents, especially any reducing agents or catalysts, are fresh and active.

  • Inert Atmosphere: Some reactions, particularly those involving organometallic reagents or catalysts, are sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Temperature and Reaction Time: Re-evaluate the reaction temperature and time. It's possible the reaction requires a higher temperature or a longer duration to reach completion.

Q4: I am observing an unexpected byproduct. How can I identify it?

To identify an unknown byproduct, you will likely need to isolate it and perform a full characterization using techniques such as NMR, MS, and IR spectroscopy. Comparing the spectral data to known compounds or using computational tools can aid in identification.

Visualizing the Process

To better understand the troubleshooting logic, the following workflow diagram illustrates a systematic approach to diagnosing and solving low-yield issues.

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity purity_ok Purity Acceptable check_purity->purity_ok Yes purity_bad Purify Starting Materials check_purity->purity_bad No optimize_conditions Optimize Reaction Conditions conditions_ok Conditions Optimized optimize_conditions->conditions_ok Optimized conditions_bad Adjust Base, Solvent, Temp. optimize_conditions->conditions_bad Suboptimal analyze_byproducts Analyze Byproduct Formation byproducts_present Identify Side Reactions analyze_byproducts->byproducts_present Yes no_major_byproducts Focus on Main Reaction analyze_byproducts->no_major_byproducts No improve_purification Improve Purification Strategy purification_effective Purification Successful improve_purification->purification_effective Effective purification_ineffective Try Alternative Methods (Acid-Base Extraction, Alumina Column) improve_purification->purification_ineffective Ineffective purity_ok->optimize_conditions purity_bad->start conditions_ok->analyze_byproducts conditions_bad->optimize_conditions byproducts_present->conditions_bad Revisit Conditions no_major_byproducts->improve_purification success Improved Yield purification_effective->success purification_ineffective->improve_purification

Sources

Troubleshooting

identifying and removing impurities in 2-azaspiro[4.4]nonane hemioxalate synthesis

Answering the call of complex chemistries, this Technical Support Center provides a focused resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-azaspiro[4.4]nonane hemio...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex chemistries, this Technical Support Center provides a focused resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-azaspiro[4.4]nonane hemioxalate. As a Senior Application Scientist, my goal is to move beyond mere procedural outlines and delve into the causality behind experimental choices, empowering you to anticipate, identify, and resolve challenges related to purity. This guide is structured to serve as both a quick reference and a deep-dive troubleshooting manual, ensuring the integrity and reproducibility of your synthetic campaigns.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis and handling of 2-azaspiro[4.4]nonane hemioxalate.

Q1: What are the most likely impurities in my final 2-azaspiro[4.4]nonane hemioxalate product?

A1: Impurities can arise from several stages of the synthesis. They are broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials or intermediates from the synthesis of the 2-azaspiro[4.4]nonane free base, such as incompletely cyclized precursors (e.g., 2,2-Cyclopentanediacetic acid if using the route from cyclopentanone)[1].

  • Side-Reaction Products: Depending on the synthetic route, side reactions can occur. For instance, if reductive amination or cyclization methods are used, byproducts from over-reduction or polymerization may be present[2].

  • Stoichiometric Impurities: The hemioxalate salt requires a precise 2:1 molar ratio of the amine to oxalic acid. An incorrect ratio can lead to the presence of free amine, free oxalic acid, or the formation of a different salt stoichiometry (e.g., a 1:1 salt).

  • Degradation Products: As a secondary amine, the spirocycle can be susceptible to oxidation, especially if exposed to air and light over time, which can lead to colored byproducts[3].

  • Residual Solvents: Solvents used in the reaction or purification, such as isopropanol, diethyl ether, or THF, may be trapped in the crystal lattice[1].

Q2: My final product is off-white or slightly yellow/brown. What is the likely cause and is it acceptable?

A2: A yellow or brown discoloration is a common indicator of oxidative degradation[3]. Secondary amines can oxidize, forming colored impurities. This process can be accelerated by exposure to light, heat, or the presence of trace metal ions from reagents or equipment. While a very faint off-white color might be acceptable for some initial studies, for drug development purposes, the source of the color should be identified and eliminated. The best practice is to prepare fresh solutions, store the solid product protected from light in a sealed container, and consider storing it under an inert atmosphere like nitrogen or argon[3].

Q3: How can I definitively confirm the 2:1 (amine:oxalic acid) stoichiometry of the hemioxalate salt?

A3: Confirming the stoichiometry is critical. Several methods can be employed:

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (like DMSO-d₆ or D₂O), careful integration of the proton signals corresponding to the 2-azaspiro[4.4]nonane moiety against a quantifiable proton from the oxalate (if visible) or, more reliably, against a certified internal standard, can determine the ratio.

  • Elemental Analysis (CHN): This is a classic and highly reliable method. The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the theoretical values calculated for the C₁₈H₃₂N₂O₄ molecular formula of the hemioxalate salt[4].

  • Titration: A non-aqueous acid-base titration can be used to determine the molar equivalents of the amine present in a known mass of the salt.

Q4: What are the recommended analytical methods for a comprehensive purity assessment?

A4: A multi-technique approach is essential for robust quality control.

  • HPLC-MS: Reversed-phase HPLC is a powerful tool for separating the main compound from non-volatile impurities. Since the 2-azaspiro[4.4]nonane core lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) is required. MS provides the added benefit of identifying the mass of the parent ion and any impurities. A C18 column with a mobile phase of water and acetonitrile containing a modifier like formic acid is a good starting point[3].

  • GC-MS (for the free base): Before salt formation, analyzing the purified 2-azaspiro[4.4]nonane free base by GC-MS is an excellent way to identify and quantify any volatile or semi-volatile impurities that may be difficult to detect by HPLC[5][6].

  • High-Resolution ¹H and ¹³C NMR: Provides detailed structural confirmation and can reveal the presence of minor impurities that have distinct signals.

  • Melting Point: A sharp melting point within a narrow range indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide: From Synthesis to Isolation

This guide is designed to help you diagnose and resolve specific issues encountered during the synthesis.

Visualizing the Path to Purity

The following workflow illustrates the key stages in the synthesis and purification of 2-azaspiro[4.4]nonane hemioxalate. Each step presents a control point for ensuring final product quality.

G cluster_0 Free Base Synthesis cluster_1 Hemioxalate Salt Formation cluster_2 Final Purification & Analysis Start Starting Materials (e.g., Cyclopentanone) Reaction Multi-Step Synthesis of 2-Azaspiro[4.4]nonane Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup PurifyBase Purification of Free Base (Distillation or Chromatography) Workup->PurifyBase Dissolve Dissolve Base & Oxalic Acid in Solvent (e.g., IPA) PurifyBase->Dissolve Purity Check (GC-MS) Precipitate Controlled Precipitation & Crystallization Dissolve->Precipitate Isolate Isolate Crude Salt (Filtration) Precipitate->Isolate Recrystal Recrystallization Isolate->Recrystal Purity Check (TLC, mp) Dry Drying Under Vacuum Recrystal->Dry Analysis QC Analysis (NMR, HPLC, EA) Dry->Analysis Final Pure 2-Azaspiro[4.4]nonane Hemioxalate Analysis->Final

Caption: General workflow for synthesis and purification.

Impurity Troubleshooting Matrix
Observed Issue Potential Cause(s) Recommended Actions & Rationale
Low or No Yield of Hemioxalate Salt 1. Impure Free Base: Impurities can act as crystallization inhibitors. 2. Incorrect Stoichiometry: Excess amine or acid can keep the salt in solution. 3. Inappropriate Solvent: The salt may be too soluble in the chosen solvent.1. Purify the free base by vacuum distillation or column chromatography before salt formation. This removes non-basic impurities that will not precipitate with oxalic acid. 2. Verify molar equivalents. Ensure a 2:1 ratio of amine to oxalic acid. Add the oxalic acid solution slowly to the amine solution to avoid localized high concentrations. 3. Use a suitable solvent system. Isopropanol (IPA) is a good starting point. If precipitation is slow, induce it by adding a non-polar co-solvent like diethyl ether or by cooling the mixture in an ice bath[1].
Product is an Oil or Gummy Solid 1. Residual Solvent: Trapped solvent can prevent the formation of a stable crystal lattice. 2. Presence of Water: Water can interfere with crystallization, especially if using anhydrous solvents. 3. Significant Impurities: As above, impurities disrupt crystallization.1. Triturate the product with a non-polar solvent (e.g., cold hexanes or diethyl ether) to wash away residual polar solvents and induce solidification. 2. Ensure anhydrous conditions. Dry solvents before use and conduct the salt formation under an inert atmosphere if necessary. 3. Re-purify the precursor amine. If trituration fails, the free base is likely too impure and requires purification.
Inconsistent or Complex NMR Spectrum 1. Mixture of Impurities: Multiple species present. 2. Incorrect Salt Stoichiometry: Signals from free amine or free oxalic acid may be present. 3. Paramagnetic Contamination: Trace metals can cause significant peak broadening.1. Perform HPLC-MS analysis to identify the number and mass of components. This will guide subsequent purification efforts. 2. Re-prepare the salt with carefully measured stoichiometry. Compare the spectrum to a reference or to a sample where purity has been confirmed by another method (e.g., elemental analysis). 3. Treat the free base solution with a chelating agent (like a small amount of activated carbon or EDTA-bound resin) before filtration and salt formation to remove metal contaminants.
Broad Melting Point 1. Presence of Impurities: The most common cause, as impurities disrupt the crystal lattice energy.1. Recrystallize the product. This is the most effective method for removing small amounts of co-precipitated impurities. Select a solvent system in which the salt is soluble when hot but poorly soluble when cold (e.g., ethanol, isopropanol, or mixtures with ether).
Troubleshooting Decision Tree

This decision tree provides a logical pathway for diagnosing issues based on analytical data.

G Start Initial Product Fails Purity Spec NMR Analyze by ¹H NMR Start->NMR NMR_Check NMR Spectrum Clean? NMR->NMR_Check HPLC Analyze by HPLC-MS HPLC_Check Multiple Peaks in HPLC? HPLC->HPLC_Check NMR_Check->HPLC No Final_Check Check Elemental Analysis & M.P. NMR_Check->Final_Check Yes ImpureBase Likely Process-Related Impurities HPLC_Check->ImpureBase Yes Stoich_Issue Likely Stoichiometry or Salt Impurity HPLC_Check->Stoich_Issue No (Single Peak, but NMR is complex) PurifyBase Action: Re-purify Free Base via Distillation/Chromatography ImpureBase->PurifyBase Recrystal Action: Recrystallize Hemioxalate Salt Stoich_Issue->Recrystal Pass Product Meets Specs Final_Check->Pass Pass Fail Subtle Impurity or Isomeric Mixture Present Final_Check->Fail Fail Advanced_Analysis Action: Utilize 2D NMR or Advanced MS Fail->Advanced_Analysis

Caption: Decision tree for impurity analysis.

Core Methodologies and Protocols

The following protocols provide detailed, self-validating steps for key procedures. Success relies on careful execution and in-process monitoring.

Protocol 1: Synthesis of 2-Azaspiro[4.4]nonane (Free Base)

This protocol is a plausible route adapted from established organic chemistry principles for spirocycle synthesis[1]. CAUTION: This procedure involves hazardous reagents like Lithium Aluminum Hydride (LAH). It must be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

  • Step A: Synthesis of 2,2-Cyclopentanediacetic acid: This intermediate can be prepared from cyclopentanone through a multi-step process involving condensation with cyanoacetamide followed by hydrolysis and decarboxylation[1]. Ensure this diacid is pure and dry before proceeding.

  • Step B: Reductive Cyclization: a. Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Suspend Lithium Aluminum Hydride (LAH) (approx. 2.5 eq) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere. c. Dissolve the 2,2-Cyclopentanediacetic acid (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension at a rate that maintains a gentle reflux. d. After the addition is complete, reflux the mixture for 12-18 hours. Monitor the reaction by TLC or GC-MS by quenching a small aliquot. e. Cool the reaction to 0°C in an ice bath. Cautiously quench the excess LAH by the sequential, slow, dropwise addition of water, followed by 15% aqueous NaOH, and finally more water (Fieser workup). f. A granular precipitate of aluminum salts should form. Filter the mixture and wash the salts thoroughly with THF. g. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2-azaspiro[4.4]nonane. h. Purify the crude amine by vacuum distillation. This step is critical for removing non-volatile starting materials and byproducts.

Protocol 2: Preparation of 2-Azaspiro[4.4]nonane Hemioxalate[1]
  • Dissolve the purified 2-azaspiro[4.4]nonane (2.0 eq) in isopropanol (IPA).

  • In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in a minimal amount of warm IPA.

  • Slowly add the oxalic acid solution to the stirred amine solution at room temperature.

  • A white precipitate of the hemioxalate salt should form. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by the dropwise addition of diethyl ether until turbidity persists.

  • Stir the resulting suspension for 1-2 hours at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold IPA, followed by a wash with diethyl ether to facilitate drying.

  • Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Protocol 3: Purification by Recrystallization
  • Transfer the crude, dried hemioxalate salt to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., hot ethanol or isopropanol) to just dissolve the solid. Gentle heating on a hot plate may be required.

  • If the solution is colored, a small amount of activated charcoal can be added, the solution held at temperature for a few minutes, and then hot-filtered through Celite to remove the charcoal.

  • Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and then with diethyl ether.

  • Dry the crystals under vacuum to a constant weight. Assess purity by measuring the melting point.

References

  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro(4.4)nonane. PubChem. Retrieved from [Link]

  • Waite, S., Cummings, A., & Smith, G. (2013). Chemical analysis in amine system operations. EPTQ. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Bryan Research & Engineering, Inc. (1984). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Runaway Reactions in Spiro-Oxetane Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of spiro-oxetanes. The unique structural features of spiro-oxetanes, particularly their inh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of spiro-oxetanes. The unique structural features of spiro-oxetanes, particularly their inherent ring strain, make them valuable scaffolds in medicinal chemistry.[1][2] However, the energy required to forge these strained rings can present significant thermal hazards if not properly managed. A runaway reaction, a positive feedback loop where an increase in temperature accelerates the reaction rate, releasing more heat, can have catastrophic consequences.[3]

This guide is structured to provide both reactive troubleshooting advice for experiments in progress and proactive guidance for safe experimental design. It is built on the foundational principles of chemical process safety, emphasizing a deep understanding of reaction thermochemistry and kinetics to prevent and control thermal excursions.[4][5]

Troubleshooting Guide: Immediate Onset Issues

This section addresses critical problems that may arise during a reaction. The advice provided prioritizes immediate safety and stabilization of the experiment.

Q1: My reaction temperature is rising rapidly and uncontrollably, and the cooling system can't keep up. What should I do?

This is the classic sign of a thermal runaway.[3] Immediate and calm action is required. Your primary goal is to stop the energy input and safely dissipate the accumulating thermal energy.

Immediate Actions Protocol:

  • Alert Personnel: Immediately notify everyone in the laboratory of the emergency situation.[6]

  • Remove Energy Sources:

    • Heating: Immediately turn off and lower any heating mantles or oil baths.

    • Light (for Photochemical Reactions): For Paternò-Büchi or photocatalytic reactions, extinguish the light source (UV lamp, LED array) immediately. This ceases the generation of the excited state species that initiate the cycloaddition.[7][8]

  • Enhance Cooling (with caution):

    • If you can do so safely, increase the flow of your condenser's coolant.

    • Prepare a larger external cooling bath (e.g., ice/water or dry ice/acetone) to immerse the reaction flask. Do this only if the glassware is intact and there is no immediate risk of rupture.

  • Stop Reagent Addition: If you are performing a semi-batch process (adding one reagent over time), stop the addition immediately. An accumulation of unreacted reagent is a primary cause of runaway reactions.[9]

  • Initiate Emergency Quench (If Pre-Planned): If your standard operating procedure (SOP) includes a pre-determined emergency quenching agent, and it is safe to do so, add the quencher. This should be a chemical that reacts rapidly and exothermically much less than the primary reaction, or endothermically, to consume the reactive intermediates.[10][11] Do not improvise a quenching agent during an emergency.

  • Evacuate: If the temperature continues to rise after these steps, or if you observe rapid pressure buildup (e.g., vigorous gas evolution, solvent boiling up the condenser), evacuate the immediate area, close the fume hood sash, and follow your institution's emergency procedures.[12][13]

Causality Explained: A runaway occurs when the rate of heat generation from the exothermic reaction exceeds the rate of heat removal by the cooling system.[14] By removing the energy source (light or heat) and stopping reagent addition, you address the root cause of the heat generation. Enhanced cooling attempts to bring the "Heat Out" side of the equation back into balance.

Q2: I've observed a sudden pressure increase in my sealed reaction vessel. What does this signify and how should I respond?

A sudden pressure increase is an extremely dangerous sign, indicating that the reaction may be producing non-condensable gases or that the solvent is boiling uncontrollably due to a thermal runaway.[15] This can lead to a vessel rupture or explosion.[16]

Immediate Actions Protocol:

  • Do Not Approach: Do not approach the vessel to try and vent it manually unless you have a pre-engineered and properly shielded remote venting system.

  • Alert and Evacuate: Trigger the lab's emergency alarm, alert all personnel, and evacuate the area immediately.[6] Ensure the fume hood sash is as low as possible.

  • Notify Emergency Services: Inform your institution's emergency response team, providing them with the specific location and the chemicals involved.[12]

Causality Explained: The pressure buildup can be caused by two primary factors in spiro-oxetane synthesis:

  • Thermal Runaway: The reaction heat has exceeded the boiling point of the solvent, causing rapid vaporization and a pressure spike.

  • Decomposition: The high temperatures achieved during an unmanaged exotherm can initiate secondary decomposition reactions, which often produce gaseous byproducts (e.g., CO, CO₂, H₂).[3][9] This is a critical concern, as decomposition reactions can be significantly more energetic than the desired synthesis reaction.

Frequently Asked Questions (FAQs): Proactive Safety & Experimental Design

This section focuses on preventative measures and the fundamental knowledge required to design safe and robust synthetic procedures for spiro-oxetanes.

Q3: What are the primary thermal hazards associated with spiro-oxetane synthesis?

The synthesis of spiro-oxetanes, while highly valuable, presents several inherent thermal risks that researchers must understand and mitigate.

Hazard Source Description Relevant Synthesis Methods
Reaction Exothermicity The formation of the oxetane ring is an exothermic process. The amount of heat released (enthalpy of reaction, ΔHr) can be substantial. If not managed, this heat will raise the temperature of the reaction mixture.[4]All methods, including Paternò-Büchi and other photocatalytic approaches.[7][17]
High Ring Strain Spiro-oxetanes are strained molecules.[18][19] While thermodynamically stable once formed, the precursors and intermediates can be highly energetic. The potential for ring-opening or decomposition under high-temperature conditions adds another layer of risk.[2][20]All methods.
Energy Input for Photochemistry Photochemical reactions, like the Paternò-Büchi reaction, require an external energy source (UV or visible light). This energy input must be factored into the overall thermal management plan. Inefficient heat dissipation can lead to localized hotspots.[21][22]Paternò-Büchi, photocatalytic C-H functionalization.[7][8]
Accumulation of Reagents In semi-batch processes, if a reagent is added faster than it is consumed, its concentration builds up. A sudden increase in reaction rate (e.g., from a temperature spike) can then cause this accumulated material to react all at once, releasing a massive amount of energy.[9]Any reaction involving the slow addition of a limiting reagent.
Secondary Decomposition If a runaway reaction begins, the temperature can rise to a point where the reactants, solvent, or even the desired product begin to decompose. These secondary reactions are often far more energetic and can produce gas, leading to over-pressurization.[3][9]Applicable to all syntheses if primary temperature control is lost.
Q4: How can I proactively assess the thermal risk of my planned spiro-oxetane synthesis before I start?

A proactive safety assessment is the cornerstone of preventing runaway reactions.[4] It involves understanding the thermochemistry of your specific reaction.

Step-by-Step Safety Assessment Protocol:

  • Literature Review: Thoroughly review the literature for the specific reaction or analogous transformations. Note any reported exotherms, special cooling requirements, or safety incidents.

  • Thermochemical Estimation:

    • Calculate Reaction Enthalpy (ΔHr): Use computational tools or group contribution methods to estimate the heat of reaction. A highly exothermic reaction requires more robust engineering controls.

    • Determine Adiabatic Temperature Rise (ΔTad): This is the theoretical temperature increase if all the reaction heat is absorbed by the system with no heat loss. It is a critical indicator of the worst-case scenario.[9] It is calculated as: ΔTad = (-ΔHr * C) / (m * Cp), where C is concentration, m is mass, and Cp is the specific heat capacity of the mixture.

  • Perform Calorimetry Studies: For novel or scaled-up reactions, reaction calorimetry (RC) and differential scanning calorimetry (DSC) are essential.

    • Reaction Calorimetry (RC): Measures the rate of heat evolution in real-time under process-like conditions. This data helps determine the cooling power required and safe dosing rates.[9]

    • Differential Scanning Calorimetry (DSC): Screens for the onset temperature of highly energetic decomposition reactions. This determines the Maximum Safe Operating Temperature.

  • Define Safety Parameters:

    • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction could reach after a cooling failure due to the accumulation of unreacted material.[9][23] Your process temperature plus the ΔTad of any accumulated reagent must be well below the boiling point of the solvent and the decomposition onset temperature.

  • Develop a Written SOP: Document all steps, including charging procedures, temperature limits, emergency shutdown steps, and the specific quenching agent to be used.[12]

Below is a workflow for conducting a proactive safety assessment.

Proactive_Safety_Assessment cluster_planning Phase 1: Planning & Assessment cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Scale-Up A Literature Review & Hazard Identification B Thermochemical Calculation (ΔHr, ΔTad) A->B C Calorimetry Studies (RC, DSC) B->C D Define Safety Parameters (MTSR, Max Temp) C->D E Develop Written SOP with Emergency Procedures D->E F Conduct Peer Safety Review E->F G Perform Reaction at Lab Scale F->G H Analyze In-Process Data G->H I Decision: Safe to Scale Up? H->I I->A No, Re-evaluate J Refine SOP for Scale-Up I->J Yes

Caption: A workflow for proactive thermal safety assessment before synthesis.

Q5: What are the best practices for setting up my experiment to minimize the risk of a runaway reaction?

An inherently safer design reduces risk at the source.[15] Consider these best practices when setting up your apparatus.

Experimental Setup Best Practices:

  • Use a Reaction Calorimeter: For process development, a reaction calorimeter is the ideal tool for measuring heat flow and ensuring safe operating conditions.[9]

  • Ensure Adequate Heat Removal:

    • Use a round-bottom flask of appropriate size; too much headspace can reduce efficient heat transfer.

    • Ensure the condenser has a large surface area and that coolant flow is counter-current and robust.

    • The flask should be immersed in a cooling bath with good thermal contact. Maintain vigorous stirring to ensure even temperature distribution and prevent localized hot spots.[5]

  • Continuous Monitoring:

    • Always have a thermometer or thermocouple measuring the internal reaction temperature, not the bath temperature.[12]

    • Set up automated alarms or shutdowns if your equipment allows it.

  • Pressure Management:

    • Avoid completely sealed systems unless the vessel is pressure-rated and equipped with a pressure relief valve or rupture disk.

    • For reactions that may produce gas, use a bubbler to vent the system safely.

  • Control Reagent Addition:

    • Use a syringe pump for the controlled, slow addition of reagents in semi-batch processes. This minimizes accumulation.[9]

  • Fume Hood and Shielding:

    • Always conduct the reaction in a certified chemical fume hood.[12]

    • Use a blast shield, especially for reactions with unknown hazards or when scaling up.[12]

The diagram below illustrates the critical balance between heat generation and heat removal. A runaway reaction occurs when the "Heat In" side overwhelms the "Heat Out" side.

Heat_Balance Stable Condition: Heat In ≤ Heat Out Runaway Condition: Heat In > Heat Out cluster_in Heat Generation (Heat In) cluster_out Heat Removal (Heat Out) Exotherm Reaction Exotherm (ΔHr) Reactor Reaction Mixture (Temperature) Exotherm->Reactor EnergyInput External Energy (Heating/Light) EnergyInput->Reactor Stirring Agitation Energy Stirring->Reactor Cooling Active Cooling (Condenser/Bath) Convection Convection/ Radiation to Air Reactor->Cooling Reactor->Convection

Caption: The thermal balance determining reaction stability.

Q6: What kind of quenching agent should I consider for a reaction making spiro-oxetanes, and how do I use it?

A quenching agent is used to rapidly terminate a reaction by consuming a key reactant or catalytic species.[11] The choice of quencher is highly specific to the reaction mechanism.

Reaction Type Reactive Intermediate Potential Quenching Agents Mechanism of Action & Cautions
Paternò-Büchi Triplet/Singlet excited carbonyl, Biradical intermediatesRadical scavengers like TEMPO or hydroquinone.These agents intercept the radical intermediates that propagate the cycloaddition. Caution: The quenching reaction itself can be exothermic. Must be tested on a small scale.
Photocatalytic (Radical) Carbon-centered radicalsTEMPO, Butylated hydroxytoluene (BHT).[7][24]Intercepts key radical intermediates, breaking the catalytic cycle.
Anionic Polymerization Anionic speciesProtic sources like methanol, isopropanol, or a buffered aqueous solution (e.g., sat. NH₄Cl).[25]Protonates the anion, neutralizing its reactivity. Caution: Quenching highly reactive organometallics (e.g., those from n-BuLi) with water can be violently exothermic and produce flammable gas. Use a less reactive protic source like isopropanol first.[10]

Protocol for Implementing a Quench:

  • Selection & Small-Scale Test: Identify a suitable quencher based on your reaction mechanism. Perform a small-scale, controlled experiment to confirm that the quencher effectively stops the reaction without causing a dangerous exotherm or pressure buildup.

  • Preparation: Before starting your main reaction, have a pre-measured amount of the chosen quenching agent ready in an appropriate addition funnel or syringe.

  • Emergency Use: In an emergency, add the quencher after removing external energy sources and attempting to cool the reaction. Add it in a controlled manner, as the quench itself can generate heat.

  • Workup: Quenching is also a standard part of reaction workup to safely neutralize any remaining reactive species before extraction and purification.[11]

References
  • (No Source Provided)
  • Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention.
  • Unattended Reactions Standard Operating Procedure. (2015).
  • Environment, Health and Safety. 5.3.1 Laboratory Emergency Shutdown Procedures.
  • University of Western Australia. (2024). Laboratory emergency response procedures.
  • Emergency Response Guide for Laboratories.
  • ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization.
  • NIH. (2023). Oxetane Synthesis via Alcohol C–H Functionalization - PMC.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
  • Open Access Journals. A Report on Reagents and its Quenching Methods.
  • Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories.
  • RSC Publishing. Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights.
  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • Wikipedia. Thermal runaway.
  • YouTube. (2025). What Is Quenching In Organic Chemistry?.
  • NIH. (2022). Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights - PMC.
  • ARIA. Runaway reactions, case studies, lessons learned.
  • ResearchGate. (2025). Spirocyclic Oxetanes: Synthesis and Properties | Request PDF.
  • (No Source Provided)
  • IRIS . 1 Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Chemical Engineering Journal – Accepted Ma. Available at:

  • NIH. (2013). New reactive intermediates in organic chemistry - PMC.
  • Wikipedia. Paternò–Büchi reaction.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Beilstein Journals. New reactive intermediates in organic chemistry.
  • PubMed. (2019). The Paternò-Büchi reaction - a comprehensive review.
  • Mettler Toledo. Prevent Runaway Chemical Reactions.
  • ResearchGate. (2025). Planning protection measures against runaway reactions using criticality classes | Request PDF.
  • Synthesis of Oxetanes.
  • Thermo Fisher Scientific - US. Paterno-Buchi Reaction.
  • University of Rochester. How to Add Reagents to a Reaction.
  • NIH. (2012). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC.
  • OUCI. (2021). Early warning monitoring of exothermic batch reactions: A kinetic-free approach.
  • MDPI. (2023). A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation.
  • ResearchGate. The Paternò-Büchi reaction—Mechanisms and application to organic synthesis | Request PDF.
  • (No Source Provided)
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  • ResearchGate. (PDF) Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid derivatives.
  • Chemical Engineering Transactions. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol.

Sources

Optimization

enhancing the photostability of dyes based on 2,8-Dioxa-5-azaspiro[3.5]nonane

Technical Support Center: Enhancing the Photostability of Novel Dyes A Guide for Researchers Utilizing 2,8-Dioxa-5-azaspiro[3.5]nonane Scaffolds Welcome to the technical support center for our novel class of fluorescent...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enhancing the Photostability of Novel Dyes

A Guide for Researchers Utilizing 2,8-Dioxa-5-azaspiro[3.5]nonane Scaffolds

Welcome to the technical support center for our novel class of fluorescent dyes based on the 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical troubleshooting strategies to maximize the performance of these fluorophores in your experiments. The unique spirocyclic structure of this dye family offers significant potential, but like all fluorophores, its utility is ultimately governed by its photostability.

This guide is structured to move from fundamental principles to actionable protocols, empowering you to diagnose and solve photostability issues effectively.

Section 1: Understanding the Enemy: The "Why" of Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it non-fluorescent.[1] This process is a primary limiting factor in fluorescence microscopy, especially during demanding applications like time-lapse imaging or single-molecule studies. The core mechanisms are broadly applicable to all organic dyes, including our 2,8-Dioxa-5-azaspiro[3.5]nonane series.

The journey to a "dark state" typically begins after the dye absorbs a photon and enters an excited singlet state (S₁). While it should ideally return to the ground state (S₀) by emitting a photon (fluorescence), an alternative, damaging pathway exists.

  • Intersystem Crossing (ISC): The excited dye molecule can transition to a long-lived, highly reactive triplet state (T₁).[1][2] This state is problematic because its extended lifetime (microseconds to milliseconds, compared to nanoseconds for the singlet state) provides a much larger window for destructive chemical reactions.[2]

  • Reaction with Molecular Oxygen: The dye in its triplet state can react with ambient molecular oxygen (³O₂), which is itself a triplet in its ground state. This interaction often generates highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that can attack and destroy the dye's chemical structure.[3][4]

  • Radical Formation: The excited fluorophore can also react with other molecules in its environment to form radical ions, leading to further degradation pathways.[4]

G Figure 1: Primary Photobleaching Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Light) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Destroyed Bleached Dye T1->Destroyed Other Reactions O2 Molecular Oxygen (³O₂) ROS Singlet Oxygen (¹O₂) T1->ROS Energy Transfer ROS->Destroyed Oxidation

Caption: Figure 1: Key steps leading to dye photobleaching.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with new dyes.

Q1: My 2,8-Dioxa-5-azaspiro[3.5]nonane dye is bleaching much faster than the commercial dyes I'm used to. What's the first thing I should check?

A: The first and most critical factor to control is the imaging environment. Before altering the dye's chemical structure, focus on the buffer composition. The most common culprit in rapid photobleaching is the presence of dissolved molecular oxygen.[4]

  • Actionable First Step: Implement an oxygen scavenging system (OSS). A common and effective OSS is the combination of glucose oxidase and catalase (often abbreviated as GOC or GODCAT). Glucose oxidase consumes oxygen, and catalase neutralizes the hydrogen peroxide byproduct.[5][6] See Protocol 1 for a detailed preparation method.

Q2: I've added an oxygen scavenger, but I'm still seeing significant photobleaching, especially at high laser powers. What's my next step?

A: This indicates that even in a low-oxygen environment, your dye is likely populating the destructive triplet state. The solution is to add a triplet state quencher (TSQ) . These molecules act by depopulating the T₁ state, returning the dye to the ground state before it can react.[2][7]

  • Recommended TSQs:

    • Trolox: A water-soluble vitamin E analog that quenches triplet states through a redox (electron transfer) mechanism. It is highly effective and a common choice for live-cell imaging.[6][8]

    • Cyclooctatetraene (COT): Quenches triplet states via a charge-neutral triplet-triplet energy transfer mechanism.[2][8] It is very effective but can be less soluble in aqueous buffers.

  • Causality: By reducing the lifetime of the triplet state, you directly reduce the probability of a bleaching event occurring during any given excitation cycle.[8]

Q3: How does my choice of solvent or mounting medium affect the photostability of the dye?

A: The local environment profoundly impacts dye performance. Solvent polarity can alter the energy levels of the ground and excited states, which can influence the rate of intersystem crossing.[9][10][11]

  • Polarity: Highly polar solvents can stabilize the excited state, which may either increase or decrease photostability depending on the specific dye structure.[11] It is crucial to characterize the photostability of your 2,8-Dioxa-5-azaspiro[3.5]nonane derivative in the specific buffer system you intend to use.

  • Viscosity: More viscous media (e.g., containing glycerol) can restrict molecular motion, which sometimes reduces the efficiency of bimolecular quenching reactions that lead to photobleaching.

  • Deuterated Solvents: Using heavy water (D₂O) as a solvent has been shown to increase the photostability of some dyes, including rhodamines and cyanines.[12] This is a simple variable to test in your buffer preparation.

Q4: Can I just use a commercial "antifade" mounting medium for my fixed-cell experiments?

A: Yes, for fixed samples, commercial antifade reagents are an excellent and convenient option. Most are formulated with a cocktail of reagents designed to combat photobleaching from multiple angles. They typically contain:

  • An antioxidant or radical scavenger (e.g., p-phenylenediamine (PPD), n-propyl gallate (NPG), or Trolox) to neutralize reactive oxygen species.[6][13]

  • A high-refractive-index medium (often glycerol-based) to improve image quality and reduce light scattering.

However, be aware that these reagents are often toxic and cannot be used for live-cell imaging.[6] Additionally, some can cause high background fluorescence or alter the pH of your sample, so it's always good practice to test a new antifade medium before a critical experiment.

Section 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid and complete signal loss within seconds. 1. High laser power. 2. No photoprotective agents in the buffer. 3. High concentration of dissolved oxygen.1. Reduce laser power to the minimum required for an acceptable signal-to-noise ratio. 2. Immediately add an oxygen scavenging system (Protocol 1) and a triplet state quencher like Trolox (Protocol 2). This is the most effective combination.[4][8]
Dye appears to "bl-ink" or enter long-lived dark states. This is often a manifestation of the dye entering the triplet state or a temporary radical ion state before eventually bleaching.Add a triplet state quencher (TSQ) such as Trolox or COT. By rapidly depopulating the triplet state, TSQs can reduce both blinking and final photobleaching.[2][8]
Sample fluorescence looks dimmer after adding antifade reagents. 1. Quenching of the dye's singlet state by the antifade agent itself. 2. pH change of the buffer caused by the antifade reagent.1. Reduce the concentration of the antifade agent. 2. Screen different agents; for example, if PPD is causing quenching, try an NPG- or Trolox-based formula. 3. Ensure your buffer has sufficient buffering capacity (e.g., 20-50 mM HEPES or Tris) to resist pH changes.
Inconsistent photostability from day to day. 1. Inconsistent preparation of the antifade cocktail (e.g., enzyme activity in OSS). 2. Age of the buffer/reagents. 3. Variations in sample mounting (e.g., air bubbles).1. Prepare fresh imaging buffer with photoprotective agents daily. Store enzyme stocks at -20°C or -80°C in small aliquots. 2. Ensure slides are sealed properly to prevent oxygen re-entry. 3. Standardize your entire workflow (see Figure 2).

Section 4: Key Experimental Protocols

Protocol 1: Preparation of an Oxygen Scavenging System (GOC/GODCAT)

This protocol describes the preparation of a standard imaging buffer containing Glucose Oxidase and Catalase.

Materials:

  • Base imaging buffer (e.g., PBS, Tris, or HEPES buffer at desired pH)

  • D-Glucose (e.g., from a 1 M sterile stock solution)

  • Glucose Oxidase (e.g., from Aspergillus niger, stock at 10 mg/mL in buffer)

  • Catalase (e.g., from bovine liver, stock at 3.5 mg/mL in buffer)

Procedure:

  • Begin with your base imaging buffer (e.g., 950 µL).

  • Add D-Glucose to a final concentration of 10-20 mM. (e.g., 20 µL of a 1 M stock).

  • Just before imaging, add Glucose Oxidase to a final concentration of ~0.04 mg/mL (e.g., 4 µL of a 10 mg/mL stock).

  • Immediately add Catalase to a final concentration of ~0.035 mg/mL (e.g., 10 µL of a 3.5 mg/mL stock).

  • Mix gently by pipetting. Do not vortex, as this can denature the enzymes.

  • Use the complete imaging buffer within 1-2 hours for best performance.

Causality: The glucose oxidase enzyme specifically consumes dissolved O₂ in the presence of its substrate, glucose. Catalase is crucial because it breaks down the hydrogen peroxide (H₂O₂) byproduct, which is itself a damaging oxidizing agent.

Protocol 2: Using a Triplet State Quencher (Trolox)

This protocol can be used alone or, for maximum effect, in combination with Protocol 1.

Materials:

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • NaOH (for solubilization)

  • Imaging Buffer (can be the GOC buffer from Protocol 1)

Procedure:

  • Prepare a 100 mM Trolox stock solution. Trolox is poorly soluble in water; first, dissolve it in a small amount of 100% ethanol or DMSO, then bring it to the final volume with buffer. Alternatively, dissolve it directly in buffer by adding NaOH to raise the pH and deprotonate the carboxylic acid, which aids solubilization.

  • Just before imaging, add the Trolox stock solution to your final imaging buffer to achieve a working concentration of 0.5 - 2 mM.

  • Mix well. The Trolox-containing buffer is ready for use.

G Figure 2: Workflow for Comparative Photostability Analysis cluster_prep 1. Sample Preparation cluster_imaging 2. Imaging cluster_analysis 3. Data Analysis Prep Prepare labeled sample (e.g., fixed cells) Control Buffer Only (Control) Prep->Control OSS Buffer + OSS (Protocol 1) Prep->OSS TSQ Buffer + OSS + TSQ (Protocol 1+2) Prep->TSQ Image Acquire time-lapse series (identical laser power, exposure, and interval for all samples) Control->Image Measure Measure fluorescence intensity of region of interest (ROI) over time for each condition Image->Measure Plot Plot normalized intensity vs. time Measure->Plot Fit Fit data to an exponential decay function to extract bleaching half-life (t₁/₂) Plot->Fit Compare Compare t₁/₂ values Fit->Compare

Caption: Figure 2: A standardized workflow to quantify improvements in photostability.

Section 5: Advanced Strategies and Summary

When standard buffer additives are insufficient, more advanced strategies may be required. These often involve covalent modification of the dye itself.

  • "Self-Healing" Dyes: This approach involves covalently linking a triplet state quencher (like COT or a Trolox derivative) directly to the fluorophore.[2][8] This intramolecular quenching is highly efficient due to the proximity of the quencher, dramatically improving photostability.[8][14] This is a promising direction for future generations of 2,8-Dioxa-5-azaspiro[3.5]nonane dyes.

  • Structural Modification: Introducing electron-withdrawing groups into the dye's conjugated system can sometimes reduce its susceptibility to photo-oxidation.[15]

  • Supramolecular Encapsulation: Trapping a dye within a host molecule, such as a cyclodextrin, can shield it from the environment and restrict motions that lead to non-radiative decay pathways, thereby enhancing both brightness and photostability.[16]

Summary of Photostabilizing Agents
Agent Class Example(s) Mechanism of Action Typical Concentration Compatibility
Oxygen Scavengers Glucose Oxidase/Catalase (GOC), Pyranose OxidaseEnzymatically removes dissolved molecular oxygen (³O₂).[5]Varies by enzyme activityLive & Fixed Cells
Triplet State Quenchers (TSQ) Trolox, Cyclooctatetraene (COT), Nitrobenzyl alcohol (NBA)Deactivates the excited triplet state (T₁) via redox reactions or energy transfer.[2][8]0.5 - 2 mM (Trolox)Live & Fixed Cells
Antioxidants / Radical Scavengers n-Propyl Gallate (NPG), p-Phenylenediamine (PPD), Ascorbic AcidNeutralizes reactive oxygen species (ROS) and other free radicals.[13]1-10 mMPrimarily Fixed Cells (can be toxic)

References

  • Vogelsang, J., et al. (2018). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. PubMed Central. [Link]

  • Chakraborty, S., et al. (2019). Enhanced brightness and photostability of cyanine dyes by supramolecular containment. arXiv. [Link]

  • Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. (2021). Chemical Communications. [Link]

  • Hinkeldey, B., et al. (2008). Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. Semantic Scholar. [Link]

  • Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. MDPI. [Link]

  • Photobleaching. (n.d.). Wikipedia. [Link]

  • Bhattacharya, S., et al. (2019). Improvement of Photostability and NIR Activity of Cyanine Dye through Nanohybrid Formation: Key Information from Ultrafast Dynamical Studies. The Journal of Physical Chemistry A. [Link]

  • Lambert, T. J. (2019). Enhancing fluorescent protein photostability through robot-assisted photobleaching. NIH. [Link]

  • Dave, R., et al. (2012). On the Mechanisms of Cyanine Fluorophore Photostabilization. PMC. [Link]

  • Glembockyte, V., et al. (2018). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. RSC Publishing. [Link]

  • Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. PubMed. [Link]

  • Singh, A., et al. (2023). Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. ChemRxiv. [Link]

  • Enhancing fluorescent probe design through multilayer interaction convolutional networks: advancing biosensing and bioimaging precision. (2024). PubMed Central. [Link]

  • Chi, S., et al. (2022). Photostability Enhancement of Fluorenone-Based Two-Photon Fluorescent Probes for Cellular Nucleus Monitoring and Imaging. The Journal of Physical Chemistry C. [Link]

  • Islam, M. Z., et al. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

  • Lu, H., et al. (2014). Carboxyl BODIPY Dyes from Bicarboxylic Anhydrides: One-Pot Preparation, Spectral Properties, Photostability, and Biolabeling. ACS Publications. [Link]

  • Vogelsang, J., et al. (2018). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Chemical Science. [Link]

  • Photodegradation of dyes in different solvents. (n.d.). ResearchGate. [Link]

  • Wang, Z., et al. (2024). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. PMC. [Link]

  • Diaspro, A., et al. (2006). Photobleaching. ResearchGate. [Link]

  • Novel insights into fluorescent 'dark states' illuminate ways forward for improved imaging. (2024). St. Jude Children's Research Hospital. [Link]

  • Widengren, J., et al. (2001). Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy. ResearchGate. [Link]

  • The Effects of Solvents on the Spectroscopy of Dyes. (n.d.). eScholarShare. [Link]

  • Kolmakov, K., et al. (2019). Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance. Photochemical & Photobiological Sciences. [Link]

  • Chi, S., et al. (2022). Photostability Enhancement of Fluorenone-Based Two-Photon Fluorescent Probes for Cellular Nucleus Monitoring and Imaging. ACS Publications. [Link]

  • Dittrich, P. S., & Schwille, P. (2011). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. NIH. [Link]

  • An Efficient and Reversible Singlet Oxygen Quencher for Suppressing Photobleaching of Organic Fluorescent Dyes. (n.d.). ResearchGate. [Link]

  • Ashwood, B., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research. [Link]

  • Uno, S. N., et al. (2022). Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. PMC. [Link]

  • Sandén, T., et al. (2010). Nitroxide Spin-Label Quenching of Fluorophore's Triplet State as a Tool for Studying Diffusion Mediated Reactions in. DiVA portal. [Link]

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  • Trakis, I., et al. (2024). Fast, Bright, and Reversible Fluorescent Labeling of Rhodamine-Binding Proteins. Journal of the American Chemical Society. [Link]

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  • Lovell, J. F., et al. (2009). FRET Quenching of Photosensitizer Singlet Oxygen Generation. The Journal of Physical Chemistry B. [Link]

  • Sarna, T., et al. (2016). Nitroxide free radicals protect macular carotenoids against chemical destruction (bleaching) during lipid peroxidation. NIH. [Link]

  • Ben-David, M., et al. (2004). Photophysical Properties and Photochemical Stability of Rhodamine B Encapsulated in SiO2 and Si-Ti Binary Oxide Matrixes by the Sol-Gel Method. Langmuir. [Link]

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  • Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. [Link]

  • Singlet oxygen production of the fluorophores based on the triplet quenching mechanism during the radiative and nonradiative relaxion processes. (n.d.). ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Minimizing Photobleaching of Fluoran Leuco Dyes

Welcome to the technical support center for fluoran leuco dyes. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful molecules in their experiments.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluoran leuco dyes. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful molecules in their experiments. Photobleaching, the irreversible loss of fluorescence due to light exposure, is a significant challenge that can compromise data quality and experimental outcomes. This resource provides in-depth troubleshooting advice, preventative protocols, and a foundational understanding of the mechanisms behind photobleaching to empower you to achieve robust and reproducible results.

Understanding the Enemy: The Mechanism of Photobleaching

Photobleaching is a photochemical process that permanently damages a fluorophore, rendering it unable to fluoresce.[1][2] The process is primarily driven by the interaction of the excited-state fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS).[3][4][5][6]

Here's a simplified breakdown of the primary pathway:

  • Excitation: A photon from the light source excites the fluorophore from its ground state (S₀) to an excited singlet state (S₁).

  • Fluorescence: The fluorophore relaxes back to the ground state, emitting a photon (fluorescence). This is the desired outcome.

  • Intersystem Crossing: A portion of the excited singlet state molecules can transition to a long-lived, highly reactive excited triplet state (T₁).[2][7]

  • ROS Generation: The triplet-state fluorophore can transfer its energy to molecular oxygen (³O₂), creating highly reactive singlet oxygen (¹O₂).[4][6] This and other subsequent reactions can also form other ROS like superoxide radicals.[6][8]

  • Irreversible Damage: These highly reactive ROS can then attack the fluorophore itself or other nearby molecules, causing covalent bond cleavage and permanent destruction of the fluorophore's structure.[2]

This cascade of events is why simply illuminating your sample can lead to a progressive and often rapid loss of signal.

Photobleaching_Mechanism cluster_damage S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) Bleached Bleached Fluorophore (Non-fluorescent) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing O2 Molecular Oxygen (³O₂) T1->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) O2->ROS Formation ROS->S0

Caption: The primary photobleaching pathway.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorescent signal disappearing so quickly during imaging?

Rapid signal loss is the classic sign of photobleaching. The most common causes are:

  • Excessive Excitation Light Intensity: Using a brighter light source than necessary dramatically accelerates photobleaching.[9][10] Each fluorophore can only undergo a finite number of excitation-emission cycles before it is destroyed.[10]

  • Prolonged Exposure Time: Continuous illumination, even at low intensity, accumulates damage over time.[9][11]

  • High Oxygen Concentration: The presence of molecular oxygen in your sample medium is a key ingredient for photobleaching.[3][9]

  • Sub-optimal Mounting Medium: Using a mounting medium without antifade reagents leaves your fluorophores unprotected.[1]

Q2: What's the difference between photobleaching and quenching?

Photobleaching is the irreversible destruction of the fluorophore. Quenching, on the other hand, is a reversible process where the fluorescence is reduced by a nearby molecule (a quencher) that de-excites the fluorophore without light emission. Removing the quencher will restore fluorescence. Some antifade reagents can cause a minor initial reduction in signal intensity (quenching) but will significantly prolong the signal's life.[12]

Q3: Can I use a UV protection varnish to stop photobleaching?

For applications like painted surfaces or materials, a UV protective varnish can help prevent degradation from ambient UV light over time.[13] However, in microscopy, the issue is the high-intensity, specific wavelength of light from your laser or lamp used for excitation, not broad-spectrum UV. A varnish on your coverslip would not prevent this focused light from reaching and bleaching your sample.

Q4: Are some fluoran dyes more stable than others?

Yes, photostability varies significantly between different dye structures. Newer generation dyes are often engineered for higher photostability compared to older ones like FITC.[10][14][15] When planning experiments, selecting a more robust dye from the outset is a crucial first step.[9][11]

In-Depth Troubleshooting Guide

Problem: Severe Signal Loss During Time-Lapse or Z-Stack Imaging

This is a common and frustrating issue where the signal is strong at the beginning of an experiment but fades to unusable levels by the end.

Potential Cause Underlying Reason (The "Why") Recommended Solution
1. Excitation Overload High-intensity light increases the rate at which fluorophores enter the destructive triplet state.[16] This leads to a rapid depletion of the functional dye population.Reduce Illumination Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[9][11] Use neutral density (ND) filters to precisely control intensity without changing the light source's power setting.[9][10][11]
2. Unchecked Oxygen Molecular oxygen is the primary fuel for photobleaching, acting as the precursor for destructive singlet oxygen and other ROS.[3][6]Use Antifade Mounting Media: These reagents are the most effective way to combat photobleaching.[10] They contain free radical scavengers (like PPD, DABCO, n-propyl gallate) that neutralize ROS before they can damage the fluorophore.[3][9]
3. Excessive Exposure Every moment the sample is illuminated contributes to cumulative photodamage. "Wasted" light, when an image is not being actively acquired, is a major source of unnecessary bleaching.[11][17]Minimize Exposure Time & "Wasted Light": Use the shortest possible camera exposure time.[9][18] Employ hardware shutters to block the light path between acquisitions.[14] When setting up, focus on a region adjacent to your area of interest, then move to your target for final image capture.[1][14]
4. Sub-optimal Environment The chemical environment, particularly pH, can influence a dye's fluorescence efficiency and stability. Many antifade recipes call for a slightly alkaline pH (8.5-9.0) to optimize fluorescence.[19]Optimize Mounting Medium pH: If preparing your own antifade medium, carefully buffer the solution to the recommended pH for your specific fluorophore. Commercial media are pre-buffered for optimal performance.

Key Experimental Protocols

Protocol 1: Preparation of a Lab-Made Antifade Mounting Medium (DABCO-Glycerol)

This protocol describes how to prepare a common and effective antifade medium. Commercial reagents like ProLong Gold or VECTASHIELD are excellent, ready-to-use alternatives.[9]

Materials:

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (Sigma-Aldrich, #D27802 or equivalent)

  • Glycerol

  • Phosphate Buffered Saline (PBS), 1X

  • 50 mL conical tubes

Procedure:

  • Prepare a 10X PBS Stock: Prepare a 10X concentrated PBS solution.

  • Mix Components: In a 50 mL conical tube, combine:

    • Glycerol: 9 mL

    • 10X PBS: 1 mL

    • DABCO: 100 mg (This gives a final concentration of 1%)

  • Dissolve DABCO: Vortex the solution vigorously until the DABCO is completely dissolved. This may take some time. Gentle warming in a 37°C water bath can assist, but do not overheat.

  • pH Adjustment (Optional but Recommended): Check the pH of the final solution. For many common dyes, a final pH between 8.5 and 9.0 is optimal for preventing quenching.[19] Adjust with 0.1M NaOH if necessary.

  • Storage: Aliquot the final solution into smaller, opaque microcentrifuge tubes to protect from light. Store at -20°C. Once thawed, an aliquot can be kept at 4°C for a few weeks.[19] Discard if the solution appears brown or orange, as this indicates oxidation of the antifade reagent.[20]

Protocol 2: Workflow for Optimizing Imaging Parameters

This workflow provides a systematic approach to finding the "sweet spot" between signal quality and sample preservation.

Optimization_Workflow start Start: Sample Prepared with Antifade Medium set_low Set Excitation Power to Lowest Setting (e.g., 1-5%) start->set_low check_snr Acquire Test Image. Is Signal-to-Noise Ratio (SNR) Acceptable? set_low->check_snr increase_power Increase Power Incrementally (e.g., +5%) check_snr->increase_power No check_bleach Acquire Time-Lapse Test (e.g., 20 frames). Is Photobleaching <10%? check_snr->check_bleach Yes increase_power->check_snr fail Re-evaluate Setup: - Use Brighter Fluorophore - Check Sample Prep increase_power->fail If Max Power Reached increase_exposure Increase Camera Exposure Time or Gain increase_exposure->check_bleach increase_exposure->fail If Max Exposure Reached check_bleach->increase_exposure No end Optimal Parameters Found. Proceed with Experiment. check_bleach->end Yes

Caption: A workflow for minimizing photobleaching.

References

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.).
  • Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (n.d.).
  • Photobleaching in Live Cell Imaging | Biocompare: The Buyer's Guide for Life Scientists. (2018-04-26).
  • Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity | Request PDF. (n.d.).
  • Mounting Media and Antifade reagents - BIDC UCSF. (n.d.).
  • Minimizing Photobleaching in Fluorescence Microscopy - News-Medical.Net. (2018-10-24).
  • Mountants and Antifades - ResearchGate. (n.d.).
  • Mounting Medium Mounting media can be prepared in the lab or commercially available ones can be purchased from several of the co. (n.d.).
  • IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News - Blogs - Cardiff University. (2016-09-06).
  • What strategies can I use to reduce photobleaching in live-cell imaging? - AAT Bioquest. (2023-04-06).
  • What are some common components of an antifade mounting medium? - AAT Bioquest. (2023-04-13).
  • Stabilizers and anti-fade agents for use in infrared sensitive leuco dye compositions. (n.d.).
  • The Antidote for Photobleaching - Electron Microscopy Sciences. (n.d.).
  • STABILIZERS AND ANTI-FADE AGENTS FOR USE IN INFRARED SENSITIVE LEUCO DYE COMPOSITIONS. (2005-03-24).
  • Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. (n.d.).
  • How To Protect Your Tissue From Photobleaching | Vector Labs. (2022-09-14).
  • Antifade. (n.d.).
  • How To Choose Antifade Mounting Media - Vector Labs. (2022-08-10).
  • The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - ResearchGate. (n.d.).
  • Photobleaching - Wikipedia. (n.d.).
  • Mounting media: An overview - Neurobiology Imaging Facility. (2019-09-08).
  • The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed. (n.d.).
  • The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC - NIH. (n.d.).
  • Photochemical & Photobiological Sciences - Goethe University Frankfurt. (2010-12-10).
  • Thermochromic Leuco Dye Art Kit Users Guide - SpotSee. (n.d.).
  • Coloring and bleaching mechanism of electrochromic leuco dye. - ResearchGate. (n.d.).
  • Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - NIH. (n.d.).
  • Insight into the evaluation of colour changes of leuco dye based thermochromic systems as a function of temperature. (n.d.).
  • Photobleaching of Fluorescent Dyes in Polymer Films - Case Western Reserve University. (2013-05-05).
  • Oxidative chemistry of fluorescent dyes: implications in the detection of reactive oxygen and nitrogen species - PubMed. (n.d.).
  • Photobleaching-based quantitative analysis of fluorescence resonance energy transfer inside single living cell - PubMed. (n.d.).
  • Leuco dye - Wikipedia. (n.d.).
  • Thermochromic Leuco Dye | Color-Changing Dyes - SpotSee. (n.d.).
  • Method for stabilizing leuco-type colorant - Google Patents. (n.d.).
  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed. (n.d.).

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Reference Data & Comparative Studies

Validation

The Ascendancy of Spirocyclic Scaffolds: A Comparative Analysis of 2,8-Dioxa-5-azaspiro[3.5]nonane Derivatives and Their Piperidine Analogs in Drug Discovery

A Senior Application Scientist's Guide to Navigating the Nuances of Bioisosteric Replacement for Enhanced Biological Activity and Physicochemical Properties. In the landscape of modern medicinal chemistry, the pursuit of...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Nuances of Bioisosteric Replacement for Enhanced Biological Activity and Physicochemical Properties.

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is relentless. The piperidine ring, a ubiquitous scaffold present in a vast number of approved drugs, has long been a cornerstone of drug design.[1] Its favorable physicochemical properties and synthetic accessibility have cemented its status as a "privileged" structure. However, the very flexibility and metabolic liabilities of the piperidine ring can present significant challenges in drug development, including off-target effects and rapid in vivo clearance.[1] This has spurred the exploration of rigid, three-dimensional bioisosteres, with spirocyclic systems emerging as a particularly promising class of piperidine replacements.[2]

This guide provides an in-depth comparison of the biological activity and physicochemical properties of derivatives of 2,8-Dioxa-5-azaspiro[3.5]nonane and their analogous piperidine-containing compounds. We will delve into the structural rationale for this bioisosteric substitution, present comparative data from a relevant case study, and provide detailed experimental protocols for key assays used in the evaluation of these compounds.

The Structural Rationale: Rigidity and Three-Dimensionality

At first glance, the 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold and the piperidine ring share a common six-membered saturated amine core. However, the introduction of a spirocyclic fusion with an oxetane ring in the former imparts a profound impact on the molecule's overall topology and physicochemical characteristics.

G cluster_0 Piperidine Analog cluster_1 2,8-Dioxa-5-azaspiro[3.5]nonane Derivative Piperidine Spirocycle Piperidine->Spirocycle Bioisosteric Replacement

Caption: Bioisosteric replacement of a piperidine with a 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold.

The key distinctions and their implications are summarized below:

FeaturePiperidine Analogs2,8-Dioxa-5-azaspiro[3.5]nonane DerivativesRationale and Impact on Biological Activity
Conformational Flexibility High (chair-boat interconversion)Rigid and conformationally restrictedThe rigid spirocyclic framework reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
Three-Dimensionality (3D) Relatively planarPronounced 3D-shapeThe spirocyclic scaffold provides a well-defined exit vector for substituents, allowing for more precise exploration of chemical space and optimization of interactions with protein binding pockets.
Lipophilicity (logP/logD) Generally higherOften lowerThe introduction of oxygen atoms and the compact spirocyclic nature can increase polarity and reduce lipophilicity, which may improve solubility and reduce off-target hydrophobic interactions.
Metabolic Stability Susceptible to oxidation, particularly at carbons adjacent to the nitrogenOften enhancedThe quaternary spiro-carbon and the substitution pattern can sterically hinder access by metabolic enzymes, such as cytochrome P450s, leading to improved metabolic stability.[2]

A Case Study: Enhancing the Therapeutic Profile of Bupivacaine

The resulting spirocyclic analog demonstrated:

  • Comparable Anesthetic Activity: The spirocyclic derivative retained the desired pharmacological effect, indicating that the scaffold successfully mimics the binding mode of the original piperidine-containing structure.[2]

  • Significantly Reduced Toxicity: The spirocyclic analog was found to be five times less toxic than the parent drug.[2] This dramatic improvement in the safety profile is a critical advantage in drug development.

  • Increased Water Solubility: The enhanced polarity of the spirocyclic scaffold led to improved aqueous solubility, a desirable property for drug formulation and bioavailability.[2]

This case study strongly suggests that the bioisosteric replacement of a piperidine ring with an oxazaspiro[3.5]nonane scaffold can lead to a superior therapeutic profile, characterized by maintained or enhanced efficacy and a significantly improved safety and developability profile.

Experimental Protocols for Comparative Evaluation

To objectively compare the biological activity of 2,8-Dioxa-5-azaspiro[3.5]nonane derivatives and their piperidine analogs, a battery of in vitro and in vivo assays are employed. Below are detailed protocols for two fundamental assays: a receptor binding assay to determine target affinity and a microsomal stability assay to assess metabolic liability.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the target.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis A Prepare receptor membranes from cells or tissue expressing the target receptor. D Incubate receptor membranes, radioligand, and test compound at a specific temperature and for a defined time. A->D B Select a suitable radioligand with high affinity and specificity for the target receptor. B->D C Prepare serial dilutions of the test compounds (spirocycle and piperidine analogs). C->D E Separate bound from unbound radioligand by rapid filtration through a glass fiber filter. D->E F Quantify the radioactivity retained on the filter using a scintillation counter. E->F G Plot the percentage of radioligand displaced versus the concentration of the test compound. F->G H Calculate the IC50 value (concentration of test compound that displaces 50% of the radioligand). G->H I Determine the Ki value (inhibitory constant) using the Cheng-Prusoff equation. H->I

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Buffer: Prepare an appropriate assay buffer containing salts and other components to ensure optimal receptor and ligand binding.

  • Incubation: In a multi-well plate, add the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compounds. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

G cluster_0 Reaction Setup cluster_1 Incubation & Sampling cluster_2 Reaction Quenching & Analysis cluster_3 Data Interpretation A Prepare a solution of liver microsomes in a suitable buffer. D Pre-incubate the microsomes and test compound at 37°C. A->D B Prepare a stock solution of the test compound. B->D C Prepare a solution of the NADPH-regenerating system (cofactor for CYP450 enzymes). E Initiate the reaction by adding the NADPH-regenerating system. C->E D->E F At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture. E->F G Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. F->G H Centrifuge to precipitate the proteins. G->H I Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. H->I J Plot the natural logarithm of the percentage of remaining compound versus time. I->J K Determine the elimination rate constant (k) from the slope of the linear regression. J->K L Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint). K->L

Caption: Workflow for a microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw the liver microsomes and the NADPH-regenerating system on ice. Prepare working solutions of the test compounds.

  • Incubation Mixture: In a microcentrifuge tube, add the buffer, microsome solution, and the test compound. Pre-warm the mixture at 37°C for a few minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system to the incubation mixture.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard to stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint).

Conclusion

The strategic replacement of the traditional piperidine scaffold with the more rigid and three-dimensional 2,8-Dioxa-5-azaspiro[3.5]nonane framework represents a compelling approach to overcoming common challenges in drug discovery. As evidenced by the Bupivacaine case study, this bioisosteric substitution has the potential to not only maintain or enhance biological activity but also to significantly improve the safety and physicochemical properties of drug candidates. By leveraging the principles of rational drug design and employing robust experimental evaluation, researchers can unlock the full potential of spirocyclic scaffolds to deliver the next generation of innovative therapeutics.

References

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of 2,8-Dioxa-5-azaspiro[3.5]nonane as a Bioisostere for Morpholine

Introduction: The Quest for Superior Scaffolds in Drug Discovery In the landscape of medicinal chemistry, the morpholine ring is a ubiquitous structural motif, prized for its favorable physicochemical properties, includi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the morpholine ring is a ubiquitous structural motif, prized for its favorable physicochemical properties, including good aqueous solubility and a pKa that renders it largely protonated at physiological pH. However, its susceptibility to oxidative metabolism can be a significant liability in drug development programs. This has spurred a search for bioisosteric replacements that can mimic the desirable properties of morpholine while offering improved metabolic stability and novel intellectual property.

This guide provides a comprehensive framework for the validation of 2,8-Dioxa-5-azaspiro[3.5]nonane as a promising bioisostere for morpholine. We will delve into the rationale behind this selection, propose a synthetic strategy, and detail the head-to-head experimental comparisons necessary to rigorously evaluate its potential as a superior alternative in drug design. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with innovative and robust scaffolds.

The Rationale for Spirocyclic Scaffolds: A Step into the Third Dimension

The exploration of three-dimensional (3D) molecular scaffolds has gained significant traction as a strategy to "escape from flatland" in medicinal chemistry. Spirocycles, with their two rings sharing a single atom, offer a unique and rigid 3D geometry. This rigidity can be advantageous in several ways:

  • Improved Metabolic Stability: The spirocyclic core of 2,8-Dioxa-5-azaspiro[3.5]nonane is anticipated to be more resistant to oxidative metabolism compared to the more flexible morpholine ring.

  • Novel Chemical Space: The distinct 3D shape of this spirocycle allows for the exploration of new interactions with target proteins, potentially leading to enhanced potency and selectivity.

  • Favorable Physicochemical Properties: The introduction of two oxygen atoms and a nitrogen atom in the spirocyclic framework is designed to maintain the favorable solubility and polarity characteristics of morpholine.

The structural comparison between morpholine and 2,8-Dioxa-5-azaspiro[3.5]nonane is illustrated below:

Caption: Structural comparison of Morpholine and 2,8-Dioxa-5-azaspiro[3.5]nonane.

Proposed Synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane

G start Commercially Available Starting Materials step1 Step 1: Formation of Protected Amino Diol start->step1 e.g., serinol derivative, 1,3-dihalopropane step2 Step 2: Double Intramolecular Williamson Ether Synthesis step1->step2 Base (e.g., NaH) step3 Step 3: Deprotection step2->step3 e.g., H2, Pd/C for Cbz or TFA for Boc end 2,8-Dioxa-5-azaspiro[3.5]nonane step3->end

Caption: Proposed high-level synthetic workflow for 2,8-Dioxa-5-azaspiro[3.5]nonane.

This proposed synthesis leverages well-established chemical transformations, offering a practical approach to obtaining the target molecule for subsequent validation studies.

Head-to-Head Comparison: Physicochemical and ADME Properties

A rigorous validation requires a direct comparison of the key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,8-Dioxa-5-azaspiro[3.5]nonane and morpholine. The following table outlines the predicted properties based on available data and the experimental assays that should be performed.

PropertyMorpholine (Experimental/Predicted)2,8-Dioxa-5-azaspiro[3.5]nonane (Predicted)Experimental Validation Protocol
Molecular Weight ( g/mol ) 87.12[2]143.18N/A
cLogP -0.86-0.6Shake-Flask Method
Topological Polar Surface Area (Ų) 21.330.5N/A (Calculation)
Aqueous Solubility Miscible[2]HighKinetic & Thermodynamic Solubility Assays
pKa 8.33~8.5 (Estimated)Potentiometric Titration
Metabolic Stability (in vitro) Moderate to HighPredicted to be HighMicrosomal Stability Assay
Experimental Protocols

The following are detailed, step-by-step methodologies for the key validation experiments.

Rationale: Lipophilicity is a critical parameter influencing a compound's absorption, distribution, and potential for off-target effects. The shake-flask method is the gold standard for determining the distribution coefficient (LogD) at a specific pH.[3][4]

Protocol:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with 1-octanol. Similarly, pre-saturate 1-octanol with the PBS buffer.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (morpholine or 2,8-Dioxa-5-azaspiro[3.5]nonane) in a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, combine 990 µL of the pre-saturated PBS and 100 µL of the pre-saturated 1-octanol. Add 10 µL of the 10 mM compound stock solution.

  • Equilibration: Vigorously shake the vials for 1 hour at room temperature to ensure complete partitioning.

  • Phase Separation: Centrifuge the vials to achieve a clear separation of the aqueous and octanol phases.

  • Quantification: Carefully sample an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.

  • Calculation: Calculate the LogD value using the formula: LogD = log10 ([Compound]octanol / [Compound]aqueous).

Rationale: Adequate aqueous solubility is crucial for drug absorption and for obtaining reliable data in biological assays.[1][5] Both kinetic and thermodynamic solubility should be assessed.

A. Kinetic Solubility Assay (High-Throughput Screening) [6][7]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Precipitation Induction: Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well containing the serially diluted compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 620 nm). The concentration at which precipitation is first observed is the kinetic solubility.

B. Thermodynamic Solubility Assay (Shake-Flask Method) [6][7]

  • Compound Addition: Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Filter the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) with a standard curve. This concentration represents the thermodynamic solubility.

Rationale: This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[8]

Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a solution of the NADPH regenerating system (cofactor).

    • Prepare a 1 µM solution of the test compound in the incubation buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation Setup:

    • In a 96-well plate, add the liver microsomes to the test compound solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance can be calculated.

G cluster_0 Metabolic Stability Assay Workflow A Prepare Microsome/ Compound Mixture B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction D->E F Protein Precipitation & Centrifugation E->F G LC-MS/MS Analysis of Supernatant F->G H Data Analysis: t1/2 & Intrinsic Clearance G->H

Caption: Workflow for the in vitro microsomal stability assay.

Target Engagement and Biological Activity

Ultimately, the utility of a bioisostere is determined by its impact on biological activity. Once the fundamental ADME and physicochemical properties have been characterized, the next critical step is to incorporate 2,8-Dioxa-5-azaspiro[3.5]nonane into a known active molecule that contains a morpholine moiety.

Recommended Approach:

  • Selection of a Model Compound: Choose a well-characterized bioactive compound containing a morpholine ring for which a robust biological assay is available.

  • Synthesis of the Analog: Synthesize the corresponding analog where the morpholine is replaced by 2,8-Dioxa-5-azaspiro[3.5]nonane.

  • In Vitro Biological Assay: Perform a head-to-head comparison of the potency (e.g., IC50 or EC50) of the parent compound and its spirocyclic analog in the relevant biological assay.

This direct comparison will provide the definitive answer as to whether 2,8-Dioxa-5-azaspiro[3.5]nonane is a functionally equivalent or superior bioisostere for morpholine in a biologically relevant context.

Conclusion and Future Outlook

The validation of 2,8-Dioxa-5-azaspiro[3.5]nonane as a bioisostere for morpholine represents a logical and promising avenue for the development of more robust and novel drug candidates. The proposed experimental framework provides a clear and comprehensive path for researchers to rigorously assess its potential. The anticipated benefits of improved metabolic stability and access to new chemical space make this an endeavor with a high potential for reward. Successful validation will add a valuable new tool to the medicinal chemist's armamentarium, enabling the design of next-generation therapeutics.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
  • Cambridge MedChem Consulting. (2019). LogD. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2008).
  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316-323.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro-in vivo correlation and the role of hepatic blood flow and protein binding. Drug metabolism and disposition, 27(11), 1350-1359.
  • Patent CN113214290A. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

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Validation

A Comparative Study of Photostability: Spirooxazine Dyes versus the Untapped Potential of 2,8-Dioxa-5-azaspiro[3.5]nonane Scaffolds

A Technical Guide for Researchers in Photoresponsive Materials In the dynamic field of photochromic materials, the quest for robust and efficient molecular switches is perpetual. Among the plethora of photo-responsive co...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Photoresponsive Materials

In the dynamic field of photochromic materials, the quest for robust and efficient molecular switches is perpetual. Among the plethora of photo-responsive compounds, spirooxazines have carved a significant niche, lauded for their excellent photostability and fatigue resistance. This guide provides an in-depth analysis of the photostability of spirooxazine dyes, grounded in established experimental data. Furthermore, it casts a spotlight on the 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold, a lesser-known entity in the realm of photochromism, exploring its synthetic accessibility and potential as a novel platform for future photoresponsive materials. While a direct comparative study is hampered by the nascent research into the photochromic properties of 2,8-Dioxa-5-azaspiro[3.5]nonane derivatives, this guide will use the well-documented performance of spirooxazines as a benchmark for what emerging photochromic systems must achieve.

The Bedrock of Photochromism: Understanding Spirooxazine Photostability

Spirooxazines are a prominent class of photochromic compounds that undergo a reversible transformation between a colorless, closed spiro (SP) form and a colored, open merocyanine (MC) form upon exposure to ultraviolet (UV) light.[1][2] The reverse reaction, the fading of the color, can be initiated by visible light or occur thermally.[3] Their high resistance to photodegradation, often termed fatigue, has made them indispensable in applications ranging from ophthalmic lenses to optical data storage.[4][5]

The remarkable photostability of spirooxazines is attributed to the efficiency of the reversible ring-opening and closing mechanism and a lower propensity for irreversible side reactions compared to their predecessors, the spiropyrans.[6] The core of their photochromic behavior lies in the heterolytic cleavage of the C(spiro)-O bond within the oxazine ring upon UV irradiation.[2] This process leads to the formation of the planar, conjugated, and colored merocyanine isomer.

dot graph TD { subgraph Spirooxazine Photochromism A[Colorless Spiro Form (SP)] -- UV Light --> B{Excited State}; B --> C[Colored Merocyanine Form (MC)]; C -- Visible Light / Heat --> A; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#FBBC05,stroke:#EA4335,stroke-width:2px,color:#202124 style C fill:#4285F4,stroke:#34A853,stroke-width:2px,color:#FFFFFF } caption { label = "Fig. 1: Reversible photochromism of spirooxazine dyes." fontname = "Helvetica" fontsize = 10 }

The photostability of spirooxazines, however, is not absolute and is influenced by a variety of factors including the solvent polarity, the rigidity of the surrounding matrix, and the presence of oxygen and other reactive species.[6][7] For instance, polar solvents can stabilize the zwitterionic form of the open merocyanine, potentially affecting the kinetics of ring-closing and, in some cases, influencing degradation pathways.[5] Similarly, incorporation into a rigid polymer matrix can enhance fatigue resistance by restricting molecular movements that might lead to irreversible side reactions.[2][7]

Key Photostability Metrics for Spirooxazine Dyes
ParameterTypical Values for SpirooxazinesSignificance
Photocoloration Quantum Yield (ΦPC) 0.1 - 0.7Efficiency of the conversion from the colorless to the colored form upon absorption of a photon.
Photobleaching Quantum Yield (ΦPB) 0.01 - 0.2Efficiency of the reverse (colored to colorless) process induced by visible light.
Fatigue Resistance High (thousands of cycles with minimal degradation)The ability to undergo repeated coloring and fading cycles without significant loss of photochromic performance.[4]

The Enigmatic 2,8-Dioxa-5-azaspiro[3.5]nonane: A Frontier for Photochromic Discovery

In stark contrast to the well-documented spirooxazines, the 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold remains largely unexplored within the context of photochromism. While the synthesis of this heterocyclic system has been reported, its application has been primarily focused on medicinal chemistry.[8] A thorough search of the current scientific literature reveals a significant gap in knowledge regarding the photophysical and photochromic properties of dyes derived from this scaffold.

The structure of 2,8-Dioxa-5-azaspiro[3.5]nonane, featuring a spirocyclic junction between an oxetane and a piperidine ring, is intriguing. The presence of the strained oxetane ring could potentially be leveraged to design novel photo-induced ring-opening reactions. However, the stability of the oxetane ring itself, particularly in the presence of light and other reagents, would be a critical factor to investigate.[5]

dot graph TD { subgraph 2,8-Dioxa-5-azaspiro[3.5]nonane Scaffold A["Oxetane Ring"] -- Spiro Junction --> B["Piperidine Ring"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 } caption { label = "Fig. 2: Basic structure of the 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold." fontname = "Helvetica" fontsize = 10 }

The lack of data necessitates a foundational research approach to even begin to assess the photostability of any potential photochromic derivatives. This would involve the synthesis of chromophore-containing analogues and a systematic investigation of their photophysical properties.

Experimental Protocols for Assessing Photostability

To facilitate future research and provide a framework for the evaluation of novel photochromic compounds like derivatives of 2,8-Dioxa-5-azaspiro[3.5]nonane, we present a standardized protocol for assessing photostability, using spirooxazines as the model compound.

Protocol 1: Determination of Photocoloration and Photobleaching Quantum Yields

Objective: To quantify the efficiency of the forward and reverse photochromic reactions.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the photochromic dye in a suitable solvent (e.g., toluene or acetonitrile) with a known concentration, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Actinic Light Source: Utilize a calibrated light source (e.g., a xenon lamp with a monochromator) to irradiate the sample at the λmax of the closed form for photocoloration, and at the λmax of the open form for photobleaching.

  • Spectroscopic Monitoring: Use a UV-Vis spectrophotometer to record the change in absorbance of the colored form over time during irradiation.

  • Actinometry: Employ a chemical actinometer (e.g., ferrioxalate) under identical irradiation conditions to determine the photon flux of the light source.

  • Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (Number of molecules reacted) / (Number of photons absorbed)

dot graph TD { subgraph Quantum Yield Determination A[Prepare Dye Solution] --> B{Irradiate with Calibrated Light Source}; B --> C[Monitor Absorbance Change]; D[Perform Actinometry] --> E{Calculate Photon Flux}; C & E --> F[Calculate Quantum Yield]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#FBBC05,stroke:#EA4335,stroke-width:2px,color:#202124 style C fill:#4285F4,stroke:#34A853,stroke-width:2px,color:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#4285F4,stroke:#34A853,stroke-width:2px,color:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF } caption { label = "Fig. 3: Workflow for determining photocoloration and photobleaching quantum yields." fontname = "Helvetica" fontsize = 10 }

Protocol 2: Evaluation of Fatigue Resistance

Objective: To assess the durability of the photochromic dye over multiple switching cycles.

Methodology:

  • Sample Preparation: Prepare a solution of the dye or cast a film of the dye in a polymer matrix.

  • Cyclic Irradiation: Subject the sample to alternating cycles of UV and visible light irradiation to induce coloring and fading. A dedicated fatigue-testing instrument is often used for this purpose.

  • Performance Monitoring: After a set number of cycles (e.g., every 100 cycles), measure the maximum absorbance of the colored form (Amax) and the residual absorbance of the bleached form (Amin).

  • Data Analysis: Plot the normalized Amax as a function of the number of cycles. The fatigue resistance is often quantified by the number of cycles required for the initial Amax to decrease to a certain percentage (e.g., 50% or 80%).

Comparative Outlook and Future Directions

Spirooxazines stand as a testament to the successful development of highly photostable photochromic materials. Their robust performance provides a high bar for any new class of photochromic dyes. The 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold, while currently a blank slate in the world of photochromism, represents an opportunity for innovation.

Future research should focus on:

  • Synthesis of Novel Derivatives: The design and synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane derivatives incorporating various chromophores.

  • Fundamental Photophysical Studies: A thorough investigation of the absorption, emission, and photochromic behavior of these new compounds.

  • Mechanistic Elucidation: Understanding the potential photo-induced ring-opening and closing mechanisms, and identifying any competing degradation pathways.

  • Benchmarking against Spirooxazines: Once promising candidates are identified, a direct and rigorous comparative study of their photostability against established spirooxazine dyes will be crucial.

By leveraging the knowledge gained from decades of research on spirooxazines and applying it to novel scaffolds like 2,8-Dioxa-5-azaspiro[3.5]nonane, the field of photochromic materials can continue to evolve, leading to the discovery of next-generation molecular switches with enhanced performance and new functionalities.

References

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Efficacy of 2,8-Dioxa-5-azaspiro[3.5]nonane Derivatives in Cell-Based Assays

Introduction: The Emergence of Spirocyclic Scaffolds in Oncology In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer three-dimensionality and improved pharmacological properties i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Oncology

In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer three-dimensionality and improved pharmacological properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their inherent three-dimensional nature.[1] This rigid, defined geometry can lead to enhanced binding affinity and selectivity for biological targets. Among these, azaspiro compounds are being increasingly investigated for their potential as anticancer agents.[2][3] This guide focuses on a specific subclass, the 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold, providing a comprehensive framework for evaluating the efficacy of its derivatives using a suite of robust cell-based assays. While specific biological data for this exact scaffold is emerging, we will draw upon established methodologies and the known activities of related spiro compounds to present a scientifically rigorous evaluation workflow.[2][4][5]

The core principle of this guide is to establish a self-validating system of experiments. We will progress from broad assessments of cytotoxicity to more nuanced investigations of cell proliferation and finally to the elucidation of the potential mechanism of action through signaling pathway analysis. This tiered approach ensures that only the most promising derivatives advance, saving valuable resources and time.

Part 1: Foundational Efficacy Screening - Cytotoxicity Assessment

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects. This foundational screen helps identify derivatives that can induce cancer cell death and establishes a dose-response relationship, from which key parameters like the half-maximal inhibitory concentration (IC50) are derived.[6]

Causality Behind Experimental Choices: Why the MTT Assay?

For our primary cytotoxicity screen, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a well-established, colorimetric method that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[7] Live cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product, a process that is absent in dead cells. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Its advantages for a primary screen include its relative simplicity, cost-effectiveness, and suitability for high-throughput screening in a 96-well plate format. It is crucial, however, to be aware of its limitations. The assay can be influenced by compounds that affect cellular metabolism without directly causing cell death. Therefore, any promising "hits" from the MTT assay should be validated with an alternative cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture human breast adenocarcinoma cells (MCF-7) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 2,8-Dioxa-5-azaspiro[3.5]nonane derivatives (e.g., DASN-1, DASN-2, DASN-3) and a positive control (e.g., Doxorubicin) in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control (DMSO, final concentration ≤ 0.1%).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Comparative Cytotoxicity of DASN Derivatives
CompoundIC50 (µM) on MCF-7 cells (48h)
DASN-125.4
DASN-25.2
DASN-3> 100
Doxorubicin (Positive Control)0.8

This table presents hypothetical data for illustrative purposes.

Part 2: Delving Deeper - Antiproliferative Effects

While cytotoxicity assays measure cell death, it is also crucial to assess a compound's ability to inhibit cell proliferation. A cytostatic compound may not kill cells outright but can halt their division, which is a valuable therapeutic outcome in oncology.

Rationale for the BrdU Assay

To specifically measure DNA synthesis, a hallmark of cell proliferation, we will use the Bromodeoxyuridine (BrdU) assay. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S phase of the cell cycle.[8] This incorporated BrdU can then be detected using specific antibodies, allowing for the quantification of proliferating cells.[3][8] This method is more specific than metabolic assays like MTT for measuring proliferation and provides a direct assessment of DNA replication.[9]

Experimental Protocol: BrdU Cell Proliferation Assay
  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment protocol as the MTT assay (Steps 1 & 2). However, it is advisable to use a lower cell seeding density (e.g., 2,500 cells/well) to avoid confluence during the assay period.

  • BrdU Labeling:

    • After 48 hours of compound treatment, add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate the plate for 2-4 hours at 37°C.

  • Fixation and Denaturation:

    • Remove the labeling medium and fix the cells by adding a fixing/denaturing solution for 30 minutes at room temperature. This step is critical to allow the anti-BrdU antibody to access the incorporated BrdU within the DNA.[3]

  • Immunodetection:

    • Wash the wells with PBS.

    • Add the anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate for 1 hour at room temperature.

    • Wash the wells to remove any unbound antibody.

  • Substrate Addition and Signal Measurement:

    • Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

Data Presentation: Antiproliferative Activity of DASN-2
TreatmentBrdU Incorporation (Absorbance at 450 nm)% Inhibition of Proliferation
Vehicle Control (DMSO)1.250%
DASN-2 (1 µM)0.9821.6%
DASN-2 (5 µM)0.5556.0%
DASN-2 (10 µM)0.3175.2%
Doxorubicin (0.8 µM)0.2877.6%

This table presents hypothetical data for the most promising derivative, DASN-2.

Part 3: Unraveling the Mechanism - Signaling Pathway Analysis

Identifying the molecular mechanism by which a compound exerts its effects is a critical step in drug development.[10] Based on the observed cytotoxic and antiproliferative effects, a plausible hypothesis is that the DASN derivatives induce apoptosis. Many spirocyclic compounds have been shown to induce apoptosis by modulating key signaling proteins.[2][4] We will investigate the effect of our lead compound, DASN-2, on the expression of key proteins in the apoptotic pathway using Western blotting.

Western Blotting: A Window into Cellular Signaling

Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. We will examine the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

Experimental Protocol: Western Blot Analysis
  • Cell Lysis and Protein Quantification:

    • Seed MCF-7 cells in 6-well plates and treat with DASN-2 at its IC50 concentration (5.2 µM) for 24 hours.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis:

    • Normalize the protein samples to the same concentration and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes to denature the proteins.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using an electroblotting apparatus.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

    • Quantify the band intensities using densitometry software.

Data Presentation: Effect of DASN-2 on Apoptotic Proteins
ProteinVehicle Control (Relative Density)DASN-2 (5.2 µM) (Relative Density)Fold Change
Bax1.02.3+2.3
Bcl-21.00.4-0.6
Bax/Bcl-2 Ratio 1.0 5.75 +5.75
β-actin1.01.0-

This table presents hypothetical densitometry data, normalized to the loading control.

Visualizing the Workflow and a Hypothetical Mechanism

To clearly illustrate the experimental logic and a potential mechanism of action, we use Graphviz diagrams.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action DASN_Derivatives DASN Derivatives (1, 2, 3) MTT_Assay MTT Cytotoxicity Assay (MCF-7 cells, 48h) DASN_Derivatives->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Lead_Compound Identify Lead Compound (e.g., DASN-2, IC50 < 10 µM) IC50_Determination->Lead_Compound BrdU_Assay BrdU Proliferation Assay Lead_Compound->BrdU_Assay Western_Blot Western Blot Analysis (Bax, Bcl-2) BrdU_Assay->Western_Blot Apoptosis_Confirmation Confirmation of Apoptosis Induction Western_Blot->Apoptosis_Confirmation

Caption: A tiered experimental workflow for evaluating 2,8-Dioxa-5-azaspiro[3.5]nonane derivatives.

Apoptosis_Pathway DASN2 DASN-2 Bcl2 Bcl-2 DASN2->Bcl2 inhibits Bax Bax DASN2->Bax activates Mitochondrion Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis releases pro-apoptotic factors Bcl2->Bax inhibits Bax->Mitochondrion promotes permeabilization

Caption: Hypothetical mechanism of DASN-2 inducing apoptosis by modulating Bax and Bcl-2.

Data_Interpretation Start Initial Results IC50 IC50 < 10 µM? Start->IC50 ProlifInhib Significant Proliferation Inhibition? IC50->ProlifInhib Yes Stop Stop/Redesign Derivative IC50->Stop No BaxBcl2 Increased Bax/Bcl-2 Ratio? ProlifInhib->BaxBcl2 Yes ProlifInhib->Stop No Proceed Proceed to In Vivo Studies BaxBcl2->Proceed Yes BaxBcl2->Stop No

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to 2,8-Dioxa-5-azaspiro[3.5]nonane: A Guide for Medicinal Chemists

The quest for novel three-dimensional scaffolds is a paramount objective in modern drug discovery, aimed at exploring new chemical spaces and improving the physicochemical properties of therapeutic candidates. Among thes...

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel three-dimensional scaffolds is a paramount objective in modern drug discovery, aimed at exploring new chemical spaces and improving the physicochemical properties of therapeutic candidates. Among these, spirocyclic systems have garnered significant attention due to their rigid structures, which can lead to enhanced binding affinity and metabolic stability. The 2,8-dioxa-5-azaspiro[3.5]nonane core is a particularly interesting motif, combining the favorable properties of a piperidine and an oxetane ring in a spirocyclic arrangement. This guide provides a head-to-head comparison of the known synthetic route to this valuable scaffold, alongside a proposed alternative strategy, offering researchers and drug development professionals a comprehensive overview of the available and potential synthetic approaches.

Route 1: A Patented Approach via Intramolecular Cyclization

A primary synthetic route to 2,8-Dioxa-5-azaspiro[3.5]nonane is detailed in the patent literature, presenting a linear, multi-step synthesis starting from 3-((benzylamino)methyl)oxetan-3-ol. This approach is characterized by its straightforward transformations and the use of readily available reagents, making it a viable option for scale-up.[1]

Scientific Rationale and Key Transformations

The core of this strategy lies in the sequential formation of the piperidine ring. The initial acylation of the starting amino alcohol with chloroacetyl chloride provides a key intermediate. The subsequent intramolecular cyclization, driven by a strong base, forms the lactam ring. This is a classic approach to the formation of cyclic amides. The choice of a benzyl protecting group for the nitrogen atom is strategic, as it is stable under the initial reaction conditions and can be readily removed in the final step via catalytic hydrogenation. The reduction of the lactam to the corresponding amine is a standard transformation, typically achieved with powerful reducing agents like lithium aluminum hydride.

Experimental Protocol

Step 1: Synthesis of N-(3-(hydroxymethyl)-3-oxetenylmethyl)-N-benzyl-2-chloroacetamide

To a solution of 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) and triethylamine (2.0 eq) in dichloromethane, chloroacetyl chloride (1.1 eq) is added dropwise at a temperature maintained below 10 °C. The reaction is then allowed to warm to room temperature and stirred for 16 hours.

Step 2: Intramolecular Cyclization to form 5-benzyl-2,8-dioxa-5-azaspiro[3.5]nonan-6-one

The product from Step 1 is subjected to self-cyclization in an inert atmosphere using a strong base such as sodium hydride in a suitable solvent.

Step 3: Reduction to 5-benzyl-2,8-dioxa-5-azaspiro[3.5]nonane

The lactam from Step 2 is reduced using a reducing agent like lithium aluminum hydride in an inert solvent such as THF. The reaction is typically carried out at a temperature between 10 °C and 30 °C for 2 to 24 hours.[1]

Step 4: Deprotection to 2,8-Dioxa-5-azaspiro[3.5]nonane

The benzyl protecting group is removed via catalytic hydrogenation. The product from Step 3 is treated with a palladium on carbon catalyst under a hydrogen atmosphere to yield the final product. The product can be isolated as an oxalate salt to improve handling and stability.[1]

Workflow Diagram

Patented_Route A 3-((benzylamino)methyl)oxetan-3-ol B N-(3-(hydroxymethyl)-3-oxetenylmethyl)-N-benzyl-2-chloroacetamide A->B Chloroacetyl chloride, Et3N C 5-benzyl-2,8-dioxa-5-azaspiro[3.5]nonan-6-one B->C NaH D 5-benzyl-2,8-dioxa-5-azaspiro[3.5]nonane C->D LiAlH4 E 2,8-Dioxa-5-azaspiro[3.5]nonane D->E H2, Pd/C

Caption: Patented synthetic route to 2,8-Dioxa-5-azaspiro[3.5]nonane.

Route 2: A Proposed Alternative via Reductive Amination

Drawing inspiration from the synthesis of related oxa-azaspirocycles, a plausible alternative route can be envisioned.[2][3] This proposed strategy hinges on the reductive amination of a suitable ketone precursor, offering a more convergent approach that could potentially reduce the overall step count.

Scientific Rationale and Key Transformations

This hypothetical route would commence with the synthesis of a spirocyclic ketone, 2-oxa-5-azaspiro[3.5]nonan-8-one. This key intermediate could then undergo reductive amination to install the final nitrogen atom of the piperidine ring. This strategy is attractive as it builds the core spirocyclic framework early in the synthesis. The synthesis of the ketone precursor itself could be approached through various methods, for instance, via a Dieckmann condensation or a similar intramolecular cyclization of a suitably substituted diester. The final reductive amination is a robust and widely used transformation in medicinal chemistry for the synthesis of amines.

Proposed Experimental Protocol (Hypothetical)

Step 1: Synthesis of a suitable acyclic precursor

An appropriate starting material, such as a derivative of 3-amino-1-propanol where the nitrogen is protected, would be alkylated with a reagent containing the oxetane moiety and a latent carbonyl group.

Step 2: Intramolecular Cyclization to form a piperidone precursor

The acyclic precursor would undergo an intramolecular cyclization, such as a Dieckmann condensation, to form a protected 2,8-dioxa-5-azaspiro[3.5]nonan-6-one.

Step 3: Decarboxylation and Deprotection to form 2-oxa-5-azaspiro[3.5]nonan-8-one

The resulting beta-keto ester would be decarboxylated, and the protecting group on the nitrogen removed to yield the key spirocyclic ketone intermediate.

Step 4: Reductive Amination to 2,8-Dioxa-5-azaspiro[3.5]nonane

The spirocyclic ketone would be subjected to reductive amination with a suitable amine source, such as ammonia or a protected amine, in the presence of a reducing agent like sodium triacetoxyborohydride, to yield the target 2,8-Dioxa-5-azaspiro[3.5]nonane.

Workflow Diagram

Proposed_Route A Acyclic Precursor B Protected 2,8-dioxa-5-azaspiro[3.5]nonan-6-one A->B Intramolecular Cyclization C 2-oxa-5-azaspiro[3.5]nonan-8-one B->C Decarboxylation/ Deprotection D 2,8-Dioxa-5-azaspiro[3.5]nonane C->D Reductive Amination

Caption: Proposed alternative synthetic route to 2,8-Dioxa-5-azaspiro[3.5]nonane.

Head-to-Head Comparison

FeatureRoute 1: Patented Intramolecular CyclizationRoute 2: Proposed Reductive Amination
Starting Materials 3-((benzylamino)methyl)oxetan-3-olHypothetically, a derivative of 3-amino-1-propanol and an oxetane-containing electrophile.
Key Transformation Intramolecular cyclization of a chloroacetamide followed by lactam reduction.Reductive amination of a spirocyclic ketone.
Number of Steps 4 linear steps.Potentially 3-4 steps, could be more convergent.
Potential Advantages Demonstrated route with available, albeit limited, experimental data. Linear and conceptually straightforward.[1]Potentially more convergent, building the spirocycle early. Reductive amination is a very reliable reaction.
Potential Challenges Use of hazardous reagents like chloroacetyl chloride and LiAlH4. The starting material may not be commercially available in large quantities.The synthesis of the key spirocyclic ketone precursor is not described and may be challenging.
Scalability Claimed to be suitable for industrial production.[1]Dependent on the efficiency of the ketone synthesis.

Conclusion

Currently, the synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane is primarily documented in patent literature, outlining a robust, multi-step sequence involving an intramolecular cyclization and subsequent reduction. This method, while effective, utilizes strong reducing agents and a linear approach. The proposed alternative, centered around a key reductive amination step, offers a conceptual blueprint for a more convergent synthesis. While this second route remains to be experimentally validated, it provides a valuable starting point for further synthetic exploration. The development of efficient and scalable routes to this and other spirocyclic scaffolds is crucial for advancing drug discovery programs, and a thorough understanding of the available and potential synthetic strategies is essential for any researcher in this field.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • 2,8-dioxa-5-azaspiro[3.5]nonane. PubChemLite. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

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Comparative

The Spiro-Oxetane Moiety: A Catalyst for Superior Physicochemical Properties in Drug Discovery

A Senior Application Scientist's Guide to Assessing and Understanding the Physicochemical Advantages of Spiro-Oxetane Incorporation In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly tur...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing and Understanding the Physicochemical Advantages of Spiro-Oxetane Incorporation

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to three-dimensional molecular scaffolds to navigate the complexities of biological space. Among these, the spiro-oxetane moiety has emerged as a powerful tool for enhancing the physicochemical properties of drug candidates. This guide provides an in-depth comparison of spiro-oxetane-containing compounds with their common isosteres, the gem-dimethyl and carbonyl groups, supported by experimental data and detailed protocols for assessing these critical drug-like characteristics.

The strategic incorporation of a spiro-oxetane is not merely a substitution but a deliberate design choice to overcome common hurdles in drug development such as poor solubility, metabolic instability, and undesirable lipophilicity. The strained four-membered ring of the oxetane, combined with its spirocyclic nature, imparts a unique conformational rigidity and polarity that can profoundly influence a molecule's behavior in a biological system.[1][2]

The Physicochemical Trifecta: Solubility, Lipophilicity, and Metabolic Stability

The decision to introduce a spiro-oxetane is often driven by the need to modulate one or more key physicochemical parameters. Let's examine the typical improvements observed when replacing gem-dimethyl or carbonyl functionalities.

Aqueous Solubility: Escaping the Precipitation Trap

Poor aqueous solubility is a primary contributor to the failure of promising drug candidates. The introduction of a polar oxetane ring can significantly enhance the solubility of a compound. The oxygen atom of the oxetane acts as a hydrogen bond acceptor, improving interactions with water molecules.[3] This stands in stark contrast to the non-polar nature of the gem-dimethyl group, which often increases lipophilicity and, consequently, decreases aqueous solubility.

Lipophilicity (LogP/LogD): A Balancing Act

Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a critical parameter that influences absorption, distribution, metabolism, and excretion (ADME). While the replacement of a gem-dimethyl group with a more polar spiro-oxetane generally leads to a decrease in lipophilicity (LogP/LogD), the effect of replacing a carbonyl group can be more nuanced. In some cases, the spiro-oxetane can be considered a "lipophilic brother" to the carbonyl group, leading to a slight increase in LogD.[1] This context-dependent modulation allows for fine-tuning of a molecule's lipophilicity to achieve the optimal balance for cell permeability and solubility.

Metabolic Stability: Resisting the Body's Defenses

Rapid metabolism by cytochrome P450 (CYP) enzymes in the liver is a major obstacle to achieving therapeutic drug concentrations. The gem-dimethyl group is often introduced to block metabolically labile sites; however, it can increase lipophilicity. The spiro-oxetane moiety offers a metabolically robust alternative. The strained ring system is less susceptible to enzymatic attack compared to more flexible alkyl chains or even the carbonyl group, which can be a site for reduction. This enhanced metabolic stability translates to a longer half-life and improved bioavailability.[4]

Quantitative Comparison: Spiro-Oxetane vs. Isosteres

The following table summarizes representative data from various studies, highlighting the quantitative improvements in physicochemical properties upon introduction of a spiro-oxetane moiety.

Compound Pair Modification Solubility (µg/mL) LogD (pH 7.4) Metabolic Stability (t½ in HLM, min) Reference
Thalidomide Analogue 1 Carbonyl to Spiro-OxetaneIncreasedReduced> 120[4]
Thalidomide Analogue 2 gem-Dimethyl to Spiro-OxetaneSignificantly IncreasedReducedSignificantly Increased[4]
EZH2 Inhibitor Lead gem-Dimethyl to Spiro-Oxetane> 2002.1169
BTK Inhibitor Precursor Amine to Amino-Oxetane-Lowered by >1 unit-[5]

Note: This table is a synthesis of data from multiple sources to illustrate general trends. Direct head-to-head comparisons within a single study provide the most robust evidence.

Experimental Assessment of Physicochemical Properties

To rigorously evaluate the impact of incorporating a spiro-oxetane, a suite of standardized in vitro assays is employed. The following protocols provide a step-by-step guide to these essential experiments.

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for assessing the key physicochemical properties of a drug candidate.

workflow cluster_synthesis Compound Synthesis cluster_assays Physicochemical Assays cluster_analysis Data Analysis & Decision Start Design & Synthesize Spiro-Oxetane Analogue Isosteres Synthesize gem-Dimethyl & Carbonyl Isosteres Solubility Kinetic Solubility Assay Start->Solubility Lipophilicity Shake-Flask LogD Assay Solubility->Lipophilicity Metabolism Microsomal Stability Assay Lipophilicity->Metabolism Analysis Compare Data vs. Isosteres Metabolism->Analysis Decision Go/No-Go Decision for Further Development Analysis->Decision

Caption: A streamlined workflow for the comparative assessment of physicochemical properties.

Protocol 1: Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility.[6][7][8][9][10]

Materials:

  • Test compound and comparators (dissolved in DMSO, 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Plate shaker

  • UV/Vis microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 10 mM DMSO stock solution in DMSO to create a concentration range (e.g., 2 mM, 1 mM, 0.5 mM, etc.).

  • Assay Plate Preparation: To a 96-well plate, add 198 µL of PBS pH 7.4 to each well.

  • Compound Addition: Add 2 µL of each DMSO stock concentration to the corresponding wells in triplicate. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours.

  • Measurement: After incubation, measure the absorbance of each well at a predetermined wavelength (typically the λmax of the compound). For compounds that precipitate, light scattering can be measured using a nephelometer.

  • Data Analysis: The highest concentration at which no precipitate is observed (i.e., the absorbance is linear with concentration) is reported as the kinetic solubility.

Protocol 2: Shake-Flask Method for LogD Determination

This "gold standard" method measures the partitioning of a compound between n-octanol and an aqueous buffer.[11][12][13][14][15]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them overnight and then separating the layers.

  • Compound Addition: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: In a glass vial, combine 1 mL of the n-octanol phase and 1 mL of the aqueous phase containing the compound.

  • Equilibration: Cap the vial and vortex vigorously for 1 minute. Place on a shaker for 1 hour to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to achieve complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogD = log10 ([Compound]octanol / [Compound]aqueous)

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.[16][17][18][19][20]

Materials:

  • Test compound

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer, pH 7.4

  • Incubator/water bath at 37°C

  • Acetonitrile (containing an internal standard) for quenching

  • LC-MS/MS for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing the test compound (final concentration typically 1 µM) and HLM (final concentration typically 0.5 mg/mL) in phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Conclusion

The incorporation of a spiro-oxetane moiety is a proven strategy for enhancing the drug-like properties of therapeutic candidates. By judiciously replacing less favorable groups like gem-dimethyl or carbonyls, medicinal chemists can overcome significant hurdles in drug development. The resulting improvements in solubility, metabolic stability, and the fine-tuning of lipophilicity can ultimately lead to safer and more efficacious medicines. The experimental protocols outlined in this guide provide a robust framework for quantifying these advantages and making data-driven decisions in the complex process of drug discovery.

References

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. PubMed. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • LogP / LogD shake-flask method. Protocols.io. Available at: [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Available at: [Link]

  • metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. PharmaFEATURES. Available at: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. PMC - NIH. Available at: [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTT-lab. Available at: [Link]

  • Spirocyclic Oxetanes: Synthesis and Properties. Request PDF - ResearchGate. Available at: [Link]

  • Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage. Available at: [Link]

  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available at: [Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available at: [Link]

  • Spirocyclic Oxetanes: Synthesis and Properties. Request PDF - ResearchGate. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Photochromic Quantum Yield: A Comparative Analysis for Researchers

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complex landscape of photochromic materials. In the quest for novel molecular switches, photosensit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complex landscape of photochromic materials. In the quest for novel molecular switches, photosensitizers, and light-controlled therapeutics, the quantum yield of a photochromic compound stands as a paramount performance metric. It dictates the efficiency of the light-induced transformation and, consequently, the material's utility in a given application.

This guide will provide an in-depth comparison of the quantum yields of several major classes of photochromic compounds. While the specific photochromic properties of 2,8-Dioxa-5-azaspiro[3.5]nonane are not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge and comparative data for widely-used photochromes, enabling you to make informed decisions in your research and development endeavors. We will delve into the experimental methodologies for quantum yield determination and explore the structural nuances that influence this critical parameter.

The Significance of Quantum Yield in Photochromism

In the realm of photochemistry, the quantum yield (Φ) represents the efficiency of a photochemical process.[1] It is defined as the number of specific events occurring per photon absorbed by the system. For a photochromic reaction, this translates to the number of molecules that undergo a reversible transformation between two isomers with different absorption spectra for each photon absorbed.[2][3] A high quantum yield is often desirable for applications requiring rapid and efficient switching, such as in optical data storage, ophthalmic lenses, and photopharmacology. Conversely, a lower quantum yield might be advantageous in applications where a more gradual or controlled response to light is needed.

A Comparative Analysis of Prominent Photochromic Families

The photochromic properties, including the quantum yield, are highly dependent on the molecular structure and the surrounding environment.[1] Below, we compare several key classes of photochromic compounds, highlighting their typical quantum yield ranges and key characteristics.

Spiropyrans and Spirooxazines

Spiropyrans and their nitrogen-containing analogs, spirooxazines, are among the most extensively studied classes of photochromic compounds.[4] Their photochromism arises from the UV-induced cleavage of a C-O bond, leading to the formation of a colored, planar merocyanine form. The reverse reaction can be triggered by visible light or occur thermally.

  • Spiropyrans: The quantum yield for the coloration (spiropyran to merocyanine) of spiropyrans can vary significantly depending on the substituents and the solvent. Computational studies have shown that the quantum yield is dependent on the electronic state initially populated.[5] Experimental values are often in the range of 0.1 to 0.6. For instance, a computational investigation of spiro[1,3-dihydroindole-2,2'-chromene] (a spiropyran) to merocyanine reported a photoisomerization quantum yield of 0.56.[5] However, experimental results for similar compounds in solution have indicated an upper limit of 0.1.[5]

  • Spirooxazines: Spirooxazines generally exhibit better fatigue resistance compared to spiropyrans. The quantum yield for the photocoloration of spirooxazines has been reported to be around 0.24 for certain derivatives in acetonitrile upon excitation at 355 nm.[6]

The local environment plays a crucial role. For example, incorporating a spiropyran into the hydrophobic core of polymer nanoparticles resulted in a photoisomerization quantum yield from the spiro to the mero-form of 28%, compared to 42% for the same spiropyran in methanol.[7]

Diarylethenes

Diarylethenes are celebrated for their thermal stability and high fatigue resistance, making them prime candidates for optical memory and switching applications.[8] Their photochromism involves a reversible electrocyclic reaction between an open and a closed form.

  • Quantum Yields: A remarkable feature of some diarylethene derivatives is their exceptionally high cyclization quantum yield, which can approach 1 (or 100%).[8] The quantum yield of the reverse (cycloreversion) reaction is often lower and can be tuned by modifying the molecular structure. Theoretical studies have shown a correlation between the energy of the excited state of the closed-ring isomer and the quantum yield of the cycloreversion reaction.[2] Nonadiabatic ab initio molecular dynamics simulations have successfully predicted reaction quantum yields in agreement with experimental findings, showing that inverse-type diarylethenes can have significantly higher reaction quantum yields (e.g., 77%) compared to normal-type diarylethenes (e.g., 55%).[9][10]

Azobenzenes

Azobenzenes undergo a reversible trans-cis isomerization upon photoirradiation. The trans isomer is generally more stable, and the isomerization can be triggered by UV light, while the reverse reaction can be induced by visible light or occur thermally.

  • Environmental Sensitivity: The photoisomerization quantum yield of azobenzene is highly sensitive to its environment. For instance, the quantum yield for the trans to cis photoisomerization of azobenzene in methanol has been a subject of re-determination to ensure accuracy.[11][12] When attached to DNA, the quantum yield for this process is significantly reduced. Compared to free azobenzene (Φ ≈ 0.094), the quantum yield drops to approximately 0.036 when incorporated into single-stranded DNA and further to about 0.0056 in double-stranded DNA.[13][14]

Summary of Comparative Quantum Yields
Photochromic ClassTypical Forward ReactionTypical Quantum Yield (Φ) RangeKey Characteristics
Spiropyrans UV-induced ring-opening0.1 - 0.6[5]High sensitivity, but can have lower fatigue resistance.
Spirooxazines UV-induced ring-opening~0.24[6]Better fatigue resistance than spiropyrans.
Diarylethenes UV-induced cyclizationUp to 1.0 (cyclization)[8]Excellent thermal stability and fatigue resistance.
Azobenzenes UV-induced trans-cis isomerization0.005 - 0.1 (in complex environments)[13][14]Robust switching, highly sensitive to environment.

Experimental Determination of Photochromic Quantum Yield

Accurate determination of quantum yields is crucial for the reliable comparison of photochromic compounds. The process generally involves measuring the rate of the photoreaction and the photon flux of the incident light.

Step-by-Step Methodology for Quantum Yield Determination
  • Preparation of the Sample Solution: A dilute solution of the photochromic compound in a suitable solvent is prepared. The concentration should be adjusted to have a low absorbance (typically < 0.1) at the irradiation wavelength to ensure uniform light absorption throughout the sample.

  • Actinometry - Measuring the Photon Flux: An actinometer is a chemical system with a known quantum yield that is used to determine the photon flux of the light source. Ferrioxalate is a common actinometer for the UV and visible regions.

    • A solution of the actinometer is irradiated under the same conditions as the sample.

    • The change in absorbance of the actinometer solution is measured to determine the number of moles of photoproduct formed.

    • Using the known quantum yield of the actinometer, the photon flux (photons per unit time) can be calculated.

  • Irradiation of the Photochromic Compound: The sample solution is irradiated with a monochromatic light source at a wavelength where the initial isomer absorbs. The changes in the absorption spectrum are monitored over time using a UV-Vis spectrophotometer.

  • Data Analysis and Quantum Yield Calculation:

    • The initial rate of the photoreaction is determined from the change in absorbance of the product or reactant as a function of time.

    • The quantum yield (Φ) is then calculated using the following formula: Φ = (moles of reactant consumed or product formed per unit time) / (photons absorbed per unit time)

The experimental setup can significantly influence the measured quantum yields, and it is important to account for factors like light reflection and screening.[15]

Experimental Workflow for Quantum Yield Determination

G cluster_prep Sample & Actinometer Preparation cluster_irradiation Irradiation & Data Collection cluster_analysis Data Analysis & Calculation prep_sample Prepare dilute solution of photochromic compound irradiate_sample Irradiate photochromic sample under identical conditions prep_sample->irradiate_sample prep_actinometer Prepare actinometer solution (e.g., ferrioxalate) irradiate_actinometer Irradiate actinometer under controlled conditions prep_actinometer->irradiate_actinometer measure_actinometer Measure absorbance change of actinometer irradiate_actinometer->measure_actinometer calc_flux Calculate photon flux from actinometer data measure_actinometer->calc_flux monitor_sample Monitor spectral changes of sample over time irradiate_sample->monitor_sample calc_rate Determine initial reaction rate of photochromic compound monitor_sample->calc_rate calc_qy Calculate Quantum Yield (Φ) calc_flux->calc_qy calc_rate->calc_qy

Caption: Workflow for determining the quantum yield of a photochromic compound.

Molecular Structures and Switching Mechanisms

The diverse quantum yields observed across different photochromic families are a direct consequence of their distinct molecular structures and the mechanisms of their photoisomerization.

G cluster_spiropyran Spiropyran cluster_diarylethene Diarylethene cluster_azobenzene Azobenzene SP Spiropyran (Colorless) MC Merocyanine (Colored) SP->MC UV light MC->SP Visible light / Heat Open Open Form (Colorless) Closed Closed Form (Colored) Open->Closed UV light Closed->Open Visible light Trans Trans Isomer Cis Cis Isomer Trans->Cis UV light Cis->Trans Visible light / Heat

Caption: Simplified photo-switching mechanisms of common photochromic compounds.

Conclusion

The quantum yield is a critical parameter for evaluating the performance of photochromic compounds. While data for novel structures like 2,8-Dioxa-5-azaspiro[3.5]nonane may be limited, a thorough understanding of the quantum yields of well-established families such as spiropyrans, spirooxazines, diarylethenes, and azobenzenes provides a valuable framework for researchers. The choice of a photochromic system for a specific application will ultimately depend on a balance of properties, including quantum yield, thermal stability, fatigue resistance, and absorption characteristics. This guide has provided a comparative overview and the necessary experimental context to aid in the rational design and selection of photochromic materials for your scientific endeavors.

References

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  • Wiebeler, C., & Schumacher, S. (2014). Quantum Yields and Reaction Times of Photochromic Diarylethenes: Nonadiabatic Ab Initio Molecular Dynamics for Normal- and Inverse-Type. The Journal of Physical Chemistry A, 118(38), 8455-8461. [Link]

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  • Kahan, R. E., et al. (2013). Photoisomerization Quantum Yield of Azobenzene-Modified DNA Depends on Local Sequence. Journal of the American Chemical Society, 135(22), 8382-8387. [Link]

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  • Kahan, R. E., et al. (2013). Photoisomerization Quantum Yield of Azobenzene-Modified DNA Depends on Local Sequence. PubMed. [Link]

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Comparative

A Comparative Guide to the In Vitro Metabolic Stability of 2,8-Dioxa-5-azaspiro[3.5]nonane-Containing Compounds

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic fate is a pivotal determinant of success. Metabolic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic fate is a pivotal determinant of success. Metabolic stability, the compound's resistance to enzymatic degradation, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] Compounds that are rapidly metabolized often suffer from high clearance rates, leading to low exposure in the body and diminished efficacy. Consequently, a primary goal in medicinal chemistry is to design molecules with optimized metabolic stability.

A contemporary strategy to enhance the developability of drug candidates is the incorporation of spirocyclic scaffolds.[2][3] These unique three-dimensional structures, where two rings are joined by a single common atom, can significantly improve a molecule's physicochemical and pharmacokinetic properties.[3][4] By increasing the fraction of sp3-hybridized carbons (Fsp3), spirocycles move away from the flat, aromatic structures that have historically dominated drug discovery, often leading to improved solubility, reduced lipophilicity, and enhanced metabolic stability.[4][5]

This guide provides an in-depth comparison of the in vitro metabolic stability of compounds containing the 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold against common, more metabolically labile heterocyclic alternatives like morpholine and piperidine. We will delve into the experimental protocols used to assess stability, present comparative data, and discuss the mechanistic rationale behind the observed improvements.

The Promise of 2,8-Dioxa-5-azaspiro[3.5]nonane: A Bioisosteric Approach

The 2,8-Dioxa-5-azaspiro[3.5]nonane moiety is an innovative scaffold that can be considered a rigid, three-dimensional bioisostere of morpholine.[6][7][8] While morpholine is a prevalent fragment in many approved drugs, it is often susceptible to metabolic oxidation.[7] The spirocyclic nature of 2,8-Dioxa-5-azaspiro[3.5]nonane offers a distinct advantage: its rigid conformation can sterically shield adjacent chemical groups from the active sites of metabolic enzymes, thereby reducing the rate of degradation.[4] This concept of bioisosteric replacement is a powerful tool for fine-tuning a molecule's properties while retaining its desired biological activity.

cluster_0 Bioisosteric Replacement Strategy Morpholine Morpholine (Metabolically Labile) Spirocycle 2,8-Dioxa-5-azaspiro[3.5]nonane (Improved Stability) Morpholine->Spirocycle Replacement Properties Enhanced Metabolic Stability Improved Physicochemical Profile Maintained Potency Spirocycle->Properties Leads to

Caption: Bioisosteric replacement of morpholine with a spirocyclic scaffold.

Experimental Design: Assessing Metabolic Stability In Vitro

To objectively compare the metabolic stability of different scaffolds, we rely on robust in vitro models that simulate the metabolic processes of the liver, the primary site of drug metabolism.[9][10] The two most widely used systems are liver microsomes and hepatocytes.[1][11][12]

  • Liver Microsomal Stability Assay: This is a high-throughput, cost-effective method focusing on Phase I (oxidative) metabolism mediated by cytochrome P450 (CYP) enzymes.[10][13] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these key enzymes.[10] This assay is excellent for early-stage screening to quickly identify compounds susceptible to CYP-mediated clearance.[14]

  • Hepatocyte Stability Assay: This model uses intact liver cells (hepatocytes), providing a more comprehensive and physiologically relevant system.[11] It accounts for both Phase I and Phase II (conjugation) metabolic pathways, as well as cellular uptake mechanisms.[11][15] While more complex, this assay often gives a more accurate prediction of in vivo hepatic clearance.[13]

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol details the steps to determine the rate of metabolism of a test compound upon incubation with HLM.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound in a system enriched with Phase I metabolic enzymes.

  • Rationale: The choice of pooled human liver microsomes from multiple donors minimizes variability due to genetic polymorphism in metabolic enzymes.[10] An NADPH regenerating system is essential to provide the necessary cofactor for sustained CYP enzyme activity.[9]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the HLM and NADPH regenerating system to 37°C.

    • In a microcentrifuge tube, combine the phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points:

    • Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching:

    • Immediately stop the reaction at each time point by adding the aliquot to a quenching solution, typically ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining concentration of the parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the rate constant of elimination (k).

    • Calculate the half-life (t½) as: 0.693 / k.

    • Calculate intrinsic clearance (Clint) as: (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic stability in a whole-cell system.

  • Objective: To determine a compound's stability in the presence of both Phase I and Phase II enzymes and active transporters.

  • Rationale: Using cryopreserved hepatocytes allows for convenient scheduling of experiments while retaining the metabolic capabilities of fresh cells.[11][12] The inclusion of both phases of metabolism provides a more complete picture of hepatic clearance.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability check (e.g., using trypan blue exclusion). Cell viability should be >80%.

    • Centrifuge the cell suspension to pellet the cells and resuspend in fresh medium to the desired cell density (e.g., 1 million viable cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate and pre-incubate at 37°C in a humidified CO2 incubator.

    • Add the test compound (final concentration typically 1 µM) to the wells to start the incubation.

  • Time Points:

    • Sample the cell suspension at designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching & Sample Processing:

    • Follow the same quenching and processing steps as described in the HLM assay (Protocol 1), using ice-cold acetonitrile with an internal standard.

  • LC-MS/MS Analysis:

    • Quantify the parent compound concentration using LC-MS/MS.

  • Data Analysis:

    • Calculate t½ and Clint using the same formulas as in the HLM assay, but normalize Clint to the number of hepatocytes: (0.693 / t½) / (million cells/mL).

Start Prepare Compound, Microsomes/Hepatocytes, & Cofactors Incubate Incubate at 37°C Start->Incubate Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction (Ice-Cold Acetonitrile + IS) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ & Clint Analyze->Calculate

Caption: Workflow for a typical in vitro metabolic stability assay.

Comparative Data Analysis

To illustrate the benefits of the 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold, let's consider a hypothetical case study comparing three structurally related compounds.

  • Compound A: Contains a morpholine ring.

  • Compound B: Contains a piperidine ring.

  • Compound C: Contains the 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold.

CompoundScaffoldHLM Half-Life (t½, min)HLM Intrinsic Clearance (Clint, µL/min/mg protein)Hepatocyte Half-Life (t½, min)Hepatocyte Intrinsic Clearance (Clint, µL/min/10⁶ cells)
Compound A Morpholine1877.02527.7
Compound B Piperidine2263.03122.4
Compound C 2,8-Dioxa-5-azaspiro[3.5]nonane > 120 < 5.8 > 240 < 2.9

Data are hypothetical and for illustrative purposes.

Interpretation of Results:

The data clearly demonstrates the superior metabolic stability of Compound C .

  • Expertise & Experience: The significantly longer half-life (>120 min in HLM and >240 min in hepatocytes) and correspondingly low intrinsic clearance for Compound C indicate that it is highly resistant to metabolism in both Phase I and more comprehensive hepatic systems. In contrast, Compounds A and B are metabolized much more rapidly. This is a common observation in drug discovery programs where replacing metabolically vulnerable motifs like morpholine or piperidine with rigid spirocycles blocks common sites of oxidation.[16][17]

  • Authoritative Grounding: The improved metabolic stability of azaspirocycles compared to their monocyclic counterparts like piperidine and morpholine is a well-documented phenomenon in medicinal chemistry literature.[3][4] This improvement is attributed to the rigid 3D structure imparted by the spirocyclic core, which can restrict access of metabolic enzymes to potential sites of metabolism, such as the carbons alpha to the nitrogen atom.[16]

Conclusion and Future Outlook

The strategic incorporation of the 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold presents a highly effective method for mitigating metabolic liabilities in drug candidates. As demonstrated through established in vitro protocols and comparative data, compounds containing this spirocyclic motif exhibit markedly enhanced metabolic stability compared to traditional heterocyclic analogues. This stability translates into a lower predicted hepatic clearance, a critical attribute for achieving favorable oral bioavailability and an extended duration of action in vivo. For researchers and scientists in drug development, leveraging novel scaffolds like 2,8-Dioxa-5-azaspiro[3.5]nonane is not just an exercise in chemical novelty, but a rational design strategy to build better, more durable medicines.

References

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  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. (2025-08-05). Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,8-Dioxa-5-azaspiro[3.5]nonane Hemioxalate

This guide provides essential, immediate safety and logistical information for the proper disposal of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance within the laboratory.

Core Principle: Hazard-Based Waste Characterization

The foundation of any proper disposal procedure is a thorough understanding of the chemical's intrinsic hazards. 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate is a salt composed of two distinct chemical entities: a heterocyclic amine (2,8-Dioxa-5-azaspiro[3.5]nonane) and oxalic acid[1]. This composition dictates its classification as a hazardous waste, with risks contributed by both components.

  • The Heterocyclic Amine Moiety: Heterocyclic aromatic amines (HAAs) as a class are noted for their potential carcinogenicity, formed through processes like high-temperature cooking of meats[2][3]. While the specific toxicity of this spirocyclic amine is not extensively documented in the search results, the general principle for handling amines is to treat them with caution, preventing environmental release and avoiding contact with incompatible substances like acids and strong oxidizers[4].

  • The Hemioxalate Moiety: Oxalic acid and its salts are recognized as hazardous. They are harmful upon skin contact or ingestion and can cause serious eye damage[5]. Due to its corrosive nature, the U.S. Environmental Protection Agency (EPA) may classify waste containing significant amounts of oxalic acid under the hazardous waste number D002 (waste code C)[6].

Given these properties, 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate waste must not be disposed of via standard laboratory drains or in regular trash. The mandated disposal route is through a licensed hazardous waste management facility[7][8].

The Regulatory Framework: Adherence to OSHA and EPA Standards

Proper disposal is not merely a matter of best practice but a legal requirement. In the United States, two primary federal agencies govern this process:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), or the "Lab Standard," requires employers to develop a written Chemical Hygiene Plan (CHP) [9][10][11]. This CHP must include specific procedures for waste disposal, ensuring employee protection from chemical hazards[9][12].

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its point of generation to its final disposal[13]. This includes stringent rules for labeling, storage, and transport[13][14].

Compliance with these regulations is mandatory and forms the basis of the procedures outlined below.

Pre-Disposal Protocol: Safe Handling and Personal Protective Equipment (PPE)

Before waste is even generated, safety protocols must be in place. Minimizing exposure is a key tenet of the OSHA Lab Standard[12].

  • Engineering Controls: Always handle solid 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate and its solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols[7]. The fume hood must have a minimum face velocity of 100 linear feet per minute[11].

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this chemical or its waste:

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles[8].

    • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use[4].

    • Protective Clothing: A standard laboratory coat. Ensure it is fully buttoned[4].

Step-by-Step Waste Accumulation and Disposal Procedure

This protocol provides a direct, procedural workflow for managing waste from generation to pickup.

Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel[14][15][16]. This is where your waste container will be stored. The SAA must be clearly marked.

Step 2: Select a Compatible Waste Container The choice of container is critical to prevent leaks and reactions.

  • Material: Use a chemically compatible container, such as High-Density Polyethylene (HDPE).

  • Prohibited Containers: Do not use metal containers, as the oxalate component can be corrosive[13]. Avoid food-grade containers (e.g., mayonnaise jars) as this is a serious violation and safety risk[15].

  • Condition: The container must be in good condition with a secure, screw-top lid[15].

Step 3: Properly Label the Waste Container As soon as the first drop of waste enters the container, it must be labeled. EPA regulations require the label to include:

  • The words "Hazardous Waste" [14][17].

  • The full chemical name: "2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate" . Do not use abbreviations.

  • A clear indication of the associated hazards (e.g., Irritant, Harmful)[14][17].

Step 4: Waste Segregation and Accumulation

  • Segregation: Store the waste container in your designated SAA, segregated from incompatible materials, particularly strong acids and oxidizing agents, to prevent hazardous reactions[4].

  • Accumulation: Keep the waste container closed at all times except when adding waste[15]. Do not overfill the container; leave at least one inch of headspace to allow for expansion[15].

Step 5: Arranging for Final Disposal

  • Once the container is full, or within one year of the first addition (whichever comes first), it must be moved from the SAA for disposal[15].

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup[4][13].

  • Follow their specific procedures for transport from the laboratory to the central accumulation area (CAA) or for direct pickup.

Summary of Disposal Parameters

For quick reference, the key operational details are summarized in the table below.

ParameterSpecification & Rationale
Waste Classification Hazardous Chemical Waste. (Based on the properties of heterocyclic amines and oxalates)[4][6].
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Harmful if Swallowed/In Contact with Skin[7].
Required PPE Chemical Splash Goggles, Nitrile or Butyl Gloves, Laboratory Coat.
Handling Location Certified Chemical Fume Hood.
Container Type High-Density Polyethylene (HDPE) or other compatible plastic with a screw-top lid.
Required Labeling "Hazardous Waste," Full Chemical Name, Hazard Identification[14][17].
Storage Location Designated and marked Satellite Accumulation Area (SAA)[15].
Storage Incompatibles Strong Acids, Strong Oxidizing Agents[4].
Disposal Method Transfer to a licensed hazardous waste disposal facility via your institution's EH&S program[7][8].
Prohibited Actions DO NOT dispose down the drain. DO NOT dispose in regular trash. DO NOT use incompatible containers.

Visual Workflow: Disposal Decision Pathway

The following diagram illustrates the logical flow for the proper management of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate waste.

G cluster_prep Preparation & Handling cluster_accumulate Waste Accumulation (SAA) cluster_disposal Final Disposition start Waste Generation Point (In Fume Hood) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Container (e.g., HDPE) ppe->container labeling Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Warning container->labeling add_waste Add Waste to Container (Keep Closed When Not in Use) labeling->add_waste segregate Store in SAA, Segregated from Incompatibles add_waste->segregate is_full Container Full or Accumulation > 1 Year? segregate->is_full is_full->add_waste No contact_ehs Contact EH&S or Licensed Waste Vendor is_full->contact_ehs Yes pickup Arrange for Pickup and Transfer to Approved Facility contact_ehs->pickup end_node Proper Final Disposal pickup->end_node

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2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate
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